Product packaging for Proglumide(Cat. No.:CAS No. 6620-60-6)

Proglumide

货号: B1679172
CAS 编号: 6620-60-6
分子量: 334.4 g/mol
InChI 键: DGMKFQYCZXERLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide.
This compound is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, this compound binds to and blocks both cholecystokinin receptor type A (CCK-AR;  CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR;  CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastroesophageal reflux disease and peptic ulcer and has 3 investigational indications. It was withdrawn in at least one region.
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKFQYCZXERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023516
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-60-6
Record name Proglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6620-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglumide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proglumide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proglumide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Proglumide's Mechanism of Action as a Cholecystokinin (CCK) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a derivative of glutaramic acid, is a non-selective, competitive antagonist of cholecystokinin (CCK) receptors, exhibiting a low affinity for both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3] Historically utilized for its anti-ulcer properties due to its ability to reduce gastric acid secretion and motility, this compound has garnered renewed interest for its potential applications in oncology and as an adjunct in pain management. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action as a CCK antagonist. It details its binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies employed to elucidate these interactions.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a pivotal role in regulating a variety of physiological processes, including digestion, satiety, and nociception. It exerts its effects through two G-protein coupled receptors (GPCRs): the CCK-A (alimentary) receptor and the CCK-B (brain) receptor, now more commonly referred to as CCK1 and CCK2 receptors, respectively. The CCK1 receptor is predominantly found in the periphery, particularly in the pancreas, gallbladder, and gastrointestinal tract, while the CCK2 receptor is the primary subtype in the central nervous system, although it is also present in the stomach.

Upon activation by CCK, both receptor subtypes couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological effects of CCK.

This compound: A Non-Selective CCK Antagonist

This compound functions as a competitive antagonist at both CCK1 and CCK2 receptors, meaning it binds to the same site as the endogenous ligand, CCK, but does not elicit a biological response. Instead, it blocks the receptor, preventing CCK from binding and initiating the downstream signaling cascade. While characterized as non-selective, its affinity for both receptor subtypes is relatively low, placing it in the micromolar to millimolar range.[1][4] This low potency is a distinguishing feature compared to more recently developed, highly potent and selective CCK receptor antagonists.

Binding Affinity and Potency

The affinity and potency of this compound have been determined through various in vitro assays. The following table summarizes key quantitative data from the literature. It is important to note that variations in experimental systems, such as tissue source, radioligand used, and assay conditions, can contribute to differences in the reported values.

Parameter Receptor/System Value Reference
IC50Rat pancreatic islets (predominantly CCK1)0.8 mM
IC50HT29 cells (inhibition of [3H]-thymidine incorporation)6.5 mM
IC50Granulocyte-macrophage progenitor cells76.82 µM
EC50Inhibition of CCK-stimulated insulin release1.2 ± 0.4 mM
Potency ComparisonCCK2 Receptor~1,000,000-fold less potent than L-365,260

Molecular Mechanism of Action: Interference with Intracellular Signaling

By competitively inhibiting the binding of CCK to its receptors, this compound effectively uncouples the receptor from its associated G-protein, thereby attenuating the downstream signaling cascade. This blockade prevents the activation of phospholipase C and the subsequent production of IP3 and DAG. Consequently, the mobilization of intracellular calcium and the activation of protein kinase C are inhibited.

Signaling Pathway of CCK and its Antagonism by this compound

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKR CCK Receptor (CCK1 or CCK2) CCK->CCKR Binds & Activates This compound This compound This compound->CCKR Binds & Blocks Gq Gq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: this compound competitively antagonizes CCK at its receptor, blocking downstream signaling.

Key Experimental Protocols

The characterization of this compound as a CCK antagonist has been reliant on a suite of in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki or IC50).

Experimental Workflow for a Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Membrane Homogenate (expressing CCK receptors) B Incubate Membranes with: - Radiolabeled CCK (e.g., [¹²⁵I]CCK-8) - Varying concentrations of this compound A->B C Separate Bound from Free Radioligand (e.g., via filtration) B->C D Quantify Radioactivity of Bound Ligand (e.g., using a gamma counter) C->D E Data Analysis: - Generate competition binding curve - Calculate IC₅₀ and/or Ki D->E

Caption: Workflow for determining the binding affinity of this compound to CCK receptors.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing CCK receptors (e.g., rat pancreas, CHO cells transfected with human CCK1 or CCK2 receptors) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8) and a range of concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition binding curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the CCK signaling pathway.

Methodology:

  • Cell Culture and Labeling: Cells expressing CCK receptors are cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of this compound.

  • Stimulation with Agonist: The cells are then stimulated with a fixed concentration of a CCK agonist (e.g., CCK-8) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the water-soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography, and the radioactivity of each fraction is quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of this compound to determine its inhibitory potency (IC50).

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing CCK receptors are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Pre-incubation with Antagonist: The dye-loaded cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation and Fluorescence Measurement: A baseline fluorescence reading is taken before the addition of a CCK agonist. Upon agonist addition, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then used to generate a dose-response curve and calculate the IC50 for the inhibition of the calcium response.

Conclusion

This compound serves as a foundational tool in the study of CCK receptor pharmacology. Its mechanism of action is well-established as a competitive antagonist at both CCK1 and CCK2 receptors. By blocking the binding of endogenous CCK, this compound effectively inhibits the Gq/11-mediated signaling cascade, preventing the production of inositol phosphates and the subsequent mobilization of intracellular calcium. While its low potency has led to its replacement in many clinical applications, its non-selective profile and established in vivo activity continue to make it a valuable pharmacological probe for investigating the physiological and pathophysiological roles of the CCK system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel CCK receptor modulators.

References

Proglumide's Potentiation of Opioid Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated a significant capacity to enhance the analgesic effects of opioids. This guide provides a comprehensive overview of the core mechanisms underlying this potentiation. By antagonizing the anti-opioid effects of CCK, this compound effectively increases the efficacy of opioid analgesics, a phenomenon supported by extensive preclinical and clinical data. This document details the experimental protocols used to evaluate this interaction, presents quantitative data from key studies, and illustrates the intricate signaling pathways involved. The information herein is intended to serve as a technical resource for researchers and professionals in the fields of pain management and drug development, offering insights into the therapeutic potential of targeting the CCK system to optimize opioid therapy.

Introduction

Opioids remain a cornerstone of pain management; however, their clinical utility is often limited by the development of tolerance and undesirable side effects. The endogenous neuropeptide cholecystokinin (CCK) has been identified as a key player in counteracting opioid-induced analgesia.[1][2] CCK, through its receptors (primarily CCK-B), exerts an anti-opioid effect, thereby diminishing the analgesic efficacy of both endogenous and exogenous opioids.[1][2][3]

This compound, by acting as a CCK antagonist, blocks these anti-opioid signals, leading to a potentiation of the analgesic effects of opioids like morphine. This guide explores the multifaceted mechanisms of this interaction, from behavioral observations in animal models to the molecular crosstalk between the opioid and CCK signaling cascades.

Experimental Protocols

The potentiation of opioid analgesia by this compound has been demonstrated across various experimental paradigms. Below are detailed methodologies for key assays used in these investigations.

Nociceptive Threshold Assays in Rodents

These assays are fundamental in preclinical studies to quantify the analgesic effects of pharmacological agents.

  • Tail-Flick Test: This test measures the latency of a rodent to flick its tail away from a radiant heat source, primarily assessing spinal nociceptive reflexes.

    • Apparatus: Tail-flick analgesiometer.

    • Procedure: A focused beam of light is applied to the ventral surface of the rat's tail. The time taken for the rat to withdraw its tail is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

    • Drug Administration: Morphine (or other opioids) and this compound are typically administered via subcutaneous (s.c.), intraperitoneal (i.p.), or intrathecal (i.t.) routes at predetermined time points before testing.

    • Data Analysis: The latency to tail flick is measured at baseline and at various time points post-drug administration. The percentage of maximal possible effect (%MPE) is often calculated.

  • Hot-Plate Test: This assay evaluates the response to a thermal stimulus applied to the paws and is considered to involve supraspinal pain processing.

    • Apparatus: Hot-plate analgesiometer.

    • Procedure: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is employed to prevent injury.

    • Drug Administration: Similar to the tail-flick test, drugs are administered prior to placing the animal on the hot plate.

    • Data Analysis: The latency to respond is recorded, and the analgesic effect is often expressed as an increase in this latency compared to baseline.

  • Von Frey Test: This method assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

    • Apparatus: A set of calibrated von Frey filaments.

    • Procedure: Animals are placed on a mesh platform allowing access to the plantar surface of their paws. Filaments of increasing force are applied to the paw until a withdrawal response is elicited.

    • Drug Administration: Drugs are administered before the assessment of the paw withdrawal threshold.

    • Data Analysis: The paw withdrawal threshold (in grams or millinewtons) is determined and compared across treatment groups.

Clinical Pain Models

Human studies have also been instrumental in confirming the analgesic-potentiating effects of this compound.

  • Postoperative Pain Model: This model assesses the efficacy of analgesics in a real-world clinical setting.

    • Patient Population: Patients experiencing pain after a surgical procedure, such as the removal of impacted third molars.

    • Procedure: Patients receive intravenous (i.v.) administration of an opioid (e.g., morphine) with or without this compound upon reporting a certain level of pain.

    • Data Collection: Pain intensity is rated by the patients using a visual analog scale (VAS) at baseline and at regular intervals after drug administration. Side effects are also monitored.

    • Data Analysis: Changes in pain scores from baseline are compared between treatment groups.

Quantitative Data on this compound's Enhancement of Opioid Analgesia

The following tables summarize key quantitative findings from both preclinical and clinical studies, illustrating the significant potentiation of opioid analgesia by this compound.

Table 1: Preclinical Studies on this compound and Morphine in Rodents

Study ReferenceAnimal ModelPain AssayMorphine DoseThis compound DoseKey Finding
Kellstein et al., 1991RatTail-Flick1 µg (i.t.)64 ng (i.t.)Co-administration for 6 days inhibited the development of tolerance to morphine.
Watkins et al., 1984RatTail-FlickN/A (endogenous opioids)N/AThis compound potentiated analgesia produced by endogenous opiates.
Unnamed StudyRatBehavioral Activation5, 15, or 45 mg/kg0.02 mg/kgThis compound potentiated the hypokinesia induced by morphine.

Table 2: Clinical Studies on this compound and Opioids in Humans

Study ReferencePain ModelOpioidThis compound DoseKey Finding
McCleane, 1998Chronic Benign PainSustained-release morphineNot specifiedMedian VAS scores decreased from 8 (baseline) and 7 (placebo) to 6 with this compound (P = 0.002).
Price et al., 1989Postoperative Dental Pain4 mg Morphine (i.v.)0.05 mg (i.v.)Significantly increased the magnitude and duration of morphine's analgesic activity.
Unnamed StudyCancer PainIndividualized opioid dose50 mgNo difference in pain perception between full opioid dose + placebo and half opioid dose + this compound, suggesting augmentation.
Price et al., 1986Experimental Thermal PainSmall doses of morphine50-100 µg (i.v.)Potentiated both the magnitude and duration of morphine-induced analgesia.

Signaling Pathways and Molecular Mechanisms

The interaction between the opioid and CCK systems is a complex interplay of signaling cascades. This compound's mechanism of action is rooted in its ability to disrupt the anti-opioid effects of CCK at the molecular level.

Opioid Receptor Signaling

Opioid receptors, primarily the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Upon activation by an opioid agonist, the following key events occur:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

  • Reduced activity of protein kinase A (PKA).

  • Modulation of ion channels, including the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.

Opioid_Signaling Opioid Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Leads to Ion_Channels->Analgesia Leads to

Opioid Receptor Signaling Cascade
CCK Receptor Signaling and its Anti-Opioid Effects

CCK receptors, particularly the CCK-B subtype found in the central nervous system, are also GPCRs. However, they typically couple to Gq proteins, initiating a distinct signaling cascade:

  • Activation of phospholipase C (PLC).

  • Production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Increased intracellular calcium and activation of protein kinase C (PKC).

The anti-opioid effects of CCK are mediated through several mechanisms, including the direct interaction and heteromerization of MOR and CCK-B receptors. This interaction can dampen the signaling efficacy of the MOR. Furthermore, the activation of the PLC/PKC pathway by CCK can counteract the inhibitory effects of opioid signaling.

CCK_Signaling CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq_protein Gq Protein CCKBR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Anti_Opioid Anti-Opioid Effects Ca_PKC->Anti_Opioid Mediates

CCK Receptor Signaling Cascade
This compound's Mechanism of Action: Restoring Opioid Efficacy

This compound, by binding to and blocking CCK receptors, prevents the activation of the anti-opioid signaling cascade. This has several key consequences that lead to the enhancement of opioid analgesia:

  • Prevention of MOR-CCKBR Heteromerization: By occupying the CCK-B receptor, this compound may sterically hinder its interaction with the MOR, thus preserving the opioid receptor's signaling integrity.

  • Inhibition of Downstream Anti-Opioid Signaling: this compound blocks the CCK-induced activation of the Gq/PLC/PKC pathway, thereby removing a key source of opposition to the Gi/o-mediated effects of opioids.

  • Prevention of Opioid Tolerance: Chronic opioid use can lead to an upregulation of the CCK system, contributing to tolerance. By antagonizing CCK receptors, this compound can prevent or even reverse this tolerance, maintaining the analgesic efficacy of opioids over time. The role of β-arrestin-2 in opioid tolerance is a complex and evolving area of research, with some studies suggesting its involvement in desensitization and others indicating that tolerance can develop independently of β-arrestin-2 activation. This compound's primary mechanism in this context appears to be the blockade of the counter-regulatory CCK system.

Proglumide_Action cluster_opioid Opioid System cluster_cck CCK System Opioid Opioid MOR MOR Opioid->MOR Opioid_Signal Analgesic Signal MOR->Opioid_Signal Analgesia Enhanced Analgesia Opioid_Signal->Analgesia CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Anti_Opioid_Signal Anti-Opioid Signal CCKBR->Anti_Opioid_Signal Anti_Opioid_Signal->Opioid_Signal Inhibits This compound This compound This compound->CCKBR Blocks

This compound's Blockade of CCK's Anti-Opioid Effect

Conclusion

This compound's ability to enhance opioid analgesia is a well-documented phenomenon with a clear mechanistic basis. By antagonizing the CCK system, this compound effectively removes a natural brake on the opioid system, leading to increased analgesic efficacy and a potential reduction in the development of tolerance. The data and experimental frameworks presented in this guide underscore the therapeutic potential of CCK antagonists as adjuncts to opioid therapy. Further research into more selective CCK antagonists and their long-term effects is warranted to fully realize the clinical benefits of this approach in pain management. This technical guide provides a foundational understanding for scientists and researchers aiming to build upon this promising area of drug development.

References

Foundational Research on Proglumide for Nonalcoholic Steatohepatitis (NASH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma (HCC). Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Proglumide, a cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate for NASH therapy. This technical guide synthesizes the foundational preclinical and clinical research on this compound for NASH, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction: The Role of Cholecystokinin in NASH Pathogenesis

High-fat diets, a key contributor to NASH, lead to elevated systemic levels of the gut peptide cholecystokinin (CCK).[1] CCK receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-induced NASH.[2] These receptors are expressed on various liver cells, including hepatic stellate cells, which are the primary mediators of liver fibrosis.[1][2] Activation of these receptors by CCK stimulates collagen production, contributing to the fibrotic progression of NASH.[2] Furthermore, CCK has been shown to have mitogenic actions that may play a role in the development of HCC. This compound, by acting as a non-selective antagonist of both CCK-A and CCK-B receptors, offers a targeted approach to interrupt these pathological processes.

This compound's Multifaceted Mechanism of Action in NASH

This compound's therapeutic effects in NASH are not limited to CCK receptor antagonism. Foundational research has elucidated a multi-pronged mechanism of action that includes modulation of the farnesoid X receptor (FXR) and alteration of the gut microbiome.

Antagonism of Cholecystokinin Receptors

The primary mechanism of this compound is the blockade of CCK receptors on hepatic stellate cells, which inhibits the signaling cascade that leads to collagen deposition and fibrosis. By preventing CCK from binding to its receptors, this compound effectively reduces the pro-fibrotic signaling in the liver.

Partial Agonism of the Farnesoid X Receptor (FXR)

A novel finding is that this compound also functions as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism and hepatic lipid homeostasis. In murine models of NASH, FXR expression is downregulated, and this compound treatment has been shown to restore its expression to normal levels. This interaction with the FXR-FGFR4 axis may contribute to this compound's ability to increase bile flow and decrease bile acid concentration, effects not observed with other CCK receptor antagonists.

Modulation of the Gut Microbiome

This compound therapy has been demonstrated to alter the gut microbiome in a murine NASH model, leading to a less hepatotoxic microbial signature with an increase in beneficial bacteria. This modulation of the gut-liver axis represents another potential avenue through which this compound exerts its beneficial effects in NASH.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data: Murine Model of Diet-Induced NASH

A key preclinical study utilized a choline-deficient, ethionine-supplemented (CDE) high-fat diet to induce NASH in mice.

ParameterControl (CDE Diet)This compound-Treated (CDE Diet)OutcomeReference
Biochemical Markers
Alanine Aminotransferase (ALT)ElevatedNear NormalSignificant Reduction
Aspartate Aminotransferase (AST)ElevatedNear NormalSignificant Reduction
Total BilirubinElevatedNear NormalSignificant Reduction
Histological Scores
InflammationSignificantly IncreasedSignificantly DecreasedAmelioration of Inflammation
FibrosisSignificantly IncreasedSignificantly DecreasedReversal of Fibrosis
SteatosisSignificantly IncreasedSignificantly DecreasedReduction of Steatosis
Hepatocellular Carcinoma (HCC) Incidence 35%0%Prevention of HCC
Clinical Data: Phase I/II Human Study

An open-label, single ascending dose study was conducted in 18 human participants with clinical NASH over a 12-week period.

CohortThis compound DoseMedian % Change in ALTMedian % Change in FibroScan ScoreReference
1800 mg/day+8.42+8.13
21,200 mg/day-5.05-5.44
31,600 mg/day-22.23 (p < 0.05)-28.87
Hepatic Steatosis (All Cohorts) Significantly Decreased (p < 0.05)

Experimental Protocols

Murine NASH Model Protocol
  • Animal Model: Female C57BL/6 mice.

  • Diet: A choline-deficient, ethionine-supplemented (CDE) diet with 75% saturated fat was used to induce NASH.

  • Treatment Groups:

    • Prevention Study: Mice were fed the CDE diet and concurrently received either regular drinking water or water supplemented with this compound for 12 or 18 weeks.

    • Reversal Study: Mice were fed the CDE diet for 12 weeks to establish NASH, followed by treatment with this compound in their drinking water for an additional 6 weeks while remaining on the CDE diet.

  • Data Collection and Analysis:

    • Biochemical Analysis: Serum levels of ALT, AST, and total bilirubin were measured.

    • Histological Analysis: Liver tissues were stained with Masson's trichrome to assess fibrosis and scored for inflammation, fibrosis, and steatosis.

    • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of genes associated with fibrosis, such as collagen-1α1, collagen-4, and TGFβRII.

Human Phase I/II Clinical Trial Protocol
  • Study Design: An open-label, single ascending dose study.

  • Participants: 18 individuals with clinical NASH, confirmed by liver ultrasound showing steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.

  • Cohorts and Dosing:

    • Cohort 1 (n=6): 800 mg/day oral this compound for 12 weeks.

    • Cohort 2 (n=6): 1,200 mg/day oral this compound for 12 weeks.

    • Cohort 3 (n=6): 1,600 mg/day oral this compound for 12 weeks.

  • Assessments:

    • Safety and Tolerability: Monitored through blood hematology, chemistries, and symptom surveys at baseline and every 4 weeks.

    • Efficacy Endpoints:

      • Serum liver transaminases (ALT and AST) were measured.

      • Fibrosis and steatosis were assessed using transient elastography (FibroScan) at baseline and week 12.

    • Pharmacokinetics: Blood levels of this compound were determined at baseline, week 2, week 4, and week 12.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in NASH

Proglumide_Mechanism_of_Action cluster_diet Dietary Factors cluster_liver Hepatocyte and Stellate Cell High-Fat Diet High-Fat Diet CCK CCK High-Fat Diet->CCK Increases CCK Receptor CCK Receptor CCK->CCK Receptor Activates Fibrosis Fibrosis CCK Receptor->Fibrosis Promotes This compound This compound This compound->CCK Receptor Antagonizes FXR FXR This compound->FXR Partially Agonizes Bile Acid Homeostasis Bile Acid Homeostasis FXR->Bile Acid Homeostasis Regulates

Caption: this compound's dual action on CCK receptor and FXR.

Murine NASH Study Experimental Workflow

Murine_NASH_Workflow Start Start C57BL/6 Mice C57BL/6 Mice Start->C57BL/6 Mice CDE Diet Induction CDE Diet Induction C57BL/6 Mice->CDE Diet Induction Group Allocation Group Allocation CDE Diet Induction->Group Allocation Control Group Control Group Group Allocation->Control Group Regular Water This compound Group This compound Group Group Allocation->this compound Group This compound Water Treatment Period Treatment Period Control Group->Treatment Period This compound Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histological Analysis Histological Analysis Data Collection->Histological Analysis Gene Expression Gene Expression Data Collection->Gene Expression End End Biochemical Analysis->End Histological Analysis->End Gene Expression->End

Caption: Experimental workflow for the murine NASH study.

Clinical Trial Workflow

Clinical_Trial_Workflow Start Start Patient Recruitment Recruit NASH Patients Start->Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Cohort Assignment Cohort Assignment Baseline Assessment->Cohort Assignment Cohort 1 (800mg) Cohort 1 (800mg) Cohort Assignment->Cohort 1 (800mg) Cohort 2 (1200mg) Cohort 2 (1200mg) Cohort Assignment->Cohort 2 (1200mg) Cohort 3 (1600mg) Cohort 3 (1600mg) Cohort Assignment->Cohort 3 (1600mg) 12-Week Treatment 12-Week Treatment Cohort 1 (800mg)->12-Week Treatment Cohort 2 (1200mg)->12-Week Treatment Cohort 3 (1600mg)->12-Week Treatment Follow-up Assessments 4, 8, 12 Week Assessments 12-Week Treatment->Follow-up Assessments Final Assessment Week 12 Assessment Follow-up Assessments->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis End End Data Analysis->End

Caption: Workflow of the Phase I/II clinical trial of this compound.

Conclusion and Future Directions

The foundational research on this compound presents a compelling case for its continued development as a therapeutic for NASH. Its unique, multi-target mechanism of action, addressing fibrosis, inflammation, and metabolic dysregulation, positions it as a promising candidate in a field with a high unmet medical need. The positive preclinical data, demonstrating both preventative and reversal effects on NASH and the prevention of HCC, are significant. The initial clinical data indicate that this compound is safe and well-tolerated in patients with NASH, with the highest dose showing statistically significant improvements in ALT and hepatic steatosis.

Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy of this compound in improving NASH histology and long-term outcomes. Further investigation into the specific changes in the gut microbiome induced by this compound and their correlation with clinical response would also be of significant value. The potential of this compound as a preventative therapy for NASH-associated HCC warrants dedicated long-term studies. As the NASH therapeutic landscape continues to evolve, this compound stands out as a promising agent with a solid scientific rationale and encouraging early-phase clinical results.

References

Proglumide as a Modulator of Neurotransmission in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proglumide, a non-selective antagonist of cholecystokinin (CCK) receptors, has emerged as a significant modulator of neurotransmission within the central nervous system (CNS). Initially developed for the treatment of peptic ulcers, its ability to interact with both CCK-A and CCK-B receptors has led to extensive research into its effects on various neurotransmitter systems, most notably the dopaminergic and opioidergic pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, its modulation of key neurotransmitter systems, and its potential therapeutic applications in CNS disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a resource for researchers and drug development professionals.

Introduction

This compound is a racemate of (R)- and (S)-proglumide that acts as a non-selective antagonist at both cholecystokinin receptor type A (CCK-A) and type B (CCK-B)[1]. These receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological and pathological processes, including pain perception, anxiety, and reward pathways[2]. By blocking the actions of the neuropeptide cholecystokinin, this compound indirectly modulates the release and activity of other key neurotransmitters, including dopamine and endogenous opioids. This has led to its investigation as a potential therapeutic agent for conditions such as opioid tolerance, chronic pain, and substance use disorders[3][4][5].

Mechanism of Action: CCK Receptor Antagonism

This compound exerts its effects in the CNS primarily by blocking CCK-A and CCK-B receptors. Cholecystokinin is a neuropeptide that often co-localizes with other neurotransmitters, such as dopamine, and acts as a neuromodulator.

Cholecystokinin Receptor Subtypes
  • CCK-A (CCK1) Receptor: Predominantly found in the periphery, particularly the gastrointestinal system, but also present in specific brain regions. It shows a high affinity for sulfated CCK.

  • CCK-B (CCK2) Receptor: The primary CCK receptor subtype in the brain, with high affinity for both sulfated and non-sulfated CCK, as well as gastrin.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gq proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability. There is also evidence that CCK receptors can couple to other G-proteins, such as Gs and Gi, depending on the cell type.

CCK_Signaling_Pathway CCK Receptor Signaling Pathway CCK Cholecystokinin (CCK) CCK_R CCK-A / CCK-B Receptor CCK->CCK_R Binds This compound This compound This compound->CCK_R Antagonizes Gq Gq Protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: CCK Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
ParameterCell/Tissue TypeEffectValueReference
IC50 Human small cell lung cancer cellsInhibition of 125I-CCK-8 binding500,000 nM
EC50 Isolated rat pancreatic isletsInhibition of CCK-stimulated insulin release1.2 ± 0.4 mM
IC50 Rat pancreatic isletsCompetition for 125I-CCK-33 binding0.8 mM
Table 2: In Vivo Dosing of this compound in Animal Models
Animal ModelAdministration RouteDose RangeObserved EffectReference
Rats Intraperitoneal (i.p.)400 mg/kgAntagonized CCK-induced effects on plasma insulin and glucose
Rats Microinjection into nucleus accumbens-Antagonized intracranial self-stimulation in the caudal nucleus accumbens
Table 3: this compound Dosing in Human Studies
Study PopulationAdministration RouteDoseObserved EffectReference
Patients with postoperative pain Intravenous (i.v.)0.05 mg (with 4 mg morphine)Potentiation of morphine analgesia
Volunteers Intravenous (i.v.)50-100 µgPotentiation of morphine analgesia
Patients with chronic benign pain --Enhanced analgesic efficacy of morphine
Patients with cancer pain -50 mg (with half-dose opioid)Potential as an opioid adjunct

Modulation of Neurotransmitter Systems

Opioidergic System

This compound has been extensively studied for its ability to potentiate opioid-induced analgesia and to prevent or reverse opioid tolerance. The proposed mechanism involves the blockade of CCK's anti-opioid effects. Endogenous CCK is thought to act as a physiological antagonist to the opioid system, and by inhibiting CCK, this compound enhances the analgesic effects of both endogenous and exogenous opioids.

Opioid_Interaction This compound-Opioid Interaction Opioids Endogenous/Exogenous Opioids Opioid_Receptor Opioid Receptor Opioids->Opioid_Receptor Activates Analgesia Analgesia Opioid_Receptor->Analgesia CCK CCK CCK_Receptor CCK Receptor CCK->CCK_Receptor Activates Anti_Opioid Anti-Opioid Effect CCK_Receptor->Anti_Opioid Anti_Opioid->Analgesia Inhibits This compound This compound This compound->CCK_Receptor Antagonizes

Figure 2: this compound's Modulation of the Opioid System.

Dopaminergic System

CCK is co-localized with dopamine in mesolimbic and mesocortical neurons, suggesting a close functional relationship. This compound's antagonism of CCK receptors can modulate dopamine release and activity. For instance, in the nucleus accumbens, a key region in the brain's reward circuit, this compound can influence dopamine-mediated behaviors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neurotransmission.

Hot Plate Test for Analgesia

This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)

  • Transparent cylindrical restrainer

  • Timer

  • Experimental animals (mice or rats)

  • This compound solution

  • Vehicle control solution

  • Opioid analgesic (e.g., morphine) for potentiation studies

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (typically 52-55°C), and start the timer immediately.

  • Record the latency to the first sign of nocifensive behavior, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or a combination of this compound and an opioid via the desired route (e.g., intraperitoneal, intravenous).

  • Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups to determine the analgesic effect.

Hot_Plate_Workflow Hot Plate Test Workflow Acclimation Animal Acclimation Baseline Measure Baseline Response Latency Acclimation->Baseline Drug_Admin Administer this compound/ Vehicle/Opioid Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Response Latency Drug_Admin->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis

Figure 3: Hot Plate Test Experimental Workflow.

Formalin Test for Nociception

The formalin test is a model of tonic pain that involves the injection of a dilute formalin solution into the paw of a rodent, eliciting a biphasic pain response.

Materials:

  • Formalin solution (e.g., 2.5% in saline)

  • Microsyringe for injection

  • Observation chambers

  • Timer

  • Experimental animals (mice or rats)

  • This compound solution

  • Vehicle control solution

Procedure:

  • Acclimation: Place the animals in the observation chambers for a period of acclimation before the test.

  • Drug Administration: Administer this compound or vehicle prior to the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

  • Data Analysis: Compare the duration of nocifensive behaviors between treatment groups for each phase to assess the analgesic effects of this compound.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Experimental animals (rats)

  • This compound solution

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Surgical Implantation: Under anesthesia, use a stereotaxic apparatus to surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 15 minutes).

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare between treatment groups.

In Vivo Single-Unit Electrophysiology

This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized or awake animal to assess how a drug modulates neuronal firing.

Materials:

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)

  • Amplifier and data acquisition system

  • Anesthetic (if applicable)

  • Experimental animals (rats)

  • This compound solution

Procedure:

  • Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., ventral tegmental area).

  • Electrode Placement: Slowly lower the recording electrode into the target brain region until the characteristic firing pattern of the desired neuron type (e.g., dopaminergic neuron) is identified.

  • Baseline Recording: Record the baseline firing rate and pattern of the neuron.

  • Drug Administration: Administer this compound systemically (e.g., intravenously) or locally via a multi-barreled pipette attached to the recording electrode.

  • Post-drug Recording: Record the changes in the neuron's firing rate and pattern following drug administration.

  • Data Analysis: Analyze the recorded spike trains to determine changes in firing rate, burst firing, and other electrophysiological parameters.

Conclusion

This compound's role as a non-selective CCK receptor antagonist provides a valuable pharmacological tool to investigate the complex interplay of neurotransmitter systems in the CNS. Its ability to modulate opioidergic and dopaminergic pathways highlights its potential for therapeutic applications in pain management and addiction. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the nuanced effects of this compound on central neurotransmission and to advance the development of novel CNS-targeted therapies.

References

Proglumide: Reshaping the Tumor Microenvironment for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment. Its complex interplay of stromal cells, immune cells, and extracellular matrix (ECM) components often fosters tumor growth, metastasis, and resistance to therapy. Proglumide, a nonselective cholecystokinin (CCK) receptor antagonist, has emerged as a promising agent capable of remodeling the TME to be more susceptible to conventional and emerging cancer treatments. This technical guide provides a comprehensive overview of the impact of this compound on the TME, with a focus on its mechanisms of action, supporting quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.

Mechanism of Action

This compound exerts its effects by blocking both cholecystokinin A (CCK-A) and cholecystokinin B (CCK-B) receptors.[1][2] These receptors are overexpressed not only on various cancer cells but also on key components of the TME, such as pancreatic stellate cells (PSCs), which are a type of cancer-associated fibroblast (CAF).[1][3] By antagonizing these receptors, this compound disrupts the signaling cascades that promote a pro-tumorigenic TME.

The primary consequences of CCK receptor blockade by this compound in the TME are:

  • Reduction of Tumor-Associated Fibrosis: this compound induces a plastic change in activated PSCs, causing them to revert to a quiescent state.[3] This leads to a significant decrease in the deposition of collagen and other ECM proteins, thereby reducing the dense fibrotic stroma that physically impedes the infiltration of immune cells and the penetration of therapeutic agents.

  • Modulation of the Immune Landscape: By alleviating the fibrotic barrier, this compound facilitates the influx of cytotoxic CD8+ T-cells into the tumor. Furthermore, it skews the immune cell population from an immunosuppressive M2-polarized macrophage phenotype towards a more anti-tumoral state. This shift from a "cold" to a "hot" immune microenvironment enhances the efficacy of immune checkpoint inhibitors.

Data Presentation

The following tables summarize the quantitative effects of this compound on the tumor microenvironment, compiled from preclinical studies in pancreatic and hepatocellular carcinoma models.

Table 1: Effect of this compound on Tumor Growth and Survival

Cancer ModelTreatment GroupTumor Growth Rate Reduction (%)Survival BenefitCitation
Pancreatic Cancer (mT3-2D)This compound59.4% (vs. PBS control)-
Pancreatic Cancer (PANC-1)This compound + Gemcitabine70% (vs. PBS control)Prolonged survival
Hepatocellular Carcinoma (RIL-175)This compound + anti-PD-1 AbSignificantly lower tumor volumes vs. control100% survival at 4 weeks (vs. 50% in control)

Table 2: Impact of this compound on Tumor Fibrosis

Cancer ModelTreatment GroupMethodFibrosis Reduction (%)Citation
Pancreatic Cancer (mT3-2D)This compoundMasson's TrichromeSignificant decrease (p < 0.0001)
Pancreatic Cancer (PANC-1)This compoundMasson's Trichrome31%
Pancreatic Cancer (Panc02)This compoundMasson's Trichrome33%
Pancreatic Cancer (PANC-1)This compoundSecond Harmonic Generation (SHG)53%

Table 3: this compound's Effect on Immune Cell Infiltration

Cancer ModelTreatment GroupImmune Cell TypeFold Increase (vs. Control)Citation
Hepatocellular Carcinoma (RIL-175)This compoundCD8+ T-cells~2.86
Hepatocellular Carcinoma (RIL-175)This compound + anti-PD-1 AbCD8+ T-cells~4.96

Table 4: this compound's Influence on Pancreatic Stellate Cells (PSCs)

Cell TypeTreatmentParameterReductionCitation
Murine PSCsThis compoundProline ConcentrationSignificant (p = 0.0003)
Murine PSCsThis compound4-Hydroxyproline ConcentrationSignificant (p = 0.0001)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Tumor Fibrosis by Masson's Trichrome Staining

This protocol is used to differentiate collagen fibers from other tissue components, allowing for the quantification of fibrosis.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Mordanting:

    • For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour.

    • Wash in running tap water for 5-10 minutes to remove the yellow color.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 2-5 minutes.

    • Wash in distilled water.

    • Dehydrate rapidly through 95% ethyl alcohol, followed by absolute alcohol.

  • Clearing and Mounting:

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount with a synthetic resinous medium.

Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Immunohistochemistry (IHC) for CD8+ T-cell Infiltration

This protocol allows for the visualization and quantification of CD8-positive T-cells within tumor tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • As described in the Masson's Trichrome protocol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against CD8 (e.g., rabbit anti-human CD8 monoclonal antibody) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with a wash buffer (e.g., PBS or TBS).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash slides with wash buffer.

  • Chromogen Application:

    • Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Quantification:

  • CD8+ T-cells can be quantified by manual counting in multiple high-power fields or by using digital image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the general workflow for isolating and analyzing immune cell populations from solid tumors.

Procedure:

  • Tumor Dissociation:

    • Mechanically mince the fresh tumor tissue into small pieces.

    • Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) to obtain a single-cell suspension.

  • Cell Filtration and Red Blood Cell Lysis:

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

    • Lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Wash and resuspend the cells in a staining buffer (e.g., FACS buffer).

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD8 for cytotoxic T-cells, and markers for macrophages like CD68 and CD163 for M2 phenotype).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on specific cell populations and quantify their proportions.

RNA Sequencing (RNA-seq) of the Tumor Microenvironment

This protocol provides a high-level overview of the steps involved in analyzing gene expression changes within the TME.

Workflow:

  • RNA Extraction:

    • Isolate total RNA from bulk tumor tissue or from specific cell populations isolated from the TME.

  • Library Preparation:

    • Perform quality control on the extracted RNA.

    • Prepare sequencing libraries, which may include mRNA selection or ribosomal RNA depletion.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing data.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways affected by this compound treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Proglumide_Mechanism_of_Action cluster_TME Tumor Microenvironment PSC Pancreatic Stellate Cell (Activated CAF) ECM Extracellular Matrix (Collagen, etc.) PSC->ECM Secretes Macrophage M2 Macrophage PSC->Macrophage ImmuneCell CD8+ T-cell ECM->ImmuneCell Blocks Infiltration TumorCell Tumor Cell Macrophage->ImmuneCell Suppresses This compound This compound CCKR CCK Receptors (on PSCs and Tumor Cells) This compound->CCKR Quiescence PSC Quiescence CCKR->PSC Activates FibrosisReduction Reduced Fibrosis Quiescence->FibrosisReduction M2Reduction Reduced M2 Macrophages Quiescence->M2Reduction ImmuneInfiltration Increased CD8+ T-cell Infiltration FibrosisReduction->ImmuneInfiltration TherapyEfficacy Enhanced Chemo- & Immunotherapy Efficacy ImmuneInfiltration->TherapyEfficacy M2Reduction->TherapyEfficacy

Caption: this compound's mechanism in the TME.

Experimental_Workflow_Fibrosis_IHC cluster_workflow Experimental Workflow: Fibrosis and Immune Infiltration Analysis cluster_trichrome Masson's Trichrome cluster_ihc Immunohistochemistry (IHC) start Tumor Tissue Sample (Paraffin-Embedded) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (for IHC) deparaffinization->antigen_retrieval mordanting Mordanting (for Trichrome) deparaffinization->mordanting ihc_stain Blocking, Primary Ab (e.g., anti-CD8), Secondary Ab, Chromogen antigen_retrieval->ihc_stain trichrome_stain Weigert's Hematoxylin, Biebrich Scarlet, Aniline Blue mordanting->trichrome_stain staining Staining imaging Microscopy & Digital Imaging staining->imaging quantification Quantification (Image Analysis) imaging->quantification end Data Interpretation quantification->end trichrome_stain->staining ihc_stain->staining

Caption: Workflow for fibrosis and IHC analysis.

Conclusion

This compound demonstrates significant potential as a TME-modifying agent in cancer therapy. By targeting CCK receptors, it effectively reduces tumor-associated fibrosis and promotes a more favorable immune microenvironment. This dual action not only impedes tumor progression but also enhances the efficacy of both chemotherapy and immunotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of this compound and similar TME-modulating strategies in oncology. Further investigation is warranted to fully elucidate the intricate molecular pathways affected by this compound and to optimize its use in combination with other anti-cancer agents.

References

Methodological & Application

Standard Protocol for Oral Administration of Proglumide in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of Proglumide in rat studies, based on established scientific literature. This document includes information on dosage, vehicle, administration technique, and the underlying mechanism of action of this compound.

Introduction

This compound is a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptor subtypes.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion.[2] Current research has expanded its application to investigate its role in pain management, oncology, and inflammatory conditions like experimental colitis in rats.[3][4] This protocol outlines a standard procedure for the oral delivery of this compound to rats for research purposes.

Data Presentation

The following table summarizes the dosage and effects of orally administered this compound in a rat model of experimental colitis.

Dosage (mg/kg)FrequencyVehicleObserved Effect in Experimental Colitis Model
250Two doses over 48 hoursSaline (inferred from control)Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury.[3]
500Two doses over 48 hoursSaline (inferred from control)Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury.
1000Two doses over 48 hoursSaline (inferred from control)Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury.

Pharmacokinetics

Pharmacokinetic studies have indicated that the metabolism and kinetics of this compound are comparable in rats and humans. In human subjects, after a single oral dose, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, with a peak plasma concentration (Cmax) of about 8000 ng/mL. The terminal half-life has been reported to be around 24 hours in one study, while another reported a serum elimination half-life of about 3 hours.

Experimental Protocols

Materials
  • This compound powder

  • Vehicle (e.g., 0.9% sterile saline)

  • Weighing scale

  • Mortar and pestle (if necessary for suspension)

  • Vortex mixer or magnetic stirrer

  • Syringes (1 mL or 3 mL)

  • 16-18 gauge, 2-3 inch curved, ball-tipped oral gavage needles

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Solution/Suspension

This compound is reported to be water-soluble. However, depending on the required concentration, it may be necessary to prepare a fine suspension.

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 250, 500, or 1000 mg/kg) and the weight of the rat, calculate the total mass of this compound needed.

  • Determine the administration volume: A standard oral gavage volume for rats is between 5-10 mL/kg, with a maximum of 20 mL/kg.

  • Prepare the formulation:

    • For a solution, dissolve the calculated amount of this compound in the appropriate volume of sterile saline.

    • For a suspension, finely grind the this compound powder using a mortar and pestle. Gradually add the saline while triturating to create a uniform suspension. Use a vortex mixer or magnetic stirrer to ensure homogeneity before each administration.

Oral Gavage Administration Procedure

The following is a standard procedure for oral gavage in rats.

  • Animal Handling and Restraint:

    • Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution/suspension.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the rat to its cage.

    • Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing, regurgitation, or changes in behavior.

Visualizations

Experimental Workflow for Oral Administration of this compound

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration calc_dose Calculate this compound Dose (e.g., 250, 500, 1000 mg/kg) prep_solution Prepare this compound Solution/Suspension (e.g., in 0.9% Saline) calc_dose->prep_solution load_syringe Load Syringe with Calculated Volume prep_solution->load_syringe restrain_rat Gently Restrain Rat insert_needle Insert Oral Gavage Needle restrain_rat->insert_needle administer_drug Administer this compound insert_needle->administer_drug remove_needle Remove Needle administer_drug->remove_needle monitor_rat Monitor Rat for Adverse Effects remove_needle->monitor_rat G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCK CCK / Gastrin CCK_R CCK-A / CCK-B Receptor CCK->CCK_R Activates This compound This compound This compound->CCK_R Blocks Gq Gq Protein CCK_R->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Response (e.g., Enzyme Secretion, Cell Proliferation) PKC->Response Leads to

References

Proglumide's Analgesic Potential: In Vivo Experimental Design and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has garnered significant interest for its potential role in pain management. While exhibiting little to no intrinsic analgesic properties on its own, this compound has been shown to enhance the analgesic effects of opioid medications and may play a role in preventing or reversing opioid tolerance.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the analgesic and opioid-potentiating effects of this compound.

The primary mechanism behind this compound's action lies in its ability to block CCK-A and CCK-B receptors.[2] Endogenous CCK is believed to act as a physiological antagonist to the opioid system, and by inhibiting its action, this compound effectively removes a "brake" on opioid-mediated analgesia. This makes it a promising candidate for adjunctive therapy in pain management, potentially allowing for lower effective doses of opioids and mitigating the development of tolerance.

These protocols are designed for preclinical research using rodent models and focus on three widely accepted assays for assessing analgesia: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow outlines the key steps for investigating the analgesic effects of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization drug_prep Drug Preparation (this compound, Opioid, Vehicle) group_allocation Random Group Allocation drug_prep->group_allocation baseline Baseline Nociceptive Testing group_allocation->baseline drug_admin Drug Administration baseline->drug_admin post_drug_testing Post-Drug Nociceptive Testing drug_admin->post_drug_testing data_collection Data Collection (Latency, Writhing Count) post_drug_testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results signaling_pathway cluster_opioid Opioid Signaling (Analgesia) cluster_cck CCK Signaling (Anti-Analgesia) opioid Opioid Agonist (e.g., Morphine) mu_receptor Mu-Opioid Receptor (Gi-coupled) opioid->mu_receptor gi_protein Gi Protein mu_receptor->gi_protein adenylyl_cyclase_inhibition Inhibition of Adenylyl Cyclase gi_protein->adenylyl_cyclase_inhibition camp_decrease ↓ cAMP adenylyl_cyclase_inhibition->camp_decrease neuronal_hyperpolarization Neuronal Hyperpolarization camp_decrease->neuronal_hyperpolarization analgesia Analgesia neuronal_hyperpolarization->analgesia cck Cholecystokinin (CCK) cckb_receptor CCK-B Receptor (Gq-coupled) cck->cckb_receptor gq_protein Gq Protein cckb_receptor->gq_protein plc_activation Activation of Phospholipase C (PLC) gq_protein->plc_activation pip2_hydrolysis PIP2 → IP3 + DAG plc_activation->pip2_hydrolysis ca_increase ↑ Intracellular Ca2+ pip2_hydrolysis->ca_increase neuronal_excitation Neuronal Excitation ca_increase->neuronal_excitation anti_analgesia Anti-Analgesia/ Opioid Tolerance neuronal_excitation->anti_analgesia anti_analgesia->analgesia Counteracts This compound This compound This compound->cckb_receptor Inhibition

References

Protocol for Co-administration of Proglumide with Morphine to Study Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The co-administration of Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, with morphine has been demonstrated to potentiate the analgesic effects of the opioid.[1][2][3][4][5] This potentiation is believed to occur through the blockade of CCK-A and CCK-B receptors, which counteracts the anti-opioid effects of endogenous CCK released upon morphine administration. This application note provides detailed protocols for in vivo studies in rodents to investigate this potentiation, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways. This compound has also been noted to potentially act as a delta-opioid receptor agonist, which may contribute to its analgesic-modulating effects.

Data Presentation

Table 1: In Vivo Potentiation of Morphine Analgesia by this compound in Rodents
Animal ModelAnalgesic AssayMorphine Dose (Route)This compound Dose (Route)Pre-treatment TimeObservationReference
RatTail Flick4 mg/kg (s.c.)0.01-1.0 mg/kg (i.p.)15 minPotentiation of antinociceptive action
MouseStraub Tail2.0 mg/kg (i.p.)0.1 or 10.0 mg/kg (i.p.)15 minIncreased percentage of animals displaying Straub tail reaction
RatTail Flick1 µg (i.t.)20 ng (i.t.)AcuteEnhanced morphine analgesia
Table 2: Clinical Studies on Co-administration of this compound and Morphine
Study PopulationPain ModelMorphine Dose (Route)This compound Dose (Route)Key FindingsReference
Healthy VolunteersExperimental PainSmall doses (IV)50-100 µg (IV)Potentiated magnitude and duration of analgesia
Post-surgical PatientsDental Pain4 mg (IV)0.05 mg (IV)Significant increase in magnitude and duration of analgesia
Chronic Pain PatientsChronic Benign PainSustained-releaseNot specifiedEnhanced analgesia in some patients
Cancer PatientsCancer PainHalf of usual dose50 mgConsistent with augmentation of morphine analgesia

Experimental Protocols

In Vivo Study of Morphine Potentiation by this compound in Rodents

This protocol outlines the co-administration of this compound and morphine in rats or mice to assess the potentiation of morphine-induced analgesia using the hot plate or tail flick test.

Materials:

  • Morphine sulfate (to be dissolved in sterile, pyrogen-free 0.9% saline)

  • This compound (or this compound sodium salt)

  • Vehicle for this compound:

    • For this compound sodium salt: Sterile 0.9% saline.

    • For this compound (less soluble): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Experimental animals (e.g., male Sprague-Dawley rats or Swiss Webster mice)

  • Hot plate apparatus or Tail flick apparatus

  • Animal restraints (for tail flick)

  • Syringes and needles for administration (e.g., subcutaneous, intraperitoneal, or intravenous)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation:

    • Prepare a stock solution of morphine sulfate in 0.9% saline.

    • Prepare a stock solution of this compound in the appropriate vehicle. The sodium salt of this compound is soluble in water. For less soluble forms, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.

    • All solutions should be prepared fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (for both drugs)

    • Group 2: Morphine + this compound Vehicle

    • Group 3: this compound + Morphine Vehicle

    • Group 4: Morphine + this compound

  • Administration:

    • Administer this compound or its vehicle via the chosen route (e.g., intraperitoneal).

    • After a pre-treatment time of 15-30 minutes, administer morphine or its vehicle via the chosen route (e.g., subcutaneous).

  • Analgesic Testing:

    • Hot Plate Test:

      • Place the animal on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

      • Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping).

      • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Tail Flick Test:

      • Gently restrain the animal.

      • Apply a radiant heat source to a specific portion of the tail.

      • Measure the latency for the animal to flick its tail away from the heat source.

      • A cut-off time should also be implemented.

  • Data Analysis:

    • Record the latency times for each animal.

    • Calculate the mean latency and standard error of the mean (SEM) for each group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the groups.

Mandatory Visualizations

G cluster_experimental_workflow Experimental Workflow A Animal Acclimatization B Drug Preparation (Morphine & this compound) A->B C Randomization into Experimental Groups B->C D This compound/Vehicle Administration C->D E Pre-treatment Period (15-30 min) D->E F Morphine/Vehicle Administration E->F G Analgesic Assay (Hot Plate or Tail Flick) F->G H Data Collection & Analysis G->H

Caption: Experimental workflow for studying this compound's potentiation of morphine analgesia.

G cluster_signaling_pathway Signaling Pathway of Morphine Potentiation by this compound Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor CCK Endogenous CCK Morphine->CCK Stimulates Release This compound This compound CCK_Receptor CCK-A/B Receptor This compound->CCK_Receptor Blocks Potentiation Potentiation This compound->Potentiation G_Protein_Inhibitory Gi/o Protein Mu_Opioid_Receptor->G_Protein_Inhibitory Activates Anti_Analgesia Anti-analgesic Effect CCK_Receptor->Anti_Analgesia CCK->CCK_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Inhibitory->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Anti_Analgesia->Analgesia Opposes Potentiation->Analgesia

Caption: this compound blocks CCK receptors, preventing the anti-analgesic effects of CCK.

References

Application Notes and Protocols for Investigating the CNS Effects of Proglumide via Single-Unit Recording

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide is a widely recognized antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1] While initially developed for gastrointestinal applications, its ability to modulate neuronal activity in the central nervous system (CNS) has garnered significant interest.[1][2] this compound's antagonism of CCK receptors, which are extensively distributed in the brain, allows it to influence various neurochemical systems, including dopaminergic and opioidergic pathways.[3] This makes it a valuable tool for investigating the role of CCK in neuropsychiatric disorders and for exploring its potential as an adjunctive therapy, for instance, in enhancing opioid analgesia.

Single-unit recording is a powerful electrophysiological technique that allows for the direct measurement of the action potentials (spikes) from individual neurons with high temporal and spatial resolution. This method is indispensable for elucidating the effects of pharmacological agents like this compound on the firing patterns of specific neuronal populations. By implanting microelectrodes into targeted brain regions, researchers can observe real-time changes in neuronal firing rates and patterns following the administration of this compound, providing critical insights into its mechanism of action within the CNS.

These application notes provide a detailed experimental framework for utilizing single-unit recording to study the CNS effects of this compound in an animal model, focusing on the ventral tegmental area (VTA), a key region in the brain's reward circuitry and a site of CCK-dopamine interaction.

Experimental Protocols

Animal Preparation and Anesthesia
  • Animal Model: Adult male Sprague-Dawley rats (250-350g) are a suitable model for this study.

  • Anesthesia: Anesthesia is induced with an intraperitoneal (i.p.) injection of urethane (1.5-1.9 g/kg). The depth of anesthesia should be monitored regularly by checking for the absence of the pedal withdrawal reflex. Supplemental doses of urethane (0.5 g/kg i.p.) can be administered as needed.

  • Stereotaxic Surgery: Once a stable plane of anesthesia is achieved, the rat is placed in a stereotaxic frame. The scalp is incised to expose the skull. It is crucial to ensure the skull is level by adjusting the incisor bar until the dorsal-ventral readings for bregma and lambda are within 0.1 mm of each other.

Electrode Implantation in the Ventral Tegmental Area (VTA)
  • Craniotomy: A small craniotomy is performed over the VTA. The stereotaxic coordinates for the VTA in rats are approximately: Anteroposterior (AP): -5.8 mm from bregma, Mediolateral (ML): +0.6 mm from the midline.

  • Electrode: A single-barreled glass micropipette or a metal microelectrode (e.g., tungsten) is used for recording. The choice of electrode will depend on the specific requirements of the experiment.

  • Electrode Placement: The recording electrode is slowly lowered into the VTA to the target depth (Dorsoventral (DV): -8.0 mm from the skull surface). The final placement should be guided by the characteristic electrophysiological signature of dopaminergic neurons (slow, irregular firing with broad action potentials).

Single-Unit Recording Procedure
  • Signal Acquisition: The microelectrode is connected to a high-impedance headstage and then to an amplifier. The neuronal signals are amplified and filtered to isolate the spiking activity of single neurons.

  • Data Acquisition System: The amplified and filtered signal is digitized using an analog-to-digital converter and recorded on a computer for offline analysis. A sampling rate of 20-40 kHz is recommended for accurately capturing spike waveforms.

  • Baseline Recording: Once a stable single-unit recording is established, a baseline firing rate should be recorded for a period of at least 10-20 minutes before any drug administration.

This compound Administration
  • Route of Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection or directly into the CNS via intracerebroventricular (i.c.v.) injection.

  • Dose-Response: A dose-response curve should be generated to determine the optimal dose of this compound for the desired effect. Previous studies have used i.p. doses of up to 150 mg/kg and i.c.v. doses in the microgram range.

  • Recording Post-Administration: Following this compound administration, the neuronal firing rate should be recorded for a sufficient duration (e.g., 60-120 minutes) to observe the full time course of the drug's effect.

Data Analysis
  • Spike Sorting: The recorded data is subjected to spike sorting to isolate the action potentials of a single neuron from background noise and the activity of other neurons. This process typically involves filtering the data, detecting spikes that cross a set threshold, extracting features of the spike waveform, and clustering spikes with similar features.

  • Firing Rate Analysis: The primary outcome measure is the change in the neuron's firing rate. This is typically calculated by dividing the number of spikes by the time interval (bin size, e.g., 1-minute bins). The post-drug firing rate is then compared to the baseline firing rate to determine the effect of this compound. Statistical analysis, such as a repeated-measures ANOVA, can be used to assess the significance of any changes.

  • Burst Analysis: In addition to the overall firing rate, changes in bursting activity (the occurrence of high-frequency clusters of spikes) can also be analyzed, as this is a characteristic firing pattern of dopaminergic neurons.

Data Presentation

Quantitative Data Summary
ParameterTypical Value/RangeReference
Animal Model Adult Male Sprague-Dawley Rat (250-350g)
Anesthesia Urethane (1.5-1.9 g/kg, i.p.)
VTA Coordinates (from Bregma) AP: -5.8 mm, ML: +0.6 mm, DV: -8.0 mm
Recording Electrode Glass micropipette or Tungsten microelectrode
Amplifier Gain ~51.5 dB
Filtering Bandwidth 300-3000 Hz or 500 Hz - 0.95*Nyquist
Sampling Rate 20-40 kHz
Spike Detection Threshold 2-4 x Standard Deviation of filtered signal
This compound Dose (i.p.) Up to 150 mg/kg
This compound Dose (i.c.v.) 2-10 µg
Baseline Recording Duration 10-20 minutes
Post-Drug Recording Duration 60-120 minutes
Firing Rate Bin Size 1 minute

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds This compound This compound This compound->CCKBR Antagonizes Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Dopamine_Mod Modulation of Dopamine Release Ca_PKC->Dopamine_Mod GABA_Mod Modulation of GABA Release Ca_PKC->GABA_Mod

Caption: CCK-B receptor signaling cascade and this compound's point of antagonism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Animal_Prep Animal Anesthesia (Urethane) Stereotaxic_Surgery Stereotaxic Surgery Animal_Prep->Stereotaxic_Surgery Electrode_Implantation Electrode Implantation (VTA) Stereotaxic_Surgery->Electrode_Implantation Baseline Baseline Single-Unit Recording Electrode_Implantation->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Recording Post-Administration Recording Drug_Admin->Post_Drug_Recording Spike_Sorting Spike Sorting Post_Drug_Recording->Spike_Sorting Firing_Rate Firing Rate Analysis Spike_Sorting->Firing_Rate Statistical_Analysis Statistical Comparison Firing_Rate->Statistical_Analysis

References

Proglumide: A Pharmacological Tool for Cholecystokinin Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide is a non-peptide, competitive antagonist of cholecystokinin (CCK) receptors, exhibiting low affinity for both CCK-A and CCK-B subtypes.[1][2] Historically used for the treatment of peptic ulcers, its ability to block CCK receptors has made it a valuable pharmacological tool in a variety of research settings. These applications range from investigating the physiological roles of CCK in the gastrointestinal and central nervous systems to exploring its involvement in pain modulation and cancer biology.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a CCK receptor antagonist in both in vitro and in vivo research.

Mechanism of Action

This compound exerts its effects by competitively binding to CCK receptors, thereby preventing the binding of the endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascades typically initiated by CCK receptor activation. CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway leads to various cellular responses, depending on the cell type.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at CCK receptors from various experimental systems.

ParameterValueSpecies/SystemApplicationReference
Ki 0.7 mMMouse Pancreatic AciniInhibition of CCK-stimulated amylase release[1]
Ki 1.0 mMMouse Pancreas and BrainInhibition of 125I-CCK binding
IC50 0.8 mMRat Pancreatic IsletsInhibition of CCK-stimulated insulin secretion
IC50 6.5 mMHT-29 Human Colon Cancer CellsInhibition of cell proliferation

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and protocols described, the following diagrams are provided in Graphviz DOT language.

CCK_Signaling_Pathway CCK Cholecystokinin (CCK) CCKR CCK Receptor (CCKA/CCKB) CCK->CCKR Binds This compound This compound This compound->CCKR Blocks Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response Ca2->Response Leads to PKC->Response Leads to

CCK Receptor Signaling Pathway and this compound's Point of Action.

InVitro_Workflow start Start prep Prepare Pancreatic Acini (e.g., from mouse) start->prep preincubate Pre-incubate acini with varying concentrations of this compound prep->preincubate stimulate Stimulate with CCK agonist (e.g., CCK-8) preincubate->stimulate incubate Incubate for a defined period (e.g., 30 minutes at 37°C) stimulate->incubate stop Stop reaction (e.g., on ice) incubate->stop measure Measure amylase activity in the supernatant stop->measure analyze Analyze data and determine IC₅₀ measure->analyze end End analyze->end

Experimental Workflow for an In Vitro Amylase Release Assay.

Dose_Selection start Experiment Type? invitro In Vitro start->invitro Yes invivo In Vivo start->invivo No invitro_conc Select concentration range based on Ki/IC₅₀ values (e.g., 0.1 - 10 mM) invitro->invitro_conc invivo_dose Select dose based on application and species invivo->invivo_dose analgesia Potentiation of Opioid Analgesia? invivo_dose->analgesia direct_antagonism Direct CCK Antagonism? invivo_dose->direct_antagonism analgesia_dose Lower doses may be effective (e.g., 0.05 mg in humans) analgesia->analgesia_dose Yes direct_antagonism_dose Higher doses generally required (e.g., 150 mg/kg in rodents) direct_antagonism->direct_antagonism_dose Yes

Logical Diagram for this compound Dose Selection.

Experimental Protocols

In Vitro Protocol: Inhibition of CCK-Stimulated Amylase Release from Pancreatic Acini

This protocol is adapted from studies investigating the effects of this compound on pancreatic acinar cell function.

1. Materials:

  • Male mice

  • Collagenase (Type I)

  • HEPES-Ringer buffer (containing 0.1% bovine serum albumin, pH 7.4)

  • Cholecystokinin-8 (CCK-8)

  • This compound

  • Amylase activity assay kit

2. Preparation of Dispersed Pancreatic Acini: a. Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols. b. Surgically remove the pancreas and place it in ice-cold HEPES-Ringer buffer. c. Mince the pancreas into small fragments and digest with collagenase (e.g., 50 U/mL) in HEPES-Ringer buffer for 30-60 minutes at 37°C with gentle shaking. d. Disperse the acini by gentle pipetting through tips of decreasing orifice size. e. Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue. f. Wash the acini three times by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh HEPES-Ringer buffer. g. Resuspend the final acinar pellet in fresh buffer and determine the cell concentration.

3. Amylase Release Assay: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in HEPES-Ringer buffer. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%. b. In microcentrifuge tubes, pre-incubate aliquots of the acinar suspension with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 mM) or vehicle for 15 minutes at 37°C. c. Stimulate amylase release by adding a submaximal concentration of CCK-8 (e.g., 100 pM). Include a basal (no CCK-8) and a CCK-8 alone control. d. Incubate for 30 minutes at 37°C. e. Terminate the incubation by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute. f. Collect the supernatant and measure amylase activity using a commercial assay kit according to the manufacturer's instructions. g. Express amylase release as a percentage of the total amylase content in the acini.

4. Data Analysis: a. Plot the percentage of amylase release against the concentration of this compound. b. Calculate the IC50 value for this compound's inhibition of CCK-stimulated amylase release.

In Vivo Protocol: Potentiation of Morphine-Induced Analgesia in Rodents

This protocol is based on studies demonstrating this compound's ability to enhance opioid analgesia.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) or Swiss-Webster mice (20-25 g).

  • Acclimatize animals to the housing facility for at least one week before the experiment.

  • All procedures must be approved by the institutional animal care and use committee (IACUC).

2. Materials:

  • Morphine sulfate

  • This compound

  • Sterile saline (0.9%)

  • Hot plate or tail-flick analgesia meter

3. Drug Preparation: a. Dissolve morphine sulfate in sterile saline to the desired concentration (e.g., 4 mg/mL). b. Prepare this compound solution in sterile saline. Gentle warming and sonication may be required to aid dissolution. Prepare fresh daily.

4. Experimental Procedure: a. Habituate the animals to the testing apparatus (hot plate or tail-flick) for several days prior to the experiment to minimize stress-induced analgesia. b. On the day of the experiment, determine the baseline nociceptive threshold (latency to paw lick/jump on the hot plate or tail withdrawal from the heat source). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage. c. Divide the animals into experimental groups:

  • Vehicle (saline) + Vehicle (saline)
  • Vehicle (saline) + Morphine
  • This compound + Morphine
  • This compound + Vehicle (saline) d. Administer this compound (e.g., 150 mg/kg, intraperitoneally) or its vehicle. e. After a pre-treatment time (e.g., 15 minutes), administer morphine (e.g., 4 mg/kg, subcutaneously) or its vehicle. f. Measure the nociceptive threshold at various time points after morphine administration (e.g., 15, 30, 60, 90, and 120 minutes).

5. Data Analysis: a. Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. b. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in %MPE in the this compound + Morphine group compared to the Vehicle + Morphine group indicates potentiation.

Conclusion

This compound is a versatile and effective pharmacological tool for the blockade of CCK receptors in a wide range of experimental paradigms. Its non-selective antagonism of both CCK-A and CCK-B receptors allows for the broad investigation of the physiological and pathophysiological roles of the CCK system. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of the experimental system and the specific research question is crucial for appropriate dose selection and data interpretation.

References

Application Notes and Protocols: Methodology for Assessing Proglumide's Impact on Tumor Fibrosis In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the in vivo effects of Proglumide, a cholecystokinin receptor (CCKR) antagonist, on tumor fibrosis. The protocols outlined below are intended for preclinical research using murine models of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), a disease characterized by dense desmoplastic stroma.

Introduction

Tumor fibrosis, a hallmark of the tumor microenvironment (TME) in many cancers, is driven by the excessive deposition of extracellular matrix (ECM) components, such as collagen, by activated cancer-associated fibroblasts (CAFs) or stellate cells.[1] This dense fibrotic stroma can impede the delivery and efficacy of therapeutic agents.[2] this compound, a non-selective CCK receptor antagonist, has emerged as a promising agent to counteract tumor fibrosis.[3][4] It functions by blocking the CCK-A and CCK-B receptors, which are overexpressed on both cancer cells and pancreatic stellate cells (PSCs).[5] Activation of these receptors promotes PSC activation and subsequent collagen production. By inhibiting this signaling pathway, this compound can reduce tumor fibrosis, thereby potentially enhancing the efficacy of chemotherapy and immunotherapy.

These protocols detail the necessary steps to assess the anti-fibrotic effects of this compound in a preclinical setting, from in vivo model selection and drug administration to tissue analysis and data interpretation.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Reducing Tumor Fibrosis

This compound's primary mechanism in mitigating tumor fibrosis involves the antagonism of cholecystokinin receptors (CCKRs) on pancreatic stellate cells (PSCs). This action inhibits the downstream signaling cascade that leads to PSC activation and collagen synthesis.

proglumide_mechanism cluster_TME Tumor Microenvironment CCK CCK/Gastrin CCKR CCK Receptor (CCK-A/CCK-B) CCK->CCKR Binds to PSC_inactive Quiescent Pancreatic Stellate Cell CCKR->PSC_inactive Activates This compound This compound This compound->CCKR Blocks PSC_active Activated PSC (Myofibroblast) PSC_inactive->PSC_active Differentiation Collagen Collagen Deposition (Fibrosis) PSC_active->Collagen Produces

Caption: this compound blocks CCK/Gastrin binding to CCK receptors on pancreatic stellate cells, inhibiting their activation and reducing collagen deposition.

Experimental Workflow for In Vivo Assessment

A typical experimental workflow for assessing this compound's impact on tumor fibrosis in vivo involves several key stages, from animal model generation to endpoint analysis.

experimental_workflow cluster_setup Experimental Setup cluster_monitoring In-Life Phase cluster_analysis Endpoint Analysis Animal_Model 1. Establish Orthotopic Pancreatic Cancer Model Randomization 2. Tumor Establishment & Randomization Animal_Model->Randomization Treatment 3. This compound Administration Randomization->Treatment Tumor_Monitoring 4. Monitor Tumor Growth (e.g., Imaging, Palpation) Treatment->Tumor_Monitoring Tissue_Harvest 5. Euthanasia & Tumor Tissue Harvest Tumor_Monitoring->Tissue_Harvest Histology 6a. Histological Analysis (Masson's Trichrome, Sirius Red) Tissue_Harvest->Histology IHC 6b. Immunohistochemistry (α-SMA, Collagen I) Tissue_Harvest->IHC Biochemical 6c. Biochemical Assay (Hydroxyproline) Tissue_Harvest->Biochemical

Caption: Experimental workflow for in vivo assessment of this compound on tumor fibrosis.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effect of this compound on tumor growth and fibrosis markers.

Table 1: Effect of this compound on Tumor Growth and Survival

In Vivo ModelTreatment GroupTumor Growth Reduction vs. ControlReference
Syngeneic Mouse Pancreatic Cancer (mT3-2D cells)This compound Monotherapy59.4%
Syngeneic Mouse Pancreatic Cancer (mT3-2D cells)Gemcitabine Monotherapy60%
Syngeneic Mouse Pancreatic Cancer (mT3-2D cells)This compound + Gemcitabine70%

Table 2: Effect of this compound on Tumor Fibrosis Markers

In Vivo ModelFibrosis MarkerTreatment GroupReduction in Fibrosis vs. ControlReference
Human Pancreatic Cancer Xenograft (PANC-1)Fibrillar Collagen (SHG)This compound53%
Human Pancreatic Cancer Xenograft (PANC-1)Collagen (Masson's Trichrome)This compound31%
Human Pancreatic Cancer Xenograft (PANC-1)Collagen I (IHC)This compound37%
Syngeneic Mouse Pancreatic Cancer (Panc02)Fibrosis (Masson's Trichrome)This compound33%
Syngeneic Mouse Pancreatic Cancer (mT3-2D cells)Intratumoral Fibrosis (Densitometry)This compoundStatistically significant decrease (p < 0.0001)

Experimental Protocols

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the establishment of an orthotopic pancreatic cancer model in mice, which closely mimics the human disease progression.

Materials:

  • Pancreatic cancer cell line (e.g., murine Panc02 or human PANC-1)

  • Immunocompetent mice (e.g., C57BL/6 for Panc02) or immunodeficient mice (e.g., athymic nude for PANC-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Matrigel (optional, to prevent cell leakage)

  • Surgical instruments

  • Anesthetics (e.g., ketamine/xylazine cocktail)

Procedure:

  • Cell Culture: Culture pancreatic cancer cells to ~80% confluency. On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.

  • Animal Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a sterile field.

    • Make a small laparotomy incision in the upper left abdominal quadrant to expose the spleen and the tail of the pancreas.

    • Gently exteriorize the spleen to visualize the pancreas.

    • Using a 30-gauge needle on a Hamilton syringe, slowly inject 10-50 µL of the cell suspension (1 x 10^5 to 5 x 10^5 cells) into the tail of the pancreas.

    • A small fluid bleb should be visible at the injection site.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneum and skin with sutures or surgical clips.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the mice for recovery and signs of distress.

  • Tumor Growth Monitoring: Monitor tumor growth by abdominal palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells) starting 7-10 days post-injection.

This compound Administration

This compound can be administered orally via drinking water, a non-invasive and effective method for long-term studies.

Materials:

  • This compound powder

  • Sterile drinking water

  • Light-protected water bottles

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile drinking water to a final concentration of 0.1 mg/mL. This concentration provides an approximate daily dose of 15-30 mg/kg, depending on the water consumption of the mice.

  • Administration:

    • One week after tumor cell injection, randomize mice into control and treatment groups.

    • Provide the control group with normal drinking water.

    • Provide the treatment group with the this compound-containing water.

    • Replace the water bottles with freshly prepared solutions 2-3 times per week.

    • Monitor water consumption to ensure consistent drug intake.

  • Treatment Duration: Continue treatment for 3-6 weeks, depending on the experimental endpoint.

Histological Assessment of Fibrosis

This staining method is used to differentiate collagen fibers from other tissue components.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue solution

  • 1% Acetic acid solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: Mordant sections in Bouin's solution for 1 hour at 56°C.

  • Nuclear Staining: Stain with Weigert's hematoxylin for 10 minutes to stain nuclei black.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes to stain cytoplasm and muscle red.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

  • Collagen Staining: Stain with aniline blue for 5-10 minutes to stain collagen blue.

  • Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a resinous medium.

Results: Collagen fibers will be stained blue, nuclei black, and cytoplasm/muscle red.

This method is highly specific for collagen and enhances its natural birefringence under polarized light, allowing for quantification of different collagen fiber types.

Materials:

  • FFPE tumor tissue sections (5 µm)

  • Picrosirius red solution (0.1% Sirius red in saturated aqueous picric acid)

  • Acidified water (0.5% acetic acid in water)

Procedure:

  • Deparaffinization and Rehydration: As described for Masson's Trichrome.

  • Staining: Stain sections in Picrosirius red solution for 1 hour.

  • Washing: Wash slides in two changes of acidified water.

  • Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.

Results: Under bright-field microscopy, collagen will appear red. Under polarized light, thicker, more organized collagen fibers (Type I) will appear yellow-orange, while thinner, less organized fibers (Type III) will appear green.

Immunohistochemistry (IHC) for Fibrosis Markers

IHC is used to detect the expression of specific proteins involved in fibrosis, such as α-smooth muscle actin (α-SMA), a marker of activated myofibroblasts, and Collagen I.

Materials:

  • FFPE tumor tissue sections (5 µm)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-α-SMA, anti-Collagen I)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen solution

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: As previously described.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in sodium citrate buffer at 95-100°C for 20 minutes.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Incubate with streptavidin-HRP for 30 minutes.

  • Detection: Apply DAB solution and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate and mount as previously described.

Hydroxyproline Assay for Total Collagen Quantification

This biochemical assay provides a quantitative measure of total collagen content in tissue samples by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • Tumor tissue homogenates

  • Concentrated NaOH (10 N)

  • Concentrated HCl (10 N)

  • Chloramine-T solution

  • DMAB reagent (Ehrlich's reagent)

  • Hydroxyproline standard

Procedure:

  • Sample Hydrolysis:

    • Homogenize a known weight of tumor tissue in distilled water.

    • Hydrolyze the homogenate in an equal volume of 10 N NaOH at 120°C for 1 hour in a pressure-tight vial.

    • Neutralize the hydrolysate with an equal volume of 10 N HCl.

  • Oxidation:

    • Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 25 minutes.

  • Color Development:

    • Add DMAB reagent to each well and incubate at 60°C for 90 minutes.

  • Measurement:

    • Cool the samples and measure the absorbance at 560 nm.

  • Quantification:

    • Calculate the hydroxyproline concentration in the samples based on a standard curve generated from known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.

Conclusion

The methodologies described provide a robust framework for investigating the anti-fibrotic effects of this compound in vivo. By employing a combination of orthotopic tumor models, histological staining, immunohistochemistry, and biochemical assays, researchers can obtain comprehensive qualitative and quantitative data on the impact of CCKR antagonism on the tumor microenvironment. These findings are crucial for the continued development of this compound and similar agents as a therapeutic strategy to overcome the challenges posed by tumor fibrosis in cancer treatment.

References

Application Notes and Protocols for Studying the Satiety Effects of Cholecystokinin (CCK) Using Proglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, to investigate the physiological roles of CCK in satiety. This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on established research.

Introduction

Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins.[1][2] It plays a crucial role in regulating food intake by inducing satiety, the feeling of fullness that leads to the termination of a meal.[2] CCK exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. The satiety effect of peripherally released CCK is primarily mediated by CCK-A receptors located on vagal afferent neurons.[3][4]

This compound is a valuable pharmacological tool for elucidating the specific actions of endogenous and exogenous CCK. By blocking CCK receptors, this compound can be used to investigate whether the satiety induced by a particular stimulus is CCK-dependent. It has been demonstrated that this compound can inhibit the satiety effects of exogenously administered CCK and, in some experimental paradigms, increase food intake when given alone, suggesting a role for endogenous CCK in the regulation of meal size.

Mechanism of Action: CCK-Induced Satiety and its Antagonism by this compound

CCK released from I-cells in the duodenum and jejunum acts as a paracrine signal on vagal afferent terminals. Binding of CCK to CCK-A receptors on these sensory neurons initiates a signaling cascade that transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. This signaling involves the activation of phospholipase C (PLC) and protein kinase A (PKA), leading to neuronal depolarization and the propagation of the satiety signal to higher brain centers.

This compound, as a CCK receptor antagonist, competitively binds to both CCK-A and CCK-B receptors, thereby preventing the binding of CCK and inhibiting its downstream effects. This blockade of CCK signaling on vagal afferents prevents the transmission of the satiety signal to the brain, thus allowing for the study of its role in controlling food intake.

Data Presentation: Quantitative Effects of this compound and CCK on Food Intake in Rats

The following tables summarize the quantitative data from various studies investigating the effects of peripherally and centrally administered CCK and this compound on food intake in rats.

Table 1: Effect of Intraperitoneal (IP) CCK-8 on Food Intake in Rats

Treatment GroupDose of CCK-8Duration of Food Intake Measurement% Reduction in Food Intake (compared to control)Reference
Food-deprived rats8 µg/kg30 minutesSignificant reduction
Food-deprived rats40 µg/kg30 minutesSignificant reduction
Ad libitum fed rats1.8 nmol/kg40 minutes64%
Ad libitum fed rats5.2 nmol/kg1 hour51%
48-h fasted rats5 µg/kg (4.4 nmol/kg)Not specifiedSignificant reduction of hyperphagia

Table 2: Effect of this compound on CCK-Induced Satiety and Food Intake in Rats

Experimental ConditionThis compound AdministrationCCK-8 AdministrationEffect on Food IntakeReference
Inhibition of exogenous CCK satietyIPIP (various doses)Inhibited CCK-induced satiety
Effect on endogenous CCK satietyIP (150 mg/kg) after preloadNoneAccelerated gastric emptying by 12.8%
Central antagonism of peripheral CCKIntracerebroventricularIPAttenuated the satiating effect of CCK-8
Central administration aloneIntracerebroventricularNoneStimulated an increase in 30-min test meal intake
Reversal of central CCK satietyCentral (into specific brain regions)Central (into same brain regions)Significantly reversed CCK-induced satiety

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Exogenous CCK-Induced Satiety (Peripheral Administration)

Objective: To determine if this compound can block the satiety-inducing effects of peripherally administered CCK-8.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • This compound (sodium salt, dissolved in 0.9% saline)

  • Cholecystokinin octapeptide (CCK-8, sulfated, dissolved in 0.9% saline)

  • Sterile 0.9% saline (vehicle control)

  • Standard rat chow

  • Animal balance

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Animal Acclimation: House rats individually and acclimate them to the testing environment and handling for at least 3-5 days.

  • Food Deprivation: Food deprive the rats for a period of 3 to 16 hours prior to the experiment to ensure motivation to eat. Water should be available ad libitum.

  • Drug Preparation: Prepare fresh solutions of this compound, CCK-8, and saline on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Vehicle (saline)

    • Group 2: Vehicle (saline) + CCK-8 (e.g., 8 µg/kg, IP)

    • Group 3: this compound (e.g., 100-200 mg/kg, IP) + Vehicle (saline)

    • Group 4: this compound (e.g., 100-200 mg/kg, IP) + CCK-8 (e.g., 8 µg/kg, IP)

  • Injections:

    • Administer the first injection (this compound or vehicle) via the IP route.

    • After a short interval (e.g., 15-30 minutes), administer the second injection (CCK-8 or vehicle) via the IP route.

  • Food Presentation: Immediately after the second injection, present a pre-weighed amount of standard rat chow to each rat.

  • Data Collection: Measure the amount of food consumed by each rat at specific time points (e.g., 30 minutes, 1 hour, 2 hours).

  • Analysis: Compare the food intake between the different groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: this compound is expected to significantly attenuate or completely block the reduction in food intake caused by CCK-8 (Group 4 vs. Group 2). This compound alone (Group 3) may or may not significantly increase food intake compared to the control group (Group 1), depending on the experimental conditions.

Protocol 2: Investigating the Role of Endogenous CCK in Satiety Using this compound and a Nutrient Preload

Objective: To determine if this compound can increase food intake following a nutrient preload, suggesting a role for endogenously released CCK in satiety.

Materials:

  • Male Sprague-Dawley rats (250-350 g) with established feeding patterns.

  • This compound (sodium salt, dissolved in 0.9% saline)

  • Nutrient preload (e.g., a small volume of a liquid diet or a palatable food like sweetened condensed milk)

  • Standard rat chow

  • Animal balance

  • Syringes and needles for IP injection

Procedure:

  • Animal Acclimation and Training: Acclimate rats to the experimental cages and train them to consume the nutrient preload readily.

  • Food Deprivation: A short period of food deprivation (e.g., 3-4 hours) can be used to ensure the preload is consumed.

  • Experimental Groups:

    • Group 1: Vehicle (saline) injection following preload

    • Group 2: this compound (e.g., 150 mg/kg, IP) injection following preload

  • Procedure:

    • Present the nutrient preload to the rats and allow them to consume it.

    • Immediately after consumption of the preload, administer either this compound or vehicle via IP injection.

    • Present a pre-weighed amount of standard rat chow.

  • Data Collection: Measure food intake at regular intervals (e.g., 30, 60, 120 minutes) after the presentation of the chow.

  • Analysis: Compare the cumulative food intake between the this compound and vehicle groups.

Expected Outcome: If endogenous CCK released by the preload contributes to satiety, the this compound-treated group is expected to consume significantly more food than the vehicle-treated group.

Protocol 3: Investigating the Central Effects of this compound on CCK-Induced Satiety

Objective: To determine if centrally administered this compound can block the satiety effects of either peripherally or centrally administered CCK.

Materials:

  • Male Sprague-Dawley rats (250-350 g) surgically implanted with a cannula in a lateral cerebral ventricle.

  • This compound (dissolved in artificial cerebrospinal fluid - aCSF)

  • CCK-8 (dissolved in aCSF for central injection or saline for peripheral injection)

  • aCSF (vehicle control)

  • Standard rat chow

  • Animal balance

  • Microsyringes for intracerebroventricular (ICV) injections

  • Syringes and needles for IP injections

Procedure:

  • Surgical Preparation: Surgically implant a guide cannula into a lateral ventricle of the brain under anesthesia. Allow for a recovery period of at least one week.

  • Animal Acclimation: Acclimate the cannulated rats to the experimental setup and handling.

  • Food Deprivation: Food deprive the rats for a specified period (e.g., 4 hours) before the experiment.

  • Experimental Design (Central this compound vs. Peripheral CCK):

    • Group 1: ICV aCSF + IP saline

    • Group 2: ICV aCSF + IP CCK-8 (e.g., 4 µg/kg)

    • Group 3: ICV this compound (e.g., 10 µg) + IP saline

    • Group 4: ICV this compound (e.g., 10 µg) + IP CCK-8 (e.g., 4 µg/kg)

  • Experimental Design (Central this compound vs. Central CCK):

    • Group 1: ICV aCSF + ICV aCSF

    • Group 2: ICV aCSF + ICV CCK-8 (e.g., 50 ng)

    • Group 3: ICV this compound (e.g., 50 µg) + ICV aCSF

    • Group 4: ICV this compound (e.g., 50 µg) + ICV CCK-8 (e.g., 50 ng)

  • Injections:

    • Administer the ICV injection of this compound or aCSF over a period of 1-2 minutes.

    • After a short interval (e.g., 5-10 minutes), administer the second injection (IP or ICV) of CCK-8 or vehicle.

  • Food Presentation and Data Collection: Immediately present pre-weighed food and measure intake at defined time points (e.g., 30, 60, 120, and 240 minutes).

  • Analysis: Compare food intake across the different treatment groups.

Expected Outcome: Central administration of this compound is expected to increase food intake on its own and to attenuate the satiety-inducing effects of both peripherally and centrally administered CCK-8.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CCK_Satiety_Signaling_Pathway cluster_gut Small Intestine cluster_vagus Vagal Afferent Neuron cluster_brain Brainstem (NTS) cluster_antagonist Food Intake Food Intake I-cells I-cells Food Intake->I-cells Stimulates CCK CCK I-cells->CCK Releases CCK-A Receptor CCK-A Receptor CCK->CCK-A Receptor Binds to Gq Gq CCK-A Receptor->Gq Gs Gs CCK-A Receptor->Gs PLC PLC Gq->PLC Activates PKA PKA Gs->PKA Activates Depolarization Depolarization PLC->Depolarization PKA->Depolarization Satiety Signal Satiety Signal Depolarization->Satiety Signal Transmits signal to This compound This compound This compound->CCK-A Receptor Blocks

Caption: CCK signaling pathway for satiety and the antagonistic action of this compound.

Experimental_Workflow_Peripheral cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Acclimation Acclimation Food Deprivation Food Deprivation Acclimation->Food Deprivation This compound/Vehicle (IP) This compound/Vehicle (IP) Food Deprivation->this compound/Vehicle (IP) CCK-8/Vehicle (IP) CCK-8/Vehicle (IP) This compound/Vehicle (IP)->CCK-8/Vehicle (IP) Food Presentation Food Presentation CCK-8/Vehicle (IP)->Food Presentation Measure Food Intake Measure Food Intake Food Presentation->Measure Food Intake Data Analysis Data Analysis Measure Food Intake->Data Analysis

Caption: Workflow for peripheral administration of this compound and CCK.

Experimental_Workflow_Central cluster_prep_central Preparation cluster_treatment_central Treatment cluster_measurement_central Measurement Cannula Implantation Cannula Implantation Recovery Recovery Cannula Implantation->Recovery Acclimation Acclimation Recovery->Acclimation Food Deprivation Food Deprivation Acclimation->Food Deprivation This compound/aCSF (ICV) This compound/aCSF (ICV) Food Deprivation->this compound/aCSF (ICV) CCK-8/aCSF (ICV) or CCK-8/Saline (IP) CCK-8/aCSF (ICV) or CCK-8/Saline (IP) This compound/aCSF (ICV)->CCK-8/aCSF (ICV) or CCK-8/Saline (IP) Food Presentation Food Presentation CCK-8/aCSF (ICV) or CCK-8/Saline (IP)->Food Presentation Measure Food Intake Measure Food Intake Food Presentation->Measure Food Intake Data Analysis Data Analysis Measure Food Intake->Data Analysis

References

Application Notes & Protocols: Proglumide in Murine Models of Diet-Induced NASH

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, in preclinical murine models of diet-induced Nonalcoholic Steatohepatitis (NASH). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development exploring novel therapeutics for liver diseases.

Introduction

Nonalcoholic Steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] Diets high in saturated fats and cholesterol are significant risk factors for NASH.[2] In response to dietary fats, the gastrointestinal peptide cholecystokinin (CCK) is released, and its levels are often elevated in individuals consuming high-fat diets.[2][3] CCK receptors are expressed on various liver cells, including hepatic stellate cells, which are key mediators of liver fibrosis.

This compound (DL-4-benzamido-N,N-dipropylglutaramic acid) is a CCK receptor antagonist that has demonstrated significant efficacy in preclinical, diet-induced murine models of NASH. Research indicates a dual mechanism of action: not only does it block CCK receptors to reduce inflammation and fibrosis, but it also functions as a partial agonist for the Farnesoid X Receptor (FXR), a critical regulator of bile acid metabolism. This compound treatment has been shown to prevent the onset of NASH, reverse established fibrosis, and even prevent the development of HCC in these models.

Experimental Protocols

Murine Model of Diet-Induced NASH

A widely used and effective model for inducing NASH with fibrosis in mice involves a diet deficient in choline and supplemented with ethionine.

  • Animal Model: Female C57BL/6 mice are commonly used.

  • Diet: A saturated fat, 75% choline-deficient, ethionine-supplemented (CDE) diet is administered to induce NASH. Control mice receive a similar diet with choline added and without ethionine.

  • Duration: The CDE diet is typically administered for 12 to 18 weeks to establish NASH, including significant fibrosis. At 18 weeks, 35% of mice on the CDE diet may develop dysplastic nodules or HCC.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Administration Protocol

This compound is water-soluble, making it suitable for administration in drinking water.

  • Preparation: this compound is dissolved in the drinking water provided to the treatment groups.

  • Dosage: A common dosage is 0.1 mg/mL in the drinking water, which corresponds to an approximate daily dose of 30 mg/kg.

  • Study Designs:

    • Prevention Study: Mice are started on the CDE diet and this compound-supplemented drinking water simultaneously for 12 or 18 weeks.

    • Reversal Study: Mice are first fed the CDE diet for a period (e.g., 12 weeks) to establish NASH. Subsequently, they continue the CDE diet but are switched to this compound-supplemented water for an additional period (e.g., 6 weeks).

G cluster_prevention Prevention Study cluster_reversal Reversal Study p_start Week 0 p_cde CDE Diet p_start->p_cde Begin p_prog This compound in Water p_start->p_prog Begin p_end Week 12 or 18 (Sacrifice & Analysis) p_cde->p_end p_prog->p_end r_start Week 0 r_cde CDE Diet r_start->r_cde Begin r_mid Week 12 r_end Week 18 (Sacrifice & Analysis) r_mid->r_end r_prog This compound in Water r_mid->r_prog Begin Treatment r_cde->r_mid r_prog->r_end

Caption: Experimental workflows for NASH Prevention and Reversal studies.

Biochemical and Histological Analysis
  • Blood Collection: At the time of euthanasia, blood is collected for serum analysis.

  • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin are measured as indicators of liver injury.

  • Liver Tissue Collection: Livers are harvested, weighed, and fixed in formalin for histological examination or flash-frozen for molecular analysis.

  • Histological Staining: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis assessment.

  • Histological Scoring: A pathologist, blinded to the treatment groups, should score the liver sections for steatosis, inflammation, and fibrosis based on established criteria (e.g., NAFLD Activity Score - NAS).

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from frozen liver tissue using standard methods.

  • qRT-PCR: Quantitative real-time PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis (e.g., Col1a1, Col4a1, TgfbR2) and bile acid metabolism (e.g., Fxr, Fgfr4). Expression levels are typically normalized to a housekeeping gene.

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative effects of this compound in the CDE diet-induced murine NASH model.

Table 1: Effect of this compound on Serum Biochemical Markers

Parameter CDE Diet Group CDE Diet + this compound Group Effect Reference
ALT Elevated Significantly Reduced Normalization of liver enzymes
AST Elevated Significantly Reduced Normalization of liver enzymes

| Total Bilirubin | Elevated | Significantly Reduced | Suggests improved bile flow | |

Table 2: Effect of this compound on Liver Histology Scores

Histological Feature CDE Diet Group CDE Diet + this compound Group % Reduction Reference
Inflammation High Significantly Reduced ~42%
Fibrosis High Significantly Reduced ~28.6%

| Steatosis | High | Significantly Reduced | ~57% | |

Table 3: Effect of this compound on Hepatic Gene Expression

Gene Function CDE Diet Effect This compound Effect Reference
Col1a1 (Collagen-1α) Fibrosis Upregulated Decreased Expression
Col4a1 (Collagen-4) Fibrosis Upregulated Decreased Expression
TgfbR2 (TGFβ Receptor 2) Fibrosis Signaling Upregulated Decreased Expression

| Fxr (Farnesoid X Receptor) | Bile Acid Regulation | Downregulated | Restored to Normal Levels | |

Mechanism of Action: Signaling Pathways

This compound ameliorates NASH through a dual mechanism involving both CCK receptor antagonism and FXR agonism.

  • CCK Receptor Blockade: High-fat diets increase CCK, which stimulates CCK-B receptors on hepatic stellate cells, promoting fibrosis. This compound blocks this interaction, thereby exerting an anti-fibrotic effect.

  • FXR Partial Agonism: this compound directly binds to and activates FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The CDE diet suppresses FXR expression, while this compound treatment restores it, improving liver function.

  • Microbiome Modulation: this compound therapy has been shown to alter the gut microbiome, increasing the abundance of beneficial bacteria and reducing harmful species, which may contribute to its hepatoprotective effects.

G cluster_outcome Diet High Saturated Fat (CDE Diet) CCK ↑ Cholecystokinin (CCK) Diet->CCK Stimulates Release FXR Farnesoid X Receptor (FXR) Diet->FXR Downregulates Expression CCKBR CCK-B Receptor CCK->CCKBR Activates Stellate Hepatic Stellate Cells (Fibroblasts) Stellate->CCKBR NASH NASH Pathogenesis (Inflammation, Fibrosis, Steatosis) CCKBR->NASH Promotes Fibrosis This compound This compound This compound->CCKBR Antagonist (Blocks) This compound->FXR Partial Agonist (Restores Expression) Amelioration Amelioration of NASH This compound->Amelioration Microbiome Altered Gut Microbiome This compound->Microbiome Modulates FXR->Amelioration Improves Bile Acid Metabolism Microbiome->Amelioration Reduces Hepatotoxicity

Caption: this compound's dual mechanism in ameliorating diet-induced NASH.

Conclusion

This compound demonstrates significant therapeutic potential for NASH by targeting multiple pathogenic pathways. In murine models, it effectively reduces liver inflammation, steatosis, and fibrosis. Its unique dual-action as a CCK receptor antagonist and an FXR partial agonist, coupled with its ability to modulate the gut microbiome, makes it a compelling candidate for further clinical development. The protocols and data outlined here provide a strong foundation for researchers investigating this compound and similar compounds for the treatment of NASH.

References

Troubleshooting & Optimization

Proglumide Dosing Optimization: A Technical Support Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing proglumide dosage and minimizing side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both CCK-A and CCK-B subtypes.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion.[2] this compound is also recognized for its ability to potentiate the analgesic effects of opioids and to prevent or reverse opioid tolerance.[1]

Q2: What are the common side effects of this compound observed in animal and human studies?

A2: The most frequently reported side effects are gastrointestinal in nature and are generally mild and transient.[3] These include nausea, diarrhea, abdominal pain, and loss of appetite.[3] In a clinical study on chronic pancreatitis, some subjects experienced nausea and diarrhea at a dose of 1200 mg/day, which resolved when the dose was reduced to 800 mg/day.

Q3: How can I minimize the gastrointestinal side effects of this compound in my animal model?

A3: The primary strategy for minimizing side effects is dose optimization. If you observe signs of gastrointestinal distress, such as diarrhea, decreased food intake, or weight loss, consider a dose reduction. It is recommended to start with a lower dose and gradually escalate to the desired therapeutic level while closely monitoring the animals. A dose-response study can help identify the optimal therapeutic window with the fewest adverse effects.

Q4: What are some typical dose ranges for this compound in different animal models?

A4: this compound has been administered in a wide range of doses and routes depending on the animal model and the research question. For example, in a study on experimental colitis in rats, oral doses of 250, 500, and 1000 mg/kg were used. In another study investigating gastric emptying in rats, a 150 mg/kg intraperitoneal dose was effective. For potentiating morphine analgesia in rats, much lower doses have been shown to be effective. It is crucial to consult the literature for doses used in similar experimental contexts and to perform dose-range finding studies for your specific model.

Q5: Is this compound administered orally or via other routes in animal studies?

A5: this compound is water-soluble and can be administered orally. It has been effectively used via oral gavage in rat studies. However, intraperitoneal and intravenous administrations have also been reported in the literature, depending on the desired pharmacokinetic profile and experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Diarrhea or Loose Stool High dose of this compound1. Reduce the dose of this compound by 25-50%. 2. Monitor the animal's fecal consistency daily. 3. If diarrhea persists, consider a washout period before re-initiating at a lower dose.
Decreased Food and Water Intake Gastrointestinal discomfort, nausea1. Monitor food and water consumption daily. 2. Reduce the this compound dose. 3. Ensure fresh, palatable food and water are readily available. 4. Consider administering this compound with food if appropriate for the study design.
Weight Loss Reduced caloric intake due to side effects1. Weigh the animals regularly (e.g., daily or every other day). 2. If significant weight loss is observed, temporarily discontinue this compound administration. 3. Re-introduce at a lower dose once the animal's weight has stabilized.
Lethargy or Reduced Activity General malaise due to side effects1. Observe the animal's general activity level and behavior. 2. Rule out other potential causes of lethargy. 3. If lethargy coincides with this compound administration, consider a dose reduction.

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on this compound administration in animal and human subjects.

Table 1: this compound Dosage and Effects in Animal Models

Animal Model Route of Administration Dosage Therapeutic Effect Observed Side Effects Citation
Rat (Sprague-Dawley)Oral250, 500, 1000 mg/kgDose-dependent protection against acetic acid-induced colitis (reduced diarrhea, MPO activity, and colonic injury).The study noted a reduction in diarrhea as a therapeutic outcome and did not report other adverse effects at these doses.
Dog (Conscious)Intravenous Infusion40 mg/kg/hInhibition of caerulein-stimulated pancreatic polypeptide release.The study did not report any observed side effects.
MouseIntraperitoneal150 mg/kgAntagonism of CCK-8 induced elevations in hot plate latency.The study did not specifically report on side effects.

Table 2: this compound Dosage and Side Effects in Human Clinical Trials

Study Population Route of Administration Dosage Observed Side Effects Citation
Patients with Chronic PancreatitisOral1200 mg/dayNausea and diarrhea in 2 out of 8 subjects. Side effects resolved in one subject with dose reduction to 800 mg/day.
Patients with Nonalcoholic Steatohepatitis (NASH)Oral800, 1200, 1600 mg/dayMild and transient gastrointestinal side effects (nausea, loss of appetite, abdominal pain, constipation) in some participants at 800 and 1200 mg/day. No adverse events were reported at the 1600 mg/day dose. All side effects resolved without discontinuing the drug.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Experimental Colitis

This protocol is adapted from a study investigating the effects of this compound on acetic acid-induced colitis in rats.

  • Animal Model: Male Sprague-Dawley rats.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80) at the desired concentrations (e.g., 25, 50, and 100 mg/mL to deliver 250, 500, and 1000 mg/kg in a volume of 10 mL/kg).

  • Administration:

    • Administer the first dose of this compound or vehicle orally via gavage 1 hour before the induction of colitis.

    • Administer a second dose of this compound or vehicle 25 hours after the first dose.

  • Induction of Colitis (Example):

    • Anesthetize the rats.

    • Instill 1 mL of 4% acetic acid intrarectally, followed by a flush of 0.5 mL of air.

    • Keep the rats in a head-down position for 30 seconds.

    • Perform a colonic wash with 1.5 mL of saline.

  • Monitoring for Side Effects:

    • Observe the animals daily for clinical signs of distress, including changes in posture, fur condition, activity level, and fecal consistency.

    • Record body weight daily.

    • Monitor food and water intake.

  • Efficacy Assessment:

    • After 48 hours, euthanize the animals and collect the colon.

    • Measure colon weight and length.

    • Score the colonic injury based on a validated scoring system.

    • Perform histological analysis and myeloperoxidase (MPO) activity assays on colonic tissue samples.

Visualizations

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CCK CCK CCK_Receptor CCK Receptor (CCK-A / CCK-B) CCK->CCK_Receptor Binds & Activates This compound This compound This compound->CCK_Receptor Blocks Gq Gq CCK_Receptor->Gq Activates Gs Gs CCK_Receptor->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Gene Expression) PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Leads to

Caption: CCK Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., this compound will ameliorate disease symptoms) Model_Selection Select Animal Model (e.g., Rat, Mouse) Hypothesis->Model_Selection Dose_Selection Determine Dose Range (Based on literature review and pilot studies) Model_Selection->Dose_Selection Route_Selection Select Administration Route (Oral, IP, IV) Dose_Selection->Route_Selection Acclimatization Animal Acclimatization Route_Selection->Acclimatization Baseline Baseline Data Collection (Weight, food intake, etc.) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, this compound doses) Baseline->Grouping Administration This compound/Vehicle Administration Grouping->Administration Monitoring Monitor for Side Effects and Therapeutic Outcomes Administration->Monitoring Data_Collection Endpoint Data Collection (e.g., Tissue harvesting, behavioral tests) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpret Results Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General Experimental Workflow for this compound Studies in Animal Models.

References

Proglumide Solubility Troubleshooting for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of therapeutic compounds for in vivo studies is a critical first step. Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, presents a common challenge in this area due to its variable solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in saline. What is the problem?

A1: The solubility of this compound is highly dependent on its form. The free acid form of this compound is poorly soluble in aqueous solutions like saline. For aqueous preparations, it is crucial to use the This compound sodium salt , which is readily soluble in water up to 100 mM[1][2][3]. Ensure you have procured the correct salt form for your experiments. If you only have the free acid, it will require a non-aqueous or co-solvent formulation for dissolution.

Q2: What are the recommended vehicles for dissolving this compound for intraperitoneal (IP) or intravenous (IV) injections?

A2: Several vehicle formulations have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the required concentration, the route of administration, and the experimental animal model. Common approaches include using a co-solvent system. For example, a stock solution in an organic solvent like DMSO can be further diluted in a vehicle containing agents like PEG300, Tween-80, or cyclodextrins to maintain solubility and improve tolerability[4].

Q3: Can I use pH adjustment to dissolve this compound?

A3: Yes, pH adjustment can be an effective technique for solubilizing ionizable compounds like this compound. Since this compound is an acidic compound, increasing the pH of the solution will deprotonate the molecule, increasing its solubility in aqueous media. This is the principle behind the high water solubility of its sodium salt. When preparing formulations, especially from the free acid, careful addition of a base to raise the pH can aid dissolution. However, ensure the final pH of the formulation is physiologically compatible for the intended route of administration.

Q4: I've prepared a this compound solution, but it precipitates upon standing. How can I prevent this?

A4: Precipitation after initial dissolution can be due to reaching a supersaturated state or changes in temperature. To address this, you can try gentle heating and/or sonication to aid in complete dissolution. Using a vehicle with co-solvents and surfactants, such as the ones listed in the experimental protocols below, can also help maintain the stability of the solution. Preparing fresh solutions before each experiment is the best practice to avoid issues with precipitation.

Q5: What are the key physicochemical properties of this compound I should be aware of?

A5: this compound is a white crystalline powder with a molecular weight of 334.41 g/mol for the free acid and 356.39 g/mol for the sodium salt. The predicted water solubility of the free acid form is low, around 0.145 mg/mL. In contrast, the sodium salt is highly soluble in water. It is a non-selective antagonist of both CCK-A and CCK-B receptors.

Troubleshooting Guide: this compound Formulation Issues

Problem Potential Cause Troubleshooting Steps & Solutions
This compound powder does not dissolve in aqueous buffer (e.g., PBS, saline). Incorrect form of this compound (free acid instead of salt).1. Verify that you are using This compound sodium salt , which is water-soluble. 2. If only the free acid is available, proceed to use a co-solvent formulation (see below).
Precipitation occurs after adding this compound stock (in DMSO) to an aqueous vehicle. The final concentration of DMSO is too low to maintain solubility, or the aqueous vehicle is not suitable.1. Increase the proportion of co-solvents like PEG300 in the final vehicle. 2. Incorporate a surfactant like Tween-80 to improve stability. 3. Consider using a vehicle containing cyclodextrins (e.g., SBE-β-CD) which can encapsulate the drug and enhance solubility.
The prepared this compound solution is cloudy or contains visible particles. Incomplete dissolution.1. Gently warm the solution while stirring. 2. Use a sonicator to aid in the dissolution process. 3. Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates before injection.
The vehicle itself is causing adverse effects in the animals. High concentration of organic solvents (e.g., DMSO) or other excipients.1. Minimize the concentration of DMSO in the final injection volume (typically aim for <10%). 2. Run a vehicle-only control group in your experiment to assess any effects of the formulation itself. 3. If using corn oil for subcutaneous injections, ensure it is sterile.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vivo experiments, based on established protocols.

Protocol 1: Co-Solvent Formulation for Parenteral Injection

This protocol is suitable for achieving a concentration of ≥ 2.17 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • To prepare 1 mL of the final injection solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:

    • Take 100 µL of the this compound in DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to clarify the solution.

Protocol 2: Cyclodextrin-Based Formulation

This formulation is an alternative for achieving a concentration of ≥ 2.17 mg/mL, with potentially better tolerability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • To prepare 1 mL of the final injection solution:

    • Take 100 µL of the this compound in DMSO stock solution.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until the solution is clear.

  • The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Protocol 3: Corn Oil Formulation for Subcutaneous Injection

This protocol is suitable for subcutaneous administration and can achieve a concentration of ≥ 2.17 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • To prepare 1 mL of the final injection solution:

    • Take 100 µL of the this compound in DMSO stock solution.

    • Add 900 µL of sterile corn oil.

    • Mix thoroughly until the solution is clear.

  • The final vehicle composition will be 10% DMSO and 90% Corn Oil. Note: This formulation may not be suitable for long-term daily injections.

This compound's Mechanism of Action: Signaling Pathway

This compound functions as a non-selective antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B. These are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligand CCK, initiate a cascade of intracellular signaling events. This compound competitively blocks this binding, thereby inhibiting these downstream pathways.

The primary signaling pathway activated by CCK receptors involves the Gq alpha subunit of the G-protein complex. Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, can modulate further downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling cascades, which are involved in processes like cell proliferation and survival.

Proglumide_Signaling_Pathway cluster_receptor Cell Membrane CCK_Receptor CCK-A / CCK-B Receptor G_Protein Gq Protein CCK_Receptor->G_Protein Activates CCK Cholecystokinin (CCK) CCK->CCK_Receptor Binds & Activates This compound This compound This compound->CCK_Receptor Binds & Blocks PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PKC->Downstream Response Physiological Response (e.g., Gastric Secretion, Cell Proliferation) Downstream->Response

This compound's antagonistic action on the CCK receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Start Start: This compound Insolubility Issue Check_Form 1. Verify Compound Form (Use Sodium Salt if possible) Start->Check_Form Select_Vehicle 2. Select Appropriate Vehicle (Co-solvent, Cyclodextrin, or Oil) Check_Form->Select_Vehicle Dissolve 3. Dissolve this compound (Use heat/sonication if needed) Select_Vehicle->Dissolve Filter 4. Sterile Filter (0.22 µm) Dissolve->Filter Administer 5. Administer to Animal Model (e.g., IP, IV, SC) Filter->Administer Observe 6. Observe & Collect Data Administer->Observe Control Include Vehicle-Only Control Group Control->Observe Analyze 7. Analyze Results Observe->Analyze

A logical workflow for troubleshooting this compound solubility for in vivo studies.

References

Managing adverse effects like nausea and diarrhea during Proglumide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects, specifically nausea and diarrhea, that may be encountered during experiments involving Proglumide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a nonselective cholecystokinin (CCK) receptor antagonist, meaning it blocks both CCK-A and CCK-B receptors.[1][2][3][4] By inhibiting these receptors, this compound can reduce gastric acid secretion and decrease gastrointestinal motility.[3] It is this action on the digestive system that is thought to be related to its potential adverse effects.

Q2: How common are nausea and diarrhea during this compound treatment in research settings?

A2: Gastrointestinal discomfort, including nausea and diarrhea, is a potential side effect of this compound. However, in clinical studies, these effects have been reported as generally mild and often resolve on their own. For instance, in a Phase 1 trial for chronic pancreatitis, two out of eight subjects experienced nausea and diarrhea at a dose of 1200 mg per day. In another study on non-alcoholic steatohepatitis (NASH), gastrointestinal side effects were the most frequently reported but were mild and did not lead to discontinuation of the drug.

Q3: What is the likely physiological reason for this compound-induced nausea and diarrhea?

A3: Cholecystokinin is a key hormone in regulating digestive processes, including gallbladder contraction and gut motility. By antagonizing CCK receptors, this compound alters these normal physiological processes. This interference with the finely tuned coordination of digestion can manifest as nausea and changes in bowel movements, such as diarrhea.

Q4: Can the dose of this compound be adjusted if nausea or diarrhea occurs?

A4: Yes, dose reduction can be an effective strategy. In a clinical study, adverse effects of nausea and diarrhea in one subject resolved after reducing the daily dose of this compound from 1200 mg to 800 mg. This suggests that these side effects may be dose-dependent.

Q5: Are there any recommended supportive measures for subjects experiencing these adverse effects?

A5: While specific supportive measures for this compound are not extensively detailed in the provided literature, general principles for managing gastrointestinal upset in a research setting can be applied. These include ensuring adequate hydration, especially if diarrhea is present, and monitoring the subject's overall condition closely. Dietary adjustments, such as providing smaller, more frequent meals, may also be beneficial.

Troubleshooting Guide: Managing Nausea and Diarrhea

This guide provides a systematic approach for researchers to manage the onset of nausea and diarrhea in subjects during this compound treatment.

Step 1: Initial Observation and Assessment

  • Action: Upon observing signs of nausea (e.g., changes in feeding behavior, conditioned taste aversion in animal models) or diarrhea, immediately document the severity, frequency, and timing in relation to this compound administration.

  • Rationale: Detailed record-keeping is crucial for identifying patterns and determining the potential link between the treatment and the adverse effects.

Step 2: Veterinary Consultation and Subject Monitoring

  • Action: Consult with the veterinary staff to rule out other potential causes of the symptoms. Increase the frequency of monitoring for the affected subject(s), paying close attention to hydration status, body weight, and general well-being.

  • Rationale: It is important to differentiate between drug-related side effects and other health issues to ensure appropriate care.

Step 3: Dose Adjustment Protocol

  • Action: If the adverse events are suspected to be this compound-related and are impacting the subject's welfare, consider a dose reduction. A potential starting point for reduction is to decrease the total daily dose by one-third, as suggested by clinical data where a reduction from 1200 mg to 800 mg was effective.

  • Rationale: A lower dose may still be effective for the research objectives while minimizing adverse effects.

Step 4: Temporary Discontinuation

  • Action: If symptoms persist or are severe despite a dose reduction, a temporary cessation of this compound administration may be warranted. The protocol should allow for holding the drug for a predefined period (e.g., 7-14 days) to see if the side effects resolve.

  • Rationale: This "washout" period can help confirm if this compound is the causative agent.

Step 5: Re-challenge and Decision Making

  • Action: If the adverse effects resolve during the discontinuation period, a decision can be made, in consultation with the Institutional Animal Care and Use Committee (IACUC), whether to reintroduce the drug at a lower dose or discontinue its use for that subject.

  • Rationale: The primary concern is the welfare of the research subject. Any further treatment must be weighed against the recurrence of adverse effects.

Quantitative Data on Adverse Events

The following table summarizes the incidence of gastrointestinal adverse events reported in a clinical trial of this compound.

Adverse EventDose Cohort 1 (800 mg/day)Dose Cohort 2 (1200 mg/day)Dose Cohort 3 (1600 mg/day)Total (N=18)Reference
Nausea 1001
Loss of Appetite 1001
Abdominal Pain 1102
Constipation 2103
Total GI Events 5207

Note: All reported side effects were mild and resolved without discontinuing the drug. No adverse events were reported in the highest dose cohort.

Experimental Protocols

Protocol for Assessment and Management of Gastrointestinal Adverse Events in Animal Models

  • Baseline Assessment: Before initiating this compound treatment, monitor all animals for a minimum of 72 hours to establish baseline data on food and water consumption, body weight, and fecal consistency.

  • Dosing and Observation:

    • Administer this compound orally at the predetermined dose.

    • Observe animals at 1, 4, 8, and 24 hours post-administration for the first 72 hours of the study.

    • Daily observations should continue thereafter.

    • Record any instances of emesis (if applicable to the species), changes in fecal output and consistency, and signs of abdominal discomfort (e.g., writhing, abdominal pressing).

  • Quantitative Assessment of Diarrhea:

    • Collect fecal pellets daily and assess for consistency using a standardized scoring system (e.g., 1=well-formed pellets, 2=soft pellets, 3=unformed feces, 4=watery diarrhea).

    • Measure fecal water content if more precise quantification is needed.

  • Management of Adverse Events:

    • If an animal scores a 3 or 4 for diarrhea for more than 48 hours, or if there is a significant reduction in food intake (>25% for 48 hours), initiate the troubleshooting guide.

    • Provide supportive care as directed by veterinary staff, which may include subcutaneous fluid administration to prevent dehydration.

  • Reporting:

    • All adverse events, even if they resolve, must be documented in the experimental records.

    • Unexpected or severe adverse events should be reported to the IACUC in accordance with institutional guidelines.

Visualizations

proglumide_pathway cluster_0 Physiological Signaling cluster_1 Pharmacological Intervention CCK Cholecystokinin (CCK) CCK_Receptor CCK Receptors (CCK-A & CCK-B) CCK->CCK_Receptor Binds to GI_Effects Gastrointestinal Effects (e.g., GI Motility, Gastric Secretion) CCK_Receptor->GI_Effects Activates This compound This compound This compound->CCK_Receptor Antagonizes/Blocks

Caption: this compound's mechanism of action as a CCK receptor antagonist.

troubleshooting_workflow start Observe Nausea or Diarrhea assess Assess Severity and Frequency Document Observations start->assess consult Consult Veterinary Staff Rule out other causes assess->consult is_severe Is subject welfare compromised? consult->is_severe reduce_dose Reduce this compound Dose is_severe->reduce_dose Yes continue_monitoring Continue Monitoring at current dose is_severe->continue_monitoring No symptoms_resolve1 Do symptoms resolve? reduce_dose->symptoms_resolve1 continue_lower Continue at Lower Dose Monitor closely symptoms_resolve1->continue_lower Yes stop_treatment Temporarily Stop Treatment symptoms_resolve1->stop_treatment No end_treatment Discontinue Treatment for subject symptoms_resolve2 Do symptoms resolve? stop_treatment->symptoms_resolve2 rechallenge Consider Re-challenge at lower dose (IACUC consult) symptoms_resolve2->rechallenge Yes symptoms_resolve2->end_treatment No rechallenge->end_treatment

Caption: Troubleshooting workflow for this compound-induced adverse events.

References

Why Proglumide may show weak antagonist activity for CCK-8 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving the cholecystokinin (CCK) receptor antagonist, proglumide, particularly concerning its interaction with CCK-8 in vivo.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit weak antagonist activity against CCK-8 in our in vivo models?

A1: this compound is considered a relatively weak antagonist of CCK-8 in vivo for several key reasons.[1][2] Firstly, it possesses a low affinity for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[3] This means that higher concentrations of this compound are required to effectively compete with CCK-8 for receptor binding compared to more potent antagonists. Secondly, this compound is a non-selective antagonist, meaning it does not differentiate between CCK-A and CCK-B receptors.[4][5] Depending on the tissue and the specific physiological response being measured, the widespread and non-specific binding might lead to a less pronounced or targeted antagonistic effect.

Q2: What are the typical in vivo doses of this compound used to antagonize CCK-8?

A2: Due to its lower potency, relatively high doses of this compound are often required to observe a significant antagonistic effect in vivo. Studies in rodents have used intraperitoneal (i.p.) doses ranging from 150 mg/kg to 400 mg/kg to counteract the effects of exogenously administered or endogenously released CCK-8. For oral administration in humans, doses around 1200 mg/day have been used in clinical trials for other indications. The optimal dose will depend on the animal model, the route of administration, and the specific CCK-8-mediated effect being investigated.

Q3: What are the known pharmacokinetic properties of this compound?

A3: Pharmacokinetic studies in both rats and humans have shown that this compound is rapidly absorbed following oral administration. Peak plasma concentrations are typically reached within an hour. The terminal half-life of this compound has been reported to be approximately 24 hours. The metabolism and kinetics are considered to be comparable between rats and humans.

Q4: Can this compound's weak antagonism be overcome by increasing the dose?

A4: To some extent, yes. Increasing the dose of this compound can lead to a more significant antagonism of CCK-8's effects. However, there is a limit. One study showed that this compound at 150 mg/kg could antagonize a moderate dose of CCK-8, but not a higher dose. This suggests that for a high concentration of the agonist (CCK-8), this compound's competitive antagonism may be surmounted. Researchers should be mindful of potential off-target effects and solubility issues at very high concentrations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No observable antagonist effect of this compound against CCK-8. 1. Insufficient Dose: this compound's low potency may require higher doses than anticipated. 2. Timing of Administration: The timing of this compound administration relative to CCK-8 challenge may not be optimal. 3. Route of Administration: The chosen route may result in poor bioavailability. 4. High CCK-8 Dose: The dose of CCK-8 may be too high, overcoming the competitive antagonism.1. Dose-Response Study: Perform a dose-response experiment with this compound to determine the effective dose in your model. 2. Optimize Timing: Administer this compound at various time points prior to the CCK-8 challenge (e.g., 15, 30, 60 minutes) to find the optimal window for antagonism. 3. Alternative Routes: Consider alternative administration routes (e.g., intraperitoneal, intravenous) if oral bioavailability is a concern. 4. Adjust CCK-8 Dose: If possible, use a lower, yet still effective, dose of CCK-8.
High variability in the antagonist effect between animals. 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound or CCK-8. 2. Animal Strain/Sex Differences: Biological variability between animals. 3. Stress: Animal stress can influence physiological responses.1. Standardize Procedures: Ensure precise and consistent dosing techniques for all animals. 2. Control for Variables: Use animals of the same strain, sex, and age. Increase the number of animals per group to improve statistical power. 3. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and handling.
Unexpected or off-target effects observed. 1. Non-specific Binding: this compound's non-selective nature may lead to effects on both CCK-A and CCK-B receptors in various tissues. 2. High Dose Effects: High concentrations of this compound may have off-target pharmacological effects.1. Use of Selective Antagonists: Compare the effects of this compound with those of selective CCK-A (e.g., L-364,718/devazepide) and CCK-B (e.g., L-365,260) antagonists to dissect the receptor subtype involvement. 2. Dose Reduction: If possible, use the lowest effective dose of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound and Other CCK Receptor Antagonists

Compound Receptor Target IC50 (nM) Species/Tissue
This compound CCK-A / CCK-B~1,000,000Guinea Pig Pancreatic Acini
L-364,718 (Devazepide)CCK-A selective~5Human CCK-A Receptor
L-365,260CCK-B selective~10Human CCK-B Receptor

Note: IC50 values can vary depending on the experimental conditions and tissue used. The value for this compound highlights its significantly lower potency compared to selective antagonists.

Table 2: Example In Vivo Dosing of this compound for CCK-8 Antagonism

Animal Model This compound Dose & Route CCK-8 Dose & Route Observed Effect Reference
Rat400 mg/kg, i.p.0.5 nmol/kg, i.v.Reversed CCK-8-induced increase in plasma insulin and decrease in glucose.
Mouse150 mg/kg, i.p.0.17 mg/kg, s.c.Antagonized CCK-8-induced analgesia (hot plate test).

Experimental Protocols

Key Experiment: In Vivo Antagonism of CCK-8-Induced Effects on Gastric Motility in Rats (Representative Protocol)

This protocol is a representative example compiled from methodologies described in the scientific literature.

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Fasted for 18-24 hours before the experiment with free access to water.

2. Materials:

  • This compound (to be dissolved in an appropriate vehicle, e.g., 0.9% saline with a small amount of NaOH to aid dissolution, adjusted to a physiological pH).

  • Cholecystokinin Octapeptide (CCK-8) (dissolved in 0.9% saline).

  • Anesthesia (e.g., urethane, 1.2 g/kg, i.p.).

  • Strain gauge transducer for measuring gastric motility.

  • Data acquisition system.

3. Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a laparotomy to expose the stomach.

  • Suture a strain gauge transducer to the serosal surface of the gastric antrum to record circular muscle contractions.

  • Allow the preparation to stabilize for at least 30 minutes.

  • Group 1 (Control): Administer the vehicle for this compound (e.g., saline, i.p.). After 15 minutes, administer the vehicle for CCK-8 (saline, i.v.) and record gastric motility for 30 minutes.

  • Group 2 (CCK-8 only): Administer the vehicle for this compound (i.p.). After 15 minutes, administer a submaximal dose of CCK-8 (e.g., 1 µg/kg, i.v.) and record gastric motility.

  • Group 3 (this compound + CCK-8): Administer this compound (e.g., 150-400 mg/kg, i.p.). After 15 minutes, administer the same dose of CCK-8 (i.v.) and record gastric motility.

  • Group 4 (this compound only): Administer this compound (i.p.). After 15 minutes, administer the vehicle for CCK-8 (saline, i.v.) and record gastric motility.

4. Data Analysis:

  • Quantify gastric motility by measuring the area under the curve of the motility index for a defined period (e.g., 30 minutes) after CCK-8 or vehicle administration.

  • Compare the results between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the CCK-8-induced effect in the this compound + CCK-8 group compared to the CCK-8 only group indicates antagonist activity.

Mandatory Visualizations

Signaling Pathways

CCK1_Receptor_Signaling CCK8 CCK-8 CCK1R CCK-A (CCK1) Receptor CCK8->CCK1R Binds & Activates This compound This compound This compound->CCK1R Antagonizes Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response

CCK2_Receptor_Signaling CCK8 CCK-8 CCK2R CCK-B (CCK2) Receptor CCK8->CCK2R Binds & Activates This compound This compound This compound->CCK2R Antagonizes Gs Gs CCK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response PKA->Response

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_data Data Acquisition & Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Surgical_Prep Surgical Preparation (Laparotomy, Transducer Placement) Animal_Prep->Surgical_Prep Stabilization Stabilization Period (30 min) Surgical_Prep->Stabilization Control Group 1: Vehicle + Vehicle Agonist Group 2: Vehicle + CCK-8 Antagonist Group 3: This compound + CCK-8 Antagonist_Only Group 4: This compound + Vehicle Recording Record Physiological Response (e.g., Gastric Motility) Control->Recording Agonist->Recording Antagonist->Recording Antagonist_Only->Recording Quantification Quantify Response (e.g., Area Under Curve) Recording->Quantification Statistics Statistical Analysis (e.g., ANOVA) Quantification->Statistics

Logical Relationship

Proglumide_Weakness This compound This compound Low_Affinity Low Affinity for CCK Receptors This compound->Low_Affinity Non_Selective Non-selective for CCK-A and CCK-B This compound->Non_Selective High_Dose Requires High In Vivo Doses Low_Affinity->High_Dose Weak_Antagonism Weak In Vivo Antagonist Activity for CCK-8 Non_Selective->Weak_Antagonism High_Dose->Weak_Antagonism

References

Reasons for Proglumide's failure to potentiate morphine in postoperative pain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers investigating the interaction between proglumide and morphine in postoperative pain management. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in navigating the complexities of this research area. We address the critical question of why this compound has shown inconsistent results in potentiating morphine analgesia, particularly its failure in certain postoperative settings.

Troubleshooting Guides

This section is designed to help you identify potential reasons for observing a lack of morphine potentiation by this compound in your postoperative pain experiments.

Issue 1: Lack of this compound Efficacy in Potentiating Morphine Analgesia
Possible Cause Troubleshooting Steps
Inappropriate this compound Dosing (Biphasic Effect) 1. Review Dose-Response: this compound may exhibit a biphasic, or U-shaped, dose-response curve for morphine potentiation. Low doses may be effective, while higher doses are not.[1] Action: Test a wide range of this compound doses, including very low doses (e.g., in the microgram range). In a study on dental postoperative pain, 0.05 mg of this compound potentiated morphine, whereas 0.5 mg and 5.0 mg did not.[1]
Type of Postoperative Pain Model 1. Consider Surgical Trauma: Major abdominal or gynecological surgery, as in the Lehmann et al. (1989) study where potentiation failed, induces a significant inflammatory and stress response.[2] This may alter the cholecystokinin (CCK) and/or opioid systems in ways not seen in less invasive models like dental surgery.[1] Action: Characterize the inflammatory and stress response in your model. Consider a less invasive surgical model to validate your experimental setup.
This compound's Delta-Opioid Agonist Activity 1. Potential for Complex Interactions: this compound has been shown to have delta-opioid receptor agonist properties. This intrinsic activity could confound its effects as a CCK antagonist, potentially masking potentiation or having other unforeseen effects on nociception. Action: If possible, co-administer a selective delta-opioid antagonist to isolate the effects of CCK antagonism.
Pharmacokinetic Variability in Postoperative Patients 1. Assess Drug Bioavailability: The physiological changes following major surgery can alter drug absorption, distribution, metabolism, and excretion. While this compound generally has good oral bioavailability, its pharmacokinetics might be altered in the immediate postoperative period. Action: If feasible, measure plasma concentrations of this compound and morphine to ensure they are within the expected therapeutic range.

Logical Troubleshooting Workflow for Lack of Efficacy

start No Morphine Potentiation Observed dose Is the this compound dose in the low range (e.g., µg/kg)? start->dose pain_model Is the surgical model highly invasive (e.g., major abdominal)? dose->pain_model Yes conclusion Consider alternative hypotheses or experimental designs. dose->conclusion No, test lower doses delta_agonist Have you considered this compound's delta-opioid agonist effects? pain_model->delta_agonist Yes pain_model->conclusion No, consider a different pain model for validation pharmacokinetics Are drug plasma levels confirmed to be in the therapeutic range? delta_agonist->pharmacokinetics Yes delta_agonist->conclusion No, consider co-administration with a delta-opioid antagonist pharmacokinetics->conclusion Yes pharmacokinetics->conclusion No, investigate potential PK issues

Troubleshooting workflow for this compound's lack of morphine potentiation.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism for this compound potentiating morphine analgesia?

    • A1: The primary mechanism is through the antagonism of cholecystokinin (CCK) receptors. CCK is a neuropeptide that can act as an endogenous anti-opioid, counteracting the analgesic effects of morphine. By blocking CCK receptors, this compound is thought to inhibit this anti-opioid system, thereby enhancing the analgesic efficacy of morphine.

  • Q2: Why did the Lehmann et al. (1989) study fail to show morphine potentiation with this compound in postoperative pain?

    • A2: The exact reasons are not definitively established, but several hypotheses exist:

      • High this compound Doses: The doses used in the study (50 µg, 100 µg, and 50 mg per 3 mg morphine demand) may have been outside the optimal therapeutic window, potentially due to a biphasic dose-response effect.[1]

      • Intense Pain and Inflammation: The major abdominal and gynecological surgeries in this study likely induced a more profound inflammatory and stress response compared to other pain models. This could lead to alterations in the expression or sensitivity of CCK and opioid receptors, rendering this compound ineffective.

      • Different CCK Receptor Subtype Involvement: The specific CCK receptor subtypes (CCKA and CCKB) involved in pain modulation may differ depending on the type and severity of the pain stimulus. It's possible that the CCK receptor subtype mediating the anti-opioid effect in this specific postoperative setting is less sensitive to this compound.

  • Q3: Are there clinical studies that have successfully demonstrated morphine potentiation by this compound?

    • A3: Yes. A study by Lavigne et al. (1989) showed that a low dose of this compound (0.05 mg) significantly potentiated the analgesic effect of 4 mg of morphine in patients with postoperative pain following the removal of impacted third molars. This highlights the potential importance of the pain model and this compound dosage.

  • Q4: What is the significance of this compound's delta-opioid receptor agonism?

    • A4: this compound has been shown to act as a delta-opioid receptor agonist. This means it can directly activate a type of opioid receptor, which could produce its own analgesic or other neuromodulatory effects. This dual activity complicates the interpretation of experimental results, as the observed effects may not be solely due to CCK receptor antagonism.

Signaling Pathways

Proposed Interaction of Morphine, CCK, and this compound at the Synaptic Level

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron morphine Morphine mu_opioid μ-Opioid Receptor morphine->mu_opioid binds inhibition Inhibition of Neurotransmitter Release mu_opioid->inhibition anti_opioid Anti-Opioid Effect (Reduced Analgesia) cck CCK cck_receptor CCK Receptor cck->cck_receptor binds cck_receptor->anti_opioid This compound This compound This compound->cck_receptor blocks

Interaction of morphine, CCK, and this compound at the synapse.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal clinical trials investigating the interaction of this compound and morphine in postoperative pain.

Table 1: Lehmann et al. (1989) - this compound Fails to Potentiate Morphine in Major Surgery

Treatment Group (per 3mg Morphine Demand)Number of PatientsMean Duration of PCA (hours)Mean Morphine Consumption (µg/kg/hr)
Morphine + Placebo2017-1924.6 ± 9.5 to 28.0 ± 3.4
Morphine + 50 µg this compound2017-1924.6 ± 9.5 to 28.0 ± 3.4
Morphine + 100 µg this compound2017-1924.6 ± 9.5 to 28.0 ± 3.4
Morphine + 50 mg this compound2017-1924.6 ± 9.5 to 28.0 ± 3.4

*Note: The full paper with data for each individual group was not accessible. The abstract reports this range for all subgroups with no statistically significant differences between them.

Table 2: Lavigne et al. (1989) - this compound Potentiates Morphine in Dental Surgery

Treatment GroupNumber of PatientsPain Reduction (vs. 4mg Morphine alone)Duration of Enhanced Analgesia
4 mg Morphine15Baseline-
8 mg Morphine15Significant (for first 30 min)30 minutes
4 mg Morphine + 0.05 mg this compound10Significant Increase Increased Duration
4 mg Morphine + 0.5 mg this compound10No Significant DifferenceNo Significant Difference
4 mg Morphine + 5.0 mg this compound10No Significant DifferenceNo Significant Difference

Experimental Protocols

This section provides detailed methodologies for the key clinical trials cited.

Lehmann et al. (1989): A Randomized Double-Blind Postoperative Study
  • Objective: To evaluate the potential of this compound to potentiate morphine analgesia in patients with moderate to severe postoperative pain.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 80 ASA I-III patients (mean age 51 years, mean weight 72 kg) recovering from major abdominal or gynecological surgery.

  • Anesthesia: Balanced anesthesia with midazolam, droperidol, fentanyl, N2O, and enflurane.

  • Intervention: On the first postoperative day, patients self-administered a morphine-proglumide mixture using a patient-controlled analgesia (PCA) device.

    • PCA Settings:

      • Morphine demand dose: 3 mg

      • Infusion rate: 0.36 mg/hr

      • Lockout time: 2 minutes

      • Hourly maximum dose: 15 mg/hr

    • Treatment Groups:

      • Morphine + Placebo

      • Morphine + 50 µg this compound per demand

      • Morphine + 100 µg this compound per demand

      • Morphine + 50 mg this compound per demand

  • Outcome Measures:

    • Morphine consumption

    • Pain scores (0-5 scale, actual and retrospective)

    • Side effects

  • Key Finding: No statistically significant differences were found between the groups for any of the outcome measures.

Lavigne et al. (1989): A Study in Acute Postsurgical Dental Pain
  • Objective: To determine if this compound enhances morphine analgesia in patients with postoperative pain after dental surgery.

  • Study Design: Clinical trial with different treatment groups.

  • Patient Population: 60 patients experiencing pain after the removal of impacted third molars.

  • Intervention: At the onset of pain, patients received one of the following intravenous treatments:

    • Treatment Groups:

      • 4 mg Morphine

      • 8 mg Morphine

      • 4 mg Morphine + 0.05 mg this compound

      • 4 mg Morphine + 0.5 mg this compound

      • 4 mg Morphine + 5.0 mg this compound

  • Outcome Measures:

    • Pain reduction from baseline

    • Duration of analgesia

    • Respiratory rate

    • Frequency of side effects

  • Key Finding: The addition of 0.05 mg of this compound to 4 mg of morphine resulted in a significant increase in both the magnitude and duration of analgesia compared to 4 mg of morphine alone, without an increase in side effects. Higher doses of this compound did not produce this effect.

Experimental Workflow Comparison

cluster_lehmann Lehmann et al. (1989) cluster_lavigne Lavigne et al. (1989) l_surgery Major Abdominal/ Gynecological Surgery l_pca PCA with Morphine + this compound (4 Groups) l_surgery->l_pca l_outcome Measure Morphine Consumption, Pain Scores, Side Effects l_pca->l_outcome l_result No Potentiation l_outcome->l_result v_surgery Dental Surgery (Impacted Third Molars) v_iv IV Morphine +/- this compound (5 Groups) v_surgery->v_iv v_outcome Measure Pain Reduction, Duration, Side Effects v_iv->v_outcome v_result Potentiation at Low Dose v_outcome->v_result

References

Addressing inconsistent findings of Proglumide on food intake and satiety

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of proglumide on food intake and satiety. This resource provides troubleshooting guidance and detailed information to address the common inconsistencies observed in experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do experimental results for this compound's effect on food intake vary so widely across studies?

A1: The variability in this compound's observed effects on food intake is a known issue and can be attributed to several key experimental factors. Inconsistencies often arise from differences in the route of administration, the physiological context of the experiment (e.g., fasted vs. pre-fed animals), and the specific CCK receptor populations being targeted. It is crucial to consider these variables when designing experiments and interpreting results.[1][2]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a non-selective antagonist for cholecystokinin (CCK) receptors, meaning it has an affinity for both CCK-A and CCK-B receptor subtypes.[3] CCK is a peptide hormone released in the gastrointestinal tract in response to food, and it plays a role in digestion and promoting satiety.[4][5] By blocking these receptors, this compound can interfere with the signaling pathways that regulate hunger and satiety.

Q3: How does the route of administration (central vs. peripheral) influence this compound's effects?

A3: The route of administration is a critical determinant of this compound's effect on food intake.

  • Peripheral administration (e.g., intraperitoneal injection) primarily targets CCK receptors in the gastrointestinal system. Its effect in this context is often to block the satiety-inducing effects of exogenously administered CCK. However, its ability to increase food intake on its own (by blocking endogenous CCK) is less consistent and may depend on the presence of a food preload to stimulate CCK release.

  • Central administration (e.g., injection into the cerebral ventricles) targets CCK receptors within the brain. Studies have shown that central administration of this compound can increase food intake, suggesting a role for central CCK mechanisms in satiety.

Q4: I am not observing an increase in food intake after administering this compound to animals that have been pre-fed. What could be the issue?

A4: This is a common finding and a key area of inconsistency. While this compound can effectively block the reduction in food intake caused by the administration of exogenous CCK, its ability to increase food intake by blocking the effects of CCK released by a food preload is not always observed. Several factors could be at play:

  • Insufficient Endogenous CCK Release: The preload may not have been sufficient to elicit a strong enough CCK-mediated satiety signal for this compound to antagonize effectively.

  • Timing of Administration: The timing of this compound administration relative to the preload and the test meal is critical.

  • Redundant Satiety Signals: Other satiety signals, independent of the CCK pathway, may be compensating and masking the effect of CCK antagonism.

Q5: What are the recommended dosages for this compound in rodent studies?

A5: Dosages can vary significantly based on the route of administration and the specific research question. It is essential to consult the literature and conduct dose-response studies to determine the optimal dose for your experimental conditions. See the data summary table below for examples from various studies.

Summary of Quantitative Data from Selected Studies

Study (Example)Animal ModelThis compound DoseRoute of AdministrationKey Finding
Collins et al., 1983Rat100-400 mg/kgIntraperitoneal (IP)Inhibited satiety induced by exogenous CCK-OP; no effect on its own.
Shillabeer & Davison, 1984Rat150 mg/kgIntraperitoneal (IP)Increased food intake when administered after a food preload.
Reidelberger & O'Rourke, 1989Rat100-400 mg/kgIntraperitoneal (IP)Failed to increase food intake after an ingested preload.
Ebenezer & de la Riva, 1997Rat50 µgIntracerebroventricular (ICV)Increased 30-minute test meal intake.
Parolaro et al., 1986Rat50 µg/µlCentralReversed CCK-induced satiety.
Parolaro et al., 1986Rat50 mg/mlPeripheralDid not modify centrally-induced CCK satiety.

Experimental Protocols

Below is a generalized, detailed methodology for a typical experiment investigating the effect of peripherally administered this compound on food intake in rats.

Objective: To determine if this compound antagonizes the satiety effect of a food preload.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (sodium salt)

  • Saline solution (0.9% NaCl)

  • Liquid diet (e.g., Ensure)

  • Standard rat chow

  • Gavage needles

  • Injection syringes and needles (for IP injection)

  • Metabolic cages with food hoppers and measurement scales

Procedure:

  • Animal Acclimation:

    • House rats individually in a temperature-controlled environment with a 12:12 hour light-dark cycle.

    • Allow ad libitum access to water and standard chow for at least one week to acclimate to the housing conditions.

    • Handle animals daily to reduce stress.

  • Habituation to Experimental Diet:

    • For three days prior to the experiment, provide the liquid diet for a set period (e.g., 4 hours) each day to familiarize the animals with the test meal.

  • Experimental Day:

    • Fasting: Food deprive the rats for 18-20 hours overnight, with free access to water.

    • Preload Administration:

      • At the beginning of the light cycle, administer a fixed volume of the liquid diet (e.g., 5 ml) via oral gavage to all animals. This serves as the food preload to stimulate endogenous CCK release.

    • Drug/Vehicle Administration:

      • Immediately following the preload, divide the animals into two groups:

        • Control Group: Administer a saline vehicle via intraperitoneal (IP) injection.

        • Treatment Group: Administer this compound (e.g., 150 mg/kg body weight, dissolved in saline) via IP injection.

    • Test Meal:

      • 30 minutes after the IP injection, present the animals with a pre-weighed amount of the liquid diet.

    • Food Intake Measurement:

      • Measure the amount of liquid diet consumed at regular intervals (e.g., 30, 60, and 120 minutes). Account for any spillage.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

proglumide_pathway cluster_gut Gastrointestinal Tract cluster_signaling Satiety Signaling Food Food Ingestion CCK_Release CCK Release (from I-cells) Food->CCK_Release CCK Cholecystokinin (CCK) CCK_Release->CCK CCK_Receptor CCK-A / CCK-B Receptors CCK->CCK_Receptor Vagus_Nerve Vagus Nerve Afferents CCK_Receptor->Vagus_Nerve Brain Brain (NTS, Hypothalamus) Vagus_Nerve->Brain Satiety Sensation of Satiety Brain->Satiety Food_Intake Decreased Food Intake Satiety->Food_Intake This compound This compound Block Antagonism This compound->Block Block->CCK_Receptor experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Diet Habituation (3 days) acclimation->habituation fasting Overnight Fasting (18-20 hours) habituation->fasting preload Administer Food Preload (Oral Gavage) fasting->preload grouping Divide into Groups preload->grouping control_inj IP Injection: Vehicle (Saline) grouping->control_inj Control proglumide_inj IP Injection: This compound grouping->proglumide_inj Treatment wait Wait (30 minutes) control_inj->wait proglumide_inj->wait test_meal Present Test Meal wait->test_meal measurement Measure Food Intake (e.g., 30, 60, 120 min) test_meal->measurement analysis Data Analysis measurement->analysis end End analysis->end inconsistent_findings center_node Inconsistent Findings on Food Intake & Satiety factor1 Route of Administration center_node->factor1 factor2 Experimental Context center_node->factor2 factor3 Dosage center_node->factor3 factor4 CCK Receptor Specificity center_node->factor4 sub1_1 Central (ICV) factor1->sub1_1 sub1_2 Peripheral (IP) factor1->sub1_2 sub2_1 Fasted vs. Pre-fed factor2->sub2_1 sub2_2 Exogenous vs. Endogenous CCK factor2->sub2_2 sub4_1 CCK-A vs. CCK-B factor4->sub4_1 sub4_2 Non-selective Antagonism factor4->sub4_2

References

Technical Support Center: Enhancing Proglumide's Potency Through Structural Analog Exploration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at improving the low potency of the cholecystokinin (CCK) receptor antagonist, Proglumide, by exploring its structural analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound analogs.

Q1: My amide coupling reaction to synthesize a this compound analog is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in amide bond formation are a frequent challenge. Here are common causes and solutions:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of the glutamic acid backbone needs to be activated for efficient coupling with the amine.

    • Troubleshooting:

      • Ensure your activating agents (e.g., DCC, EDC, HOBt, HATU) are fresh and anhydrous.

      • Consider using a more potent activating agent like HATU for sterically hindered amines or less reactive carboxylic acids.

      • Reaction temperature can be moderately increased (e.g., to 40-50°C) to facilitate activation, but monitor for side reactions.

  • Poor Nucleophilicity of the Amine: The amine component may not be sufficiently reactive.

    • Troubleshooting:

      • Ensure the amine is not protonated. The reaction should be carried out under basic or neutral conditions. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.

      • If the amine is a salt (e.g., hydrochloride), it must be neutralized with a base before the coupling reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting:

      • A common side reaction with carbodiimides is the formation of an N-acylurea byproduct. Adding HOBt or NHS can suppress this.

      • For syntheses starting from N-protected glutamic acid, premature deprotection can lead to unwanted polymerization. Ensure your protecting group is stable to the reaction conditions.

Q2: I am having difficulty purifying my this compound analog using HPLC. What are some common issues and how can I optimize the purification?

A2: HPLC purification of this compound analogs can be challenging due to their structural similarities and potential for impurities. Here are some troubleshooting tips:

  • Poor Peak Shape (Tailing or Fronting):

    • Troubleshooting:

      • Tailing: This can be caused by secondary interactions with the silica backbone of the column. Try adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to mask silanol groups. Adjusting the pH of the mobile phase can also help by ensuring the analyte is in a single ionic state.

      • Fronting: This is often a sign of column overload. Reduce the amount of sample injected onto the column.

  • Inadequate Separation of Analog from Starting Materials or Byproducts:

    • Troubleshooting:

      • Optimize the Gradient: If using a gradient elution, adjust the slope of the gradient to improve resolution. A shallower gradient can often separate closely eluting compounds.

      • Change the Stationary Phase: If resolution is still poor on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a column with a different pore size.

      • Modify the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact selectivity.

Q3: My competitive binding assay results are inconsistent or show high non-specific binding. What steps can I take to improve my assay?

A3: Reproducibility and low non-specific binding are crucial for accurate affinity determination. Consider the following:

  • High Non-Specific Binding:

    • Troubleshooting:

      • Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd value to minimize binding to non-receptor sites.

      • Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking proteins in your assay buffer to reduce binding to the assay tubes and filter plates.

      • Pre-soak Filter Plates: Pre-soaking filter plates with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter material.

  • Inconsistent IC50 Values:

    • Troubleshooting:

      • Ensure Equilibrium: Make sure the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally.

      • Consistent Reagent Preparation: Use freshly prepared buffers and dilute your compounds accurately. Inconsistent concentrations will lead to variable results.

      • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques, especially for small volumes.

Quantitative Data on this compound and Analogs

The following table summarizes the inhibitory potency of this compound and some of its structural analogs against CCK receptors. Potency is presented as IC50 (the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled agonist) or pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve).

CompoundReceptor Target(s)Potency (IC50 / pA2)Relative Potency to this compoundReference
This compound CCK-A / CCK-BIC50: ~6.5 mM (HT29 cells); 76.82 µM (rat bone marrow)1x[1][2]
Lorglumide CCK-A selectivepA2: 7.00 (human gallbladder); IC50: 47.37 µM (rat bone marrow)-[2][3]
Loxiglumide (CR 1505) CCK-A selectiveIC50: 195 nM (rat pancreas), 77.1 nM (bovine gallbladder); pA2: 6.71 (guinea pig gallbladder)~3000x[4]
Dexloxiglumide CCK-A selectivepA2: 6.95 (human gallbladder)-
Amiglumide CCK-A selectivepA2: 6.71 (human gallbladder)-
3,4-dichloro-di-n-pentyl analog CCK-~1300x
Unnamed di-n-alkyl glutaramic acid derivatives CCKIC50: ~10⁻⁷ Mup to 4000x
L-365,260 CCK-B selectiveIC50: 0.2 nM (SCLC cells)-
L-364,718 (Devazepide) CCK-A selectiveIC50: 500 nM (SCLC cells)-

Experimental Protocols

Synthesis of a High-Potency this compound Analog: 4-(3,4-dichlorobenzoylamino)-5-(di-n-pentylamino)-5-oxopentanoic acid

This protocol describes a representative method for synthesizing a highly potent this compound analog.

Materials:

  • L-Glutamic acid

  • 3,4-Dichlorobenzoyl chloride

  • Di-n-pentylamine

  • Thionyl chloride (SOCl₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-acylation of L-Glutamic Acid:

    • Suspend L-glutamic acid (1 equivalent) in anhydrous DCM.

    • Add TEA (2.2 equivalents) and cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dichlorobenzoyl)-L-glutamic acid.

  • Amide Coupling:

    • Dissolve N-(3,4-dichlorobenzoyl)-L-glutamic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM and cool to 0°C.

    • Add DCC (1.1 equivalents) and stir at 0°C for 30 minutes, then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • In a separate flask, dissolve di-n-pentylamine (1.2 equivalents) in anhydrous DCM.

    • Filter the activated ester mixture to remove the DCU precipitate.

    • Add the filtrate containing the activated N-(3,4-dichlorobenzoyl)-L-glutamic acid dropwise to the di-n-pentylamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.

Competitive Radioligand Binding Assay for CCK Receptor Affinity

This protocol outlines a general procedure for determining the affinity of this compound analogs for CCK receptors.

Materials:

  • Cell membranes expressing either CCK-A or CCK-B receptors

  • Radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8)

  • This compound analog test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the this compound analog test compounds in the assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound solution or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding)

      • Radiolabeled CCK agonist (at a concentration close to its Kd)

      • Cell membrane preparation

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CCK Receptor Signaling Pathway

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK CCK CCK_Receptor CCK Receptor (CCK-A or CCK-B) CCK->CCK_Receptor Binds to Gq Gαq CCK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Leads to Proglumide_Analog_Workflow Start Identify Lead (this compound) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design Analogs (Modify Benzoyl & Di-alkyl groups) SAR->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Binding_Assay In Vitro Binding Assay (Determine IC50/Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Amylase Secretion) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & Potency Comparison Functional_Assay->Data_Analysis Decision Potency Improved? Data_Analysis->Decision Decision->Design No End Lead Optimization Decision->End Yes

References

Reversibility issues of Proglumide's inhibitory effects in perfused pancreas models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of proglumide's inhibitory effects in perfused pancreas models.

Frequently Asked Questions (FAQs)

Q1: Is the inhibitory effect of this compound on pancreatic secretion reversible?

Yes, the inhibitory effect of this compound on cholecystokinin (CCK)-stimulated pancreatic secretion is reversible. In isolated mouse pancreatic acini, the inhibition by this compound has been demonstrated to be reversible.[1][2] Studies on isolated perfused rat pancreata have also shown an immediate increase in pancreatic exocrine secretion after the removal of this compound.[3]

Q2: How does the reversibility of this compound compare to its more potent analogs, such as loxiglumide and CR 1392?

This compound exhibits rapid reversibility, which is a key difference compared to some of its more potent analogs.

  • Loxiglumide: In contrast to this compound, the inhibitory effect of loxiglumide is prolonged. In perfused rat pancreas models, the pancreas did not respond to CCK-8 for more than 20 minutes after the cessation of a 20-minute loxiglumide infusion (10 µM). This suggests that loxiglumide binds to CCK receptors in a slowly dissociating state.[3]

  • CR 1392: Similar to loxiglumide, the inhibitory effect of CR 1392 in perfused pancreas models is not immediately reversible. After a 20-minute perfusion with 100 µM CR 1392, the pancreas failed to respond to subsequent CCK-8 stimulation for over 20 minutes.[4]

Q3: What is the mechanism of this compound's inhibitory action?

This compound acts as a competitive antagonist of the cholecystokinin (CCK) receptor. It specifically blocks the binding of CCK to its receptors on pancreatic acinar cells, thereby inhibiting CCK-stimulated amylase release and other exocrine secretions. This compound's antagonism is selective for CCK receptors, as it does not significantly affect secretion stimulated by other secretagogues like cholinergic agonists.

Q4: Does this compound affect basal (unstimulated) pancreatic secretion?

The effect of this compound on basal pancreatic secretion can be complex. While some in vitro studies using dispersed acini show that this compound does not influence basal amylase release at concentrations between 0-3 mM, other in vivo studies in conscious rats have reported that a high dose of this compound (300 mg/kg/h) can increase basal protein output when bile-pancreatic juice is returned to the intestine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Delayed or incomplete reversal of inhibition after this compound washout. 1. Use of a this compound analog: You may be using a more potent, slowly dissociating analog like loxiglumide or CR 1392 instead of this compound. 2. Insufficient washout period: While this compound's effects are generally rapidly reversible, an inadequate washout period may not be sufficient to completely clear the antagonist from the receptor sites. 3. High concentration of this compound: At very high concentrations (e.g., 10 mM), this compound may have nonspecific effects that are not as readily reversible.1. Verify the compound: Double-check that you are using this compound and not one of its analogs. 2. Extend washout time: Increase the duration of the perfusion with this compound-free buffer. Monitor the pancreatic secretion until it returns to the pre-inhibition baseline. 3. Optimize this compound concentration: Use the lowest effective concentration of this compound to ensure specific and reversible CCK receptor antagonism.
Variability in the degree of inhibition by this compound. 1. Inconsistent CCK stimulation: The level of CCK-stimulated secretion can influence the apparent inhibitory effect of this compound. 2. pH of the this compound solution: The solubility and activity of this compound can be pH-dependent. 3. Viability of the perfused pancreas: A decline in the health of the pancreas preparation during the experiment can lead to inconsistent responses.1. Maintain stable CCK concentration: Ensure a constant and consistent infusion rate of the CCK agonist during the experiment. 2. Control solution pH: Prepare this compound solutions in a buffered medium and verify the pH before use. 3. Monitor pancreas viability: Continuously monitor physiological parameters of the perfused pancreas, such as perfusion pressure and glucose utilization, to ensure its viability.
This compound appears to have agonist activity. In some long-term in vivo studies, this compound administered alone for several days has been observed to have a partial agonist effect on pancreatic growth. This is less likely to be observed in acute perfused pancreas experiments focused on secretion.Be aware of this potential dual activity, especially in chronic study designs. For acute secretion studies, this is not a typical observation.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound and its Analogs

CompoundModel SystemParameterValueReference
This compoundIsolated mouse pancreatic aciniKᵢ (vs. CCK-stimulated amylase release)0.7 mM
This compoundIsolated mouse pancreatic aciniKᵢ (vs. ¹²⁵I-CCK binding)1.0 mM
This compoundIsolated rat pancreatic isletsIC₅₀ (vs. CCK-8-induced insulin secretion)1.2 ± 0.4 mM
This compoundIsolated rat pancreatic isletsIC₅₀ (vs. ¹²⁵I-CCK-33 binding)0.8 mM
LoxiglumideIsolated rat pancreatic aciniPotency vs. This compound~3000 times more potent
CR 1392Isolated rat pancreatic aciniID₅₀ (vs. CCK-8-stimulated amylase release)8.0 ± 0.6 µM
CR 1409Isolated rat pancreatic aciniID₅₀ (vs. CCK-8-stimulated amylase release)3.2 ± 0.4 µM

Experimental Protocols

Key Experiment: Isolated Perfused Rat Pancreas for Reversibility Studies

This protocol provides a general framework. Specific parameters may need to be optimized for individual experimental setups.

1. Animal Preparation:

  • Fast a male Wistar rat (200-250g) overnight with free access to water.
  • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium).

2. Surgical Procedure:

  • Perform a midline laparotomy to expose the abdominal organs.
  • Cannulate the bile duct at its point of entry into the duodenum for collection of pancreatic juice.
  • Ligate the pylorus to prevent contamination of pancreatic juice with gastric and duodenal secretions.
  • Isolate the pancreas with its vascular supply (celiac and superior mesenteric arteries) and portal vein drainage.
  • Cannulate the aorta at a point that includes the celiac and superior mesenteric arteries for perfusion.
  • Cannulate the portal vein for collection of the venous effluent.

3. Perfusion Setup:

  • Transfer the isolated pancreas to a perfusion chamber maintained at 37°C.
  • Perfuse the pancreas with a Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with glucose, amino acids, and bovine serum albumin, and gassed with 95% O₂ / 5% CO₂.
  • Maintain a constant perfusion flow rate (e.g., 2-3 mL/min).

4. Experimental Design for Reversibility:

  • Baseline Period (30 min): Perfuse with buffer alone to establish a stable basal secretion rate.
  • Stimulation Period (30-60 min): Introduce a CCK agonist (e.g., CCK-8) into the perfusion medium at a concentration that elicits a submaximal response.
  • Inhibition Period (30-60 min): Add this compound to the CCK-containing perfusion medium.
  • Washout Period (30-60 min): Switch back to the perfusion medium containing only the CCK agonist (this compound-free) and monitor the recovery of pancreatic secretion.

5. Sample Collection and Analysis:

  • Collect pancreatic juice in timed intervals throughout the experiment and measure the volume.
  • Analyze the pancreatic juice for protein content and amylase activity.
  • Collect the venous effluent to monitor other parameters if needed (e.g., insulin).

Visualizations

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Acinar Cell CCK CCK CCKR CCK Receptor CCK->CCKR Binds This compound This compound This compound->CCKR Competitively Blocks Gq Gq Protein CCKR->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Secretion Enzyme Secretion Ca_release->Secretion PKC->Secretion

Caption: this compound's competitive antagonism of the CCK receptor signaling pathway.

Experimental_Workflow A Baseline (Buffer) B Stimulation (Buffer + CCK) R1 Basal Secretion A->R1 C Inhibition (Buffer + CCK + this compound) R2 Increased Secretion B->R2 D Washout (Buffer + CCK) R3 Inhibited Secretion C->R3 R4 Return to Stimulated Secretion D->R4

Caption: Experimental workflow for assessing this compound's reversibility.

References

Investigating unexpected exacerbation of dyskinesia with Proglumide in rat models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Proglumide on L-DOPA-induced dyskinesia (LID) in rat models of Parkinson's disease. The content is tailored to address the unexpected exacerbation of dyskinesia that may be observed during such experiments.

Frequently Asked Questions (FAQs)

Q1: What is the conventional hypothesis for the effect of this compound on L-DOPA-induced dyskinesia (LID)?

A1: this compound is a non-selective antagonist of cholecystokinin (CCK) receptors (CCK-A and CCK-B).[1] Cholecystokinin is known to modulate dopamine signaling in the brain.[2] Specifically, CCK can have excitatory effects on midbrain dopaminergic neurons.[3] Therefore, the conventional hypothesis is that by blocking these excitatory effects, this compound would reduce the excessive dopamine signaling associated with LID, thus alleviating dyskinetic movements.

Q2: We observed an unexpected exacerbation of LID in our rat models after administering this compound. Is this a known phenomenon?

A2: While the primary literature does not extensively document a paradoxical exacerbation of LID with this compound, such an outcome is plausible due to the complex pharmacology of this compound and its interaction with multiple neurotransmitter systems implicated in motor control and dyskinesia. This support guide is designed to help you investigate and troubleshoot this unexpected finding.

Q3: What are the potential mechanisms that could explain an exacerbation of LID with this compound?

A3: Several mechanisms could contribute to this paradoxical effect:

  • Dual Receptor Antagonism: this compound blocks both CCK-A and CCK-B receptors.[1] These receptors can have opposing effects on dopamine-mediated motor activity. It is possible that in a dopamine-depleted state, the net effect of blocking both receptor subtypes disrupts the delicate balance of striatal output, leading to worsened dyskinesia.

  • Delta-Opioid Receptor Agonism: Some studies suggest that this compound may also act as a delta-opioid receptor agonist.[4] The opioid system is heavily involved in the pathophysiology of LID. Activation of opioid receptors on striatal neurons could potentially worsen the imbalance between the direct and indirect pathways that underlies dyskinesia.

  • Interaction with Dopamine Receptor Sensitivity: Chronic L-DOPA treatment alters the sensitivity of dopamine D1 and D2 receptors. This compound's modulation of the dopamine system, even if indirect, could further disrupt the function of these supersensitive receptors.

Q4: Could the dose of this compound be a factor in the exacerbation of dyskinesia?

A4: Yes, the dose of this compound is a critical variable. Pharmacological agents can have biphasic or U-shaped dose-response curves. It is possible that the dose used in your experiment falls within a range that produces this unexpected effect. A full dose-response study would be necessary to investigate this possibility.

Troubleshooting Guide

This guide provides steps to take if you observe an unexpected increase in dyskinesia severity with this compound co-administration in your L-DOPA-treated, 6-OHDA-lesioned rat model.

Problem Possible Cause Troubleshooting Steps
Increased Abnormal Involuntary Movement (AIMs) Scores Paradoxical Pharmacological Effect of this compound: As discussed in the FAQs, the dual CCK receptor antagonism or off-target effects like delta-opioid agonism could be responsible.1. Verify Dosing: Double-check your calculations and the concentration of your this compound solution. 2. Conduct a Dose-Response Study: Test a range of this compound doses (e.g., lower and higher than your initial dose) to determine if the effect is dose-dependent. 3. Use Selective Antagonists: Consider using selective CCK-A (e.g., Devazepide) and CCK-B (e.g., L-365,260) antagonists to dissect the contribution of each receptor subtype. 4. Investigate Opioid Involvement: Co-administer an opioid antagonist (e.g., Naloxone) with this compound and L-DOPA to see if it reverses the exacerbation.
Inconsistent Results Between Animals Variability in 6-OHDA Lesion: The extent of dopamine denervation can significantly impact the severity of LID and the response to treatment.1. Confirm Lesion Extent: Use tyrosine hydroxylase (TH) immunohistochemistry to quantify the degree of dopamine neuron loss in the substantia nigra and striatum for each animal. 2. Correlate Lesion Size with AIMs Scores: Analyze your data to determine if there is a correlation between the extent of the lesion and the severity of the this compound-induced exacerbation of dyskinesia.
Altered L-DOPA Efficacy Pharmacokinetic Interaction: this compound could potentially alter the metabolism or brain penetration of L-DOPA.1. Measure Plasma L-DOPA Levels: If possible, collect blood samples at various time points after administration to compare L-DOPA plasma concentrations in animals treated with and without this compound. 2. Assess Striatal Dopamine Levels: Use microdialysis to measure extracellular dopamine levels in the striatum after L-DOPA administration, with and without this compound, to assess pharmacodynamic interactions.

Quantitative Data Summary

The following tables are templates for organizing your quantitative data to systematically evaluate the unexpected exacerbation of dyskinesia.

Table 1: Abnormal Involuntary Movement (AIMs) Scores

Treatment GroupNAxial AIMs (Mean ± SEM)Limb AIMs (Mean ± SEM)Orolingual AIMs (Mean ± SEM)Total AIMs (Mean ± SEM)
Vehicle + L-DOPA
This compound (Dose 1) + L-DOPA
This compound (Dose 2) + L-DOPA
This compound (Dose 3) + L-DOPA

Table 2: Rotational Behavior

Treatment GroupNTotal Contralateral Rotations (Mean ± SEM)Net Rotational Asymmetry (Mean ± SEM)
Vehicle + L-DOPA
This compound (Dose 1) + L-DOPA
This compound (Dose 2) + L-DOPA
This compound (Dose 3) + L-DOPA

Experimental Protocols

1. 6-OHDA Rat Model of Parkinson's Disease

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat with isoflurane or a ketamine/xylazine cocktail.

    • Secure the animal in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB). A typical dose is 8 µg of 6-OHDA in 4 µL of 0.9% saline containing 0.02% ascorbic acid.

    • Allow a recovery period of at least 2-3 weeks to ensure complete dopaminergic denervation.

    • Confirm the lesion with an apomorphine-induced rotation test (0.05 mg/kg, s.c.). A stable contralateral rotation of >7 turns/minute is indicative of a successful lesion.

2. L-DOPA-Induced Dyskinesia (LID) Induction and this compound Treatment

  • LID Induction:

    • Following the post-lesion recovery period, administer L-DOPA methyl ester (6 mg/kg) and benserazide HCl (12 mg/kg) intraperitoneally (i.p.) daily for 21 days to induce stable dyskinesia.

  • This compound Administration:

    • On the test day, dissolve this compound in a suitable vehicle (e.g., saline with a small amount of NaOH to aid dissolution, then pH adjusted).

    • Administer this compound (i.p.) 30 minutes prior to the L-DOPA/benserazide injection.

    • Include a vehicle control group that receives the vehicle for this compound followed by the L-DOPA/benserazide injection.

3. Assessment of Abnormal Involuntary Movements (AIMs)

  • Procedure:

    • After L-DOPA administration, place the rat in a transparent observation cage.

    • At 20-minute intervals for at least 3 hours, score the severity of AIMs for 1 minute.

    • Score axial, limb, and orolingual AIMs on a scale of 0 to 4 for each subtype:

      • 0: Absent

      • 1: Occasional, fleeting movements

      • 2: More frequent, but still intermittent movements

      • 3: Continuous movements, but of low amplitude

      • 4: Continuous, high-amplitude, and disabling movements

    • The total AIMs score is the sum of the scores for each subtype.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothesized signaling pathway for the paradoxical exacerbation of dyskinesia by this compound.

G cluster_workflow Experimental Workflow A 6-OHDA Lesioning in Rat MFB B Post-Lesion Recovery (2-3 weeks) A->B C Apomorphine Challenge (Lesion Confirmation) B->C D Chronic L-DOPA Treatment (21 days to induce LID) C->D E Acute this compound Challenge (i.p. injection) D->E F L-DOPA Administration E->F G Behavioral Assessment (AIMs Scoring) F->G

Caption: Experimental workflow for inducing and assessing this compound's effect on LID.

G cluster_pathway Hypothesized Signaling Pathway for this compound-Induced Exacerbation of Dyskinesia cluster_striatum Striatal Neuron (Direct Pathway) LDOPA L-DOPA DA Dopamine (Pulsatile) LDOPA->DA D1R D1 Receptor DA->D1R Stimulates This compound This compound CCKR CCK Receptors (A and B) This compound->CCKR Antagonizes DOR Delta-Opioid Receptor This compound->DOR Agonist? (Hypothesized) AC Adenylyl Cyclase D1R->AC Excitability Increased Neuronal Excitability & Gene Expression DOR->Excitability Modulates? PKA PKA AC->PKA DARPP32 DARPP-32 PKA->DARPP32 DARPP32->Excitability Dyskinesia Exacerbated Dyskinesia Excitability->Dyskinesia

Caption: Hypothesized signaling cascade in a direct pathway striatal neuron.

References

Accounting for Proglumide's placebo-amplifying effects in clinical trial design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting clinical trials that account for the placebo-amplifying effects of proglumide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-selective antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion and motility.[1]

Q2: How does this compound amplify the placebo effect?

A2: this compound's placebo-amplifying effect is believed to be mediated through its interaction with the endogenous opioid system. By blocking CCK receptors, which can have anti-opioid effects, this compound may enhance the analgesic and euphoric effects of endogenously released opioids and dopamine, which are key neurotransmitters in the placebo response pathway.[2]

Q3: What are the primary applications of this compound in a clinical research setting?

A3: this compound is being investigated for several applications, including:

  • Potentiation of opioid analgesia: It has been shown to enhance the pain-relieving effects of opioids like morphine, potentially allowing for lower opioid doses and reducing the development of tolerance.[3][4]

  • Amplification of the placebo response: This effect makes it a unique tool for studying the mechanisms of the placebo effect itself and for designing clinical trials that can better differentiate a drug's true pharmacological effect from the placebo response.

  • Treatment of chronic pain: this compound is being explored as a potential therapeutic agent for chronic pain conditions, such as chronic pancreatitis.

Q4: What are the known side effects of this compound in clinical trials?

A4: this compound is generally well-tolerated. The most commonly reported side effects are mild and transient, including nausea and diarrhea. In some cases, these side effects can be managed by reducing the dosage.

Troubleshooting Guides

Issue 1: High Variability in Placebo Response Across Study Participants
  • Question: We are observing high variability in the placebo response in our clinical trial with this compound, making it difficult to assess the true treatment effect. What could be the cause and how can we mitigate this?

  • Answer:

    • Potential Cause: The placebo response is inherently variable among individuals due to psychological and physiological differences. This compound, by amplifying this response, may exacerbate this variability.

    • Troubleshooting Steps:

      • Stratification of Participants: At baseline, assess psychological factors known to influence the placebo response (e.g., expectancy, motivation, and prior experiences with treatments). Stratify randomization based on these factors to ensure a balanced distribution between treatment arms.

      • Standardized Instructions: Provide all participants with the same information and instructions regarding the potential for pain relief. The manner in which a treatment is presented can significantly influence the placebo effect.

      • "Run-in" Period: Consider including a single-blind placebo run-in period before randomization. This can help to identify and exclude subjects with extreme placebo responses, thereby reducing variability in the main trial.

Issue 2: Difficulty in Distinguishing this compound's Analgesic Effect from its Placebo-Amplifying Effect
  • Question: How can we design a trial to differentiate the intrinsic analgesic properties of this compound from its ability to enhance the placebo effect?

  • Answer:

    • Potential Cause: this compound may have a modest direct analgesic effect in addition to its placebo-amplifying properties.

    • Troubleshooting Steps: A four-arm study design can be employed:

      • Arm 1 (Placebo + Placebo): Establishes the baseline placebo response.

      • Arm 2 (this compound + Placebo): Measures the combined effect of this compound's intrinsic analgesia and the amplified placebo response.

      • Arm 3 (Active Comparator + Placebo): Measures the effect of a standard analgesic.

      • Arm 4 (Active Comparator + this compound): Assesses the potentiation of the active comparator by this compound. By comparing the outcomes across these arms, the different effects can be statistically dissected.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Potentiation of Morphine Analgesia (Hot Plate Test in Mice)

Objective: To determine if this compound enhances the analgesic effect of morphine in a thermal pain model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Morphine sulfate

  • Saline solution (0.9% NaCl)

  • Hot plate apparatus set to 55°C ± 0.5°C

  • Transparent glass cylinder to confine the mice on the hot plate

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage.

  • Drug Administration:

    • Group 1 (Control): Administer saline intraperitoneally (i.p.).

    • Group 2 (Morphine): Administer a sub-analgesic dose of morphine (e.g., 2 mg/kg, i.p.).

    • Group 3 (this compound): Administer this compound (e.g., 10 mg/kg, i.p.).

    • Group 4 (Morphine + this compound): Administer this compound 15 minutes prior to the administration of morphine.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes post-morphine), place each mouse back on the hot plate and measure the response latency as in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each group: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Troubleshooting:

  • High variability in baseline latencies: Ensure consistent handling of the animals and a stable, quiet testing environment.

  • No significant potentiation observed: The doses of morphine or this compound may be suboptimal. Conduct a dose-response study for each drug individually before testing their interaction. The timing of drug administration may also need to be optimized.

Protocol 2: Clinical Trial Design to Evaluate the Placebo-Amplifying Effect of this compound in Chronic Pain

Title: A Randomized, Double-Blind, Placebo-Controlled, Four-Arm Study to Evaluate the Placebo-Amplifying Effects of this compound in Patients with Chronic Low Back Pain.

Objectives:

  • Primary: To assess the ability of this compound to enhance the analgesic effect of a placebo.

  • Secondary: To evaluate the safety and tolerability of this compound in this patient population.

Study Design:

  • A four-arm, parallel-group, randomized, double-blind, placebo-controlled trial.

  • Arm A (Double Placebo): Participants receive a placebo for this compound and a placebo for the active analgesic.

  • Arm B (this compound + Placebo): Participants receive this compound and a placebo for the active analgesic.

  • Arm C (Active Analgesic + Placebo): Participants receive a standard non-opioid analgesic (e.g., naproxen) and a placebo for this compound.

  • Arm D (this compound + Active Analgesic): Participants receive this compound and the active analgesic.

Participant Population: Adults with a diagnosis of chronic low back pain for at least 3 months.

Interventions:

  • This compound: 400 mg, orally, three times daily.

  • Active Analgesic: Naproxen 500 mg, orally, twice daily.

  • Placebo: Matched in appearance, taste, and smell to this compound and naproxen.

Duration: 12 weeks of treatment with a 4-week follow-up.

Outcome Measures:

  • Primary: Change from baseline in the weekly average of the 24-hour Numeric Pain Rating Scale (NPRS) score at week 12.

  • Secondary:

    • Patient Global Impression of Change (PGIC).

    • Roland-Morris Disability Questionnaire (RMDQ).

    • Incidence of adverse events.

Statistical Analysis: The primary analysis will compare the change in NPRS scores between Arm B and Arm A to determine the placebo-amplifying effect. Comparisons between other arms will assess the intrinsic analgesic effect of this compound and its potentiation of the active analgesic.

Data Presentation

Table 1: Summary of this compound Dosages in Human Clinical Trials

Indication Dosage Route of Administration Study Population Reference
Potentiation of Morphine Analgesia0.05 mgIntravenousPost-operative pain patients
Chronic Benign Pain (with Morphine)Not specifiedNot specifiedPatients on chronic morphine
Chronic Pancreatitis1200 mg/day (400 mg, 3x daily)OralPatients with chronic pancreatitis

Table 2: Preclinical Data on this compound's Effect on Gastric Emptying

Treatment Dose Effect on Gastric Emptying Animal Model Reference
This compound150 mg/kg (i.p.)Significantly accelerated emptying of liquid foodRat
This compound400 mg/kg (i.p.)Reversed CCK8-induced changes in plasma insulin and glucoseRat

Visualizations

placebo_amplification_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis s1 Patient Recruitment (Chronic Pain) s2 Informed Consent s1->s2 s3 Baseline Assessments (Pain Scores, Questionnaires) s2->s3 rand Randomization (1:1:1:1) s3->rand armA Arm A: Placebo + Placebo rand->armA armB Arm B: This compound + Placebo rand->armB armC Arm C: Active Drug + Placebo rand->armC armD Arm D: This compound + Active Drug rand->armD f1 End of Treatment Assessments armA->f1 armB->f1 armC->f1 armD->f1 f2 4-Week Follow-up f1->f2 f3 Data Analysis f2->f3

Caption: Experimental workflow for a clinical trial investigating this compound's placebo-amplifying effects.

cck_opioid_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron morphine Morphine mu_opioid μ-Opioid Receptor morphine->mu_opioid Activates cck CCK mu_opioid->cck Stimulates Release pain_signal Pain Signal Transmission mu_opioid->pain_signal Inhibits This compound This compound cck_receptor CCK Receptor This compound->cck_receptor Blocks cck_receptor->pain_signal Promotes cck->cck_receptor Activates

Caption: Simplified signaling pathway of CCK and opioid interaction in pain modulation.

References

Validation & Comparative

Proglumide versus L-364,718: a comparison of CCK antagonist efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent cholecystokinin (CCK) receptor antagonists, Proglumide and L-364,718 (also known as Devazepide). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their work.

At a Glance: Key Differences

FeatureThis compoundL-364,718 (Devazepide)
Selectivity Non-selective antagonist of CCK-A (CCK1) and CCK-B (CCK2) receptors.Potent and selective antagonist of the CCK-A (CCK1) receptor.
Potency Lower potency, with inhibitory constants (Ki) in the millimolar (mM) range for CCK-A receptors.Extremely high potency, with inhibitory constants (Ki) in the nanomolar (nM) to picomolar (pM) range for CCK-A receptors.
Chemical Class A glutamic acid derivative.A benzodiazepine derivative.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the potency of this compound and L-364,718 in various experimental models.

Table 1: In Vitro Receptor Binding Affinity and Potency

CompoundReceptorPreparationRadioligandKi (Inhibitory Constant)IC50 (Half-maximal Inhibitory Concentration)Reference
This compound CCK-AIsolated rat pancreatic acini¹²⁵I-CCK-80.5 mM-[1]
L-364,718 CCK-AIsolated rat pancreatic acini¹²⁵I-CCK-80.25 nM-[1]
L-364,718 Rat Pancreatic CCK---81 pM[2]
L-364,718 Bovine Gallbladder CCK---45 pM[2]
L-364,718 Guinea Pig Brain CCK---245 nM[2]

Table 2: In Vitro Inhibition of CCK-Stimulated Amylase Release

CompoundPreparationPotency ComparisonReference
This compound Isolated rat pancreatic aciniL-364,718 is approximately 2,000,000-fold more potent.
This compound Isolated rat pancreatic aciniLoxiglumide (a this compound analog) is ~3000-fold more potent than this compound, and ~1000-fold less potent than L-364,718.
This compound Dispersed mouse pancreatic aciniInhibited CCK-stimulated amylase release in a dose-dependent manner (0.3-10 mM).

Table 3: In Vivo Antagonist Potency

CompoundModelEffectPotency RankingReference
This compound RatInhibition of CCK-8 stimulated pancreatic protein output.L-364,718 > lorglumide > this compound
L-364,718 RatInhibition of CCK-8 stimulated pancreatic protein output.L-364,718 > JMV167 > JMV179 > lorglumide > this compound

Experimental Protocols

In Vitro CCK Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound and L-364,718 for CCK receptors.

Methodology:

  • Preparation of Pancreatic Acini: Pancreatic acini are prepared from rat pancreas by enzymatic digestion with collagenase, followed by mechanical dissociation. The acini are then purified and resuspended in an appropriate buffer.

  • Incubation: A constant concentration of radiolabeled CCK agonist (e.g., ¹²⁵I-Bolton-Hunter-CCK-8) is incubated with the pancreatic acini in the presence of increasing concentrations of the unlabeled antagonist (this compound or L-364,718).

  • Separation of Bound and Free Radioligand: The incubation is terminated by centrifugation or filtration to separate the acini (with bound radioligand) from the supernatant (containing free radioligand).

  • Quantification: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Inhibition of CCK-Stimulated Amylase Release

Objective: To assess the functional antagonist activity of this compound and L-364,718 by measuring their ability to inhibit CCK-stimulated amylase secretion from pancreatic acini.

Methodology:

  • Preparation of Pancreatic Acini: As described in the binding assay protocol.

  • Pre-incubation with Antagonist: The pancreatic acini are pre-incubated with various concentrations of this compound or L-364,718 for a specified period.

  • Stimulation with CCK Agonist: A submaximal concentration of a CCK agonist (e.g., CCK-8) is added to the acini suspension to stimulate amylase release.

  • Incubation: The mixture is incubated at 37°C for a defined time.

  • Measurement of Amylase Activity: The incubation is stopped, and the acini are separated from the supernatant by centrifugation. The amylase activity in the supernatant is measured using a colorimetric or fluorometric assay.

  • Data Analysis: The results are expressed as the percentage of amylase release relative to the maximal stimulation by the CCK agonist. The antagonist potency is determined by the rightward shift of the CCK-8 dose-response curve in the presence of the antagonist.

In Vivo Inhibition of Pancreatic Secretion in Anesthetized Rats

Objective: To evaluate the in vivo efficacy of this compound and L-364,718 in inhibiting CCK-stimulated pancreatic secretion.

Methodology:

  • Animal Preparation: Male rats are anesthetized, and the pancreatic duct is cannulated for the collection of pancreatic juice. A jugular vein is also cannulated for intravenous infusions.

  • Basal Secretion: Basal pancreatic secretion is collected for a period to establish a baseline.

  • Stimulation and Antagonist Administration: A continuous intravenous infusion of a CCK agonist (e.g., CCK-8 or caerulein) is administered to stimulate pancreatic secretion. Once a steady-state of stimulated secretion is achieved, the antagonist (this compound or L-364,718) is administered intravenously.

  • Sample Collection: Pancreatic juice is collected at regular intervals, and the volume and protein concentration are measured. Amylase activity can also be determined.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the stimulated pancreatic secretion.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by CCK receptors and the points of inhibition by this compound and L-364,718.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_antagonists Antagonists cluster_downstream Intracellular Signaling CCK CCK CCK1R CCK1 Receptor CCK->CCK1R CCK2R CCK2 Receptor CCK->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq L364718 L-364,718 L364718->CCK1R This compound This compound This compound->CCK1R This compound->CCK2R PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PKC Protein Kinase C PLC->PKC Ca2 Ca²⁺ Mobilization PLC->Ca2 cAMP cAMP AC->cAMP MAPK MAPK Pathway PKC->MAPK Physiological_Response Physiological Response (e.g., Amylase Release) cAMP->Physiological_Response Ca2->Physiological_Response MAPK->Physiological_Response

Caption: CCK receptor signaling and points of antagonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Pancreatic_Acini Isolated Pancreatic Acini Binding_Assay Receptor Binding Assay (Determine Ki) Pancreatic_Acini->Binding_Assay Amylase_Assay Amylase Release Assay (Determine Functional Potency) Pancreatic_Acini->Amylase_Assay Animal_Model Anesthetized Rat Model Pancreatic_Secretion Measure Pancreatic Secretion (Assess In Vivo Efficacy) Animal_Model->Pancreatic_Secretion This compound This compound This compound->Binding_Assay This compound->Amylase_Assay This compound->Pancreatic_Secretion L364718 L-364,718 L364718->Binding_Assay L364718->Amylase_Assay L364718->Pancreatic_Secretion

Caption: Workflow for comparing antagonist efficacy.

Conclusion

The experimental data unequivocally demonstrates that L-364,718 is a significantly more potent and selective CCK-A receptor antagonist compared to this compound. The difference in potency is several orders of magnitude, as evidenced by in vitro binding and functional assays. This compound's non-selective nature, targeting both CCK-A and CCK-B receptors, may be advantageous in specific research contexts where broad CCK antagonism is desired. However, for studies requiring high potency and specific blockade of the CCK-A receptor, L-364,718 is the superior choice. The selection between these two antagonists should be guided by the specific aims of the research, considering the required potency, selectivity, and the biological system under investigation.

References

Differentiating the Central and Peripheral Effects of Proglumide in Pain Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has garnered significant interest for its potential role in pain modulation. Initially developed for the treatment of peptic ulcers, its ability to potentiate opioid analgesia and potentially exert intrinsic analgesic effects has opened new avenues for its therapeutic application in various pain states. This guide provides a comprehensive comparison of the central and peripheral effects of this compound in pain modulation, supported by experimental data and detailed methodologies.

This compound exerts its effects by blocking both CCK-A and CCK-B receptor subtypes.[1] CCK-A receptors are predominantly found in the periphery, particularly in the gastrointestinal system, while CCK-B receptors are abundant in the central nervous system (CNS).[2] The interaction of this compound with these receptors at different levels of the nervous system is key to understanding its multifaceted role in analgesia.

Mechanism of Action: Central vs. Peripheral

The analgesic and opioid-potentiating effects of this compound are attributed to its antagonism of CCK receptors, which are known to have anti-opioid activity. By blocking these receptors, this compound can enhance the effects of endogenous and exogenous opioids.

Central Effects

In the central nervous system, CCK, particularly through CCK-B receptors, acts as a functional antagonist to the endogenous opioid system. It can reduce the analgesic efficacy of opioids and contribute to the development of opioid tolerance.[3] this compound, by blocking central CCK-B receptors, is thought to counteract these effects, thereby potentiating opioid-induced analgesia and potentially reversing tolerance.

Peripheral Effects

In the periphery, CCK receptors are present on sensory neurons and are involved in the modulation of nociceptive signals.[4] this compound's antagonism of peripheral CCK receptors, likely a combination of CCK-A and CCK-B subtypes, may directly reduce the transmission of pain signals from the periphery to the central nervous system. This is particularly relevant in inflammatory and neuropathic pain states where peripheral sensitization plays a significant role.

Signaling Pathway of this compound in Pain Modulation

Proglumide_Signaling_Pathway cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System Nociceptor Nociceptor CCK_P CCK CCKR_P CCK Receptor (CCK-A/CCK-B) CCK_P->CCKR_P Activates PainSignal_P Pain Signal Transmission CCKR_P->PainSignal_P Enhances Proglumide_P This compound Proglumide_P->CCKR_P Blocks OpioidNeuron Opioid Neuron PainSignal_P->OpioidNeuron Transmits to CNS OpioidRelease Opioid Release (Analgesia) OpioidNeuron->OpioidRelease CCK_C CCK CCKR_C CCK-B Receptor CCK_C->CCKR_C Activates AntiOpioid Anti-Opioid Effect CCKR_C->AntiOpioid Mediates Proglumide_C This compound Proglumide_C->CCKR_C Blocks AntiOpioid->OpioidRelease Inhibits

This compound's dual action on central and peripheral CCK receptors.

Preclinical Data: Differentiating Central and Peripheral Analgesic Effects

Direct preclinical studies comparing the dose-response of intrathecal versus peripheral this compound administration for analgesia are limited. However, available data from different experimental models provide insights into its site-specific effects.

Peripheral Analgesic Effects of this compound
Experimental Model Animal Model Administration Route Dose Pain Measure Key Findings Reference
Formalin TestDiabetic RatsLocal Peripheral (ipsilateral)100 µgFlinching Behavior (Phase 2)This compound alone produced dose-dependent antinociception.[5]
Inferred Central Analgesic Effects of this compound
Experimental Model Animal Model Administration Route This compound Dose Opioid Used Key Findings Reference
Various Pain ModelsRatsSystemic, Intrathecal, or IntracerebralNot specifiedMorphineThis compound potentiated morphine analgesia.
Not specifiedRatsNot specifiedNot specifiedMorphineThis compound seemed to reverse morphine tolerance.

Clinical Data: this compound in Pain Management

Clinical studies have primarily focused on this compound's efficacy in chronic pancreatitis and as an adjunct to opioid therapy.

This compound for Chronic Pancreatitis

A Phase 1 open-label study investigated the safety and efficacy of oral this compound in patients with chronic pancreatitis and moderate to severe pain.

Pain Assessment Tool Baseline Score (Mean ± SEM) Score after 12 weeks of this compound (Mean ± SEM) Percentage Decrease P-value
Numeric Rating Scale7.6 ± 0.53.6 ± 1.053%p=0.007
COMPAT-SF32.2 ± 2.222.5 ± 4.130%P=0.02
NIH-PROMIS66.3 ± 1.656.5 ± 4.115%P=0.01
This compound as an Adjunct to Opioid Analgesia
Study Type Patient Population This compound Dose Opioid Key Findings Reference
Double-blind crossoverCancer pain50 mg with half analgesic dosePatient's usual opioidNo difference in pain perception compared to full analgesic dose plus placebo, suggesting augmentation of morphine analgesia.
Prospective, placebo-controlled, double-blind, cross-overChronic benign painNot specifiedSustained-release morphineSignificant reduction in median visual analog scale scores with this compound compared to placebo.
Clinical trialAcute postsurgical pain0.05 mg, 0.5 mg, or 5 mg (IV)4 mg Morphine (IV)0.05 mg this compound significantly increased the magnitude and duration of morphine analgesia.
Volunteer studyHealthy volunteers50-100 µg (IV)Small doses of morphineThis compound potentiated both the magnitude and duration of morphine-induced analgesia.

Experimental Protocols

Intrathecal Catheterization in Rats for Central Administration Studies

This protocol is a standard method for delivering drugs directly to the spinal cord to study their central effects on pain.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: An incision is made over the cisterna magna. A polyethylene catheter (PE-10) is inserted through the dura and advanced caudally to the lumbar region of the spinal cord.

  • Catheter Exteriorization: The external end of the catheter is tunneled subcutaneously and exteriorized at the back of the neck.

  • Post-operative Care: Animals are allowed to recover for several days before drug administration.

  • Drug Administration: A microsyringe is used to inject the drug solution directly into the intrathecal space via the exteriorized catheter, followed by a small volume of saline to flush the catheter.

Intrathecal_Catheterization_Workflow start Start anesthetize Anesthetize Rat start->anesthetize incision Incision at Cisterna Magna anesthetize->incision catheter_insertion Insert PE-10 Catheter into Intrathecal Space incision->catheter_insertion advance_catheter Advance Catheter to Lumbar Region catheter_insertion->advance_catheter exteriorize Exteriorize Catheter at Neck advance_catheter->exteriorize recover Post-operative Recovery (days) exteriorize->recover drug_admin Intrathecal Drug Administration recover->drug_admin pain_assessment Assess Analgesic Effect (e.g., Tail-flick, Hot plate) drug_admin->pain_assessment end End pain_assessment->end

Workflow for intrathecal catheterization in rats.
Formalin Test for Peripheral Inflammatory Pain

The formalin test is a widely used model of tonic, localized inflammatory pain.

  • Animal Acclimation: Rats or mice are placed in a testing chamber for a period of acclimation.

  • Formalin Injection: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time spent licking, flinching, or favoring the injected paw is recorded.

  • Phases of Nociception: The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes), which is thought to reflect central sensitization and inflammation.

  • Drug Administration: Test compounds can be administered systemically or locally before the formalin injection to assess their analgesic effects.

Comparison with Alternatives

Other CCK Receptor Antagonists
Drug Selectivity Known Effects in Pain Modulation Central vs. Peripheral Focus
This compound Non-selective (CCK-A and CCK-B)Potentiates opioid analgesia; intrinsic analgesic effects in some models.Both central and peripheral effects are implicated.
Lorglumide CCK-A selectiveEnhances morphine-induced inhibition of C-fiber evoked discharges in the dorsal horn.Primarily studied for its peripheral effects, but central actions are not ruled out.
Devazepide CCK-A selectiveLimited direct data on pain, but its selectivity suggests a primary peripheral site of action.Primarily peripheral.
L-365,260 CCK-B selectiveLimited efficacy in augmenting morphine analgesia in some human studies.Primarily central.
Other Pain Modulation Therapies
Therapy Mechanism of Action Primary Site of Action Comparison with this compound
Opioids (e.g., Morphine) Mu-opioid receptor agonistPrimarily central, but also peripheral receptorsThis compound is often used as an adjunct to enhance opioid efficacy and reduce tolerance.
NSAIDs (e.g., Ibuprofen) COX enzyme inhibitionPrimarily peripheralThis compound may offer a different mechanism for pain relief, particularly in neuropathic or centralized pain states where inflammation is not the sole driver.
Gabapentinoids (e.g., Gabapentin, Pregabalin) Bind to α2δ subunit of voltage-gated calcium channelsCentralBoth target central mechanisms of pain, but through different receptor systems. This compound's additional peripheral action may offer broader efficacy.

Conclusion

This compound demonstrates a unique dual mechanism of action in pain modulation, with evidence supporting both central and peripheral effects. Its ability to antagonize CCK receptors in the CNS leads to the potentiation of opioid analgesia, a clinically significant finding for improving the management of severe pain and potentially mitigating opioid tolerance. Peripherally, this compound appears to exert direct analgesic effects by blocking CCK receptors on sensory neurons, which is particularly relevant for inflammatory and neuropathic pain conditions.

While the existing preclinical and clinical data are promising, further research is warranted to fully elucidate the relative contributions of its central and peripheral actions in different pain states. Head-to-head comparative studies with dose-response analyses of central versus peripheral administration are needed to provide a more definitive understanding. Nevertheless, this compound stands as a compelling candidate for a multi-modal approach to pain management, offering a distinct advantage over therapies with a singular site of action.

References

Proglumide in Hepatocellular Carcinoma: A Comparative Analysis of Monotherapy versus Combination with PD-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the enhanced therapeutic efficacy of combining the cholecystokinin receptor (CCK-BR) antagonist, proglumide, with programmed cell death protein 1 (PD-1) antibody therapy in hepatocellular carcinoma (HCC). This comparison guide synthesizes key findings from murine studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to inform researchers, scientists, and drug development professionals.

Executive Summary

The combination of this compound and a PD-1 antibody demonstrates a synergistic effect in the treatment of HCC in a murine model. This combination therapy leads to a significant reduction in tumor growth and a marked improvement in survival compared to either this compound or PD-1 antibody monotherapy. The enhanced efficacy is attributed to the remodeling of the tumor microenvironment by this compound, which includes a reduction in fibrosis and an increase in the infiltration of cytotoxic CD8+ T-cells, thereby sensitizing the tumor to immune checkpoint inhibition.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study comparing this compound monotherapy, PD-1 antibody monotherapy, and their combination in a syngeneic murine HCC model (RIL-175 cells in C57BL/6 mice).

Table 1: Tumor Volume Reduction

Treatment GroupMean Tumor Volume (mm³) at Day 21% Reduction vs. Control
Control (PBS)~1800-
This compound~900~50%
PD-1 Antibody~1000~44%
Combination~400 ~78%

Data are approximated from graphical representations in the cited literature. A significant change in tumor volume was observed in the combination therapy group compared to control mice (p < 0.05).[1][2]

Table 2: Survival Rate

Treatment GroupSurvival Rate at 4 Weeks
Control (PBS)50%
This compoundNot explicitly stated, but improved over control
PD-1 AntibodyNot explicitly stated, but improved over control
Combination100%

*A significant survival benefit was observed in mice treated with the combination therapy (p < 0.01).[1][2]

Table 3: Modulation of the Tumor Microenvironment

Treatment GroupIntratumoral CD8+ T-cell Infiltration (% increase vs. Control)Reduction in Tumoral Fibrosis
Control (PBS)--
This compound186%Significant
PD-1 Antibody98%No significant change
Combination396% Most pronounced reduction

The combination therapy resulted in a synergistic increase in intratumoral CD8+ T-cells.[2] Both this compound and the combination therapy significantly decreased tumoral fibrosis.

Experimental Protocols

The primary in vivo experiments were conducted using a syngeneic murine model of HCC.

Animal Model and Tumor Implantation
  • Animal Strain: Female C57BL/6 mice.

  • Cell Line: RIL-175 murine HCC cells.

  • Implantation: 100,000 RIL-175 cells were injected subcutaneously into the flank of each mouse.

Treatment Regimen

Once tumors became palpable (approximately one week post-implantation), mice were randomized into four treatment groups (n=10 per group):

  • Control: Phosphate-buffered saline (PBS) administered intraperitoneally on days 0, 7, and 14.

  • This compound Monotherapy: this compound was administered in the drinking water at a concentration of 0.1 mg/mL.

  • PD-1 Antibody Monotherapy: A PD-1 antibody (50 μg) was administered intraperitoneally on days 0, 7, and 14.

  • Combination Therapy: Co-administration of this compound in the drinking water (0.1 mg/mL) and the PD-1 antibody (50 μg, intraperitoneally) on days 0, 7, and 14.

Efficacy Assessment
  • Tumor Volume: Tumor size was measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.

  • Survival: Mice were monitored daily, and survival was recorded. The study was concluded when control tumors reached a predetermined size as per IACUC guidelines.

  • Immunohistochemistry for CD8+ T-cells: At the end of the study, tumors were excised, fixed in 4% paraformaldehyde, and embedded in paraffin. Tissue sections were stained with an anti-CD8 antibody to identify and quantify the infiltration of cytotoxic T-lymphocytes.

  • Fibrosis Staining: Tumor sections were stained with Masson's trichrome to visualize and quantify the extent of collagen deposition (fibrosis) within the tumor microenvironment.

Mandatory Visualization

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the combination therapy. This compound, by blocking the CCK-B receptor on hepatic stellate cells and potentially on HCC cells, reduces fibrosis and remodels the tumor microenvironment. This "cold" tumor then becomes more accessible to immune cells. The PD-1 antibody, in turn, blocks the inhibitory PD-1/PD-L1 signaling between tumor cells and T-cells, unleashing the anti-tumor activity of the infiltrating CD8+ T-cells.

G cluster_0 This compound Action cluster_1 PD-1 Antibody Action cluster_2 Tumor Microenvironment This compound This compound CCKBR CCK-B Receptor (on Hepatic Stellate Cells) This compound->CCKBR blocks Fibrosis Tumoral Fibrosis CCKBR->Fibrosis promotes CD8_T_Cell CD8+ T-Cell Infiltration Fibrosis->CD8_T_Cell suppresses PD1_Ab PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction PD1_Ab->PD1_PDL1 blocks T_Cell_Exhaustion T-Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion induces Tumor_Cell_Killing Tumor Cell Killing T_Cell_Exhaustion->Tumor_Cell_Killing prevents CD8_T_Cell->Tumor_Cell_Killing leads to

Caption: this compound and PD-1 antibody synergistic mechanism.

Experimental Workflow

The diagram below outlines the key steps in the preclinical evaluation of this compound and PD-1 antibody therapies in the HCC murine model.

G cluster_workflow Experimental Workflow start Start: HCC Cell Implantation (RIL-175 cells in C57BL/6 mice) palpable Tumors Become Palpable start->palpable randomize Randomization of Mice (n=10 per group) palpable->randomize treatment Treatment Administration - Control (PBS) - this compound - PD-1 Antibody - Combination randomize->treatment monitoring Monitoring: - Tumor Volume Measurement - Survival treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Analysis: - Immunohistochemistry (CD8+) - Fibrosis Staining (Masson's Trichrome) endpoint->analysis

Caption: In vivo experimental workflow for HCC treatment study.

Conclusion

The preclinical evidence strongly supports the combination of this compound with PD-1 antibody therapy as a promising strategy for the treatment of HCC. This compound's ability to remodel the tumor microenvironment by reducing fibrosis and increasing CD8+ T-cell infiltration appears to be the key to unlocking a more robust response to immune checkpoint inhibition. These findings warrant further investigation and provide a strong rationale for the clinical translation of this combination therapy in HCC patients.

References

A Comparative Analysis of Proglumide Derivatives' Binding Affinity to Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of various Proglumide derivatives to cholecystokinin (CCK) receptors. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the experimental workflow to facilitate a deeper understanding of the structure-activity relationships of these compounds.

This compound, a non-selective antagonist for both CCK-A and CCK-B receptors, has served as a foundational molecule for the development of more potent and selective derivatives.[1] Research into these analogues has revealed significant improvements in binding affinity and receptor subtype selectivity, offering valuable insights for the design of novel therapeutic agents targeting the CCK system.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and its derivatives are typically determined through competitive radioligand binding assays, with results expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the reported binding affinities for several key this compound analogues against CCK-A and CCK-B receptors from various tissue sources.

CompoundCCK Receptor SubtypeTissue/Cell LineIC50 (nM)Reference
This compound Analogue 10 CCK-BHuman Small Cell Lung Cancer Cells500,000[2]
Lorglumide (CR 1409) CCK-A (Peripheral)Mouse Pancreatic Membranes13.7[3]
CCK-B (Central)Mouse Brain Membranes2,600[3]
Loxiglumide (CR 1505) CCK-ARat Pancreatic Membranes195[4]
CCK-ABovine Gallbladder Membranes77.1
CCK-B/GastrinGuinea Pig Cerebral Cortex Membranes12,363
CCK-B/GastrinGuinea Pig Parietal Cells15,455

Note: Lower IC50 values indicate higher binding affinity.

Studies have demonstrated that modifications to both the di-n-alkyl group and the benzoyl moiety of the this compound structure significantly influence binding potency. For instance, the 3,4-dichloro-di-n-pentyl derivative of this compound was found to be 1,300 times more potent than the parent compound. Derivatives such as Lorglumide (CR 1409) and Loxiglumide (CR 1505) have been shown to be thousands of times more potent than this compound. Furthermore, some analogues exhibit significant selectivity for peripheral CCK-A receptors over central CCK-B receptors.

Experimental Protocols

The determination of binding affinities for this compound derivatives predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the this compound derivative) to displace a radiolabeled ligand from the CCK receptor.

Competitive Radioligand Binding Assay Protocol

1. Preparation of Pancreatic Acini:

  • Pancreatic acini are prepared from guinea pig or rat pancreas by enzymatic digestion with collagenase.

  • The tissue is minced and incubated in a buffer solution containing collagenase until dispersed into individual acini.

  • The acini are then washed and resuspended in an incubation buffer.

2. Radioligand and Competitor Preparation:

  • A radiolabeled CCK analogue, typically 125I-CCK-8, is used as the tracer.

  • A range of concentrations of the unlabeled this compound derivatives are prepared for the competition assay.

3. Incubation:

  • The pancreatic acini are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound derivative).

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • After incubation, the mixture is centrifuged to separate the acini (with bound radioligand) from the supernatant (containing free radioligand).

  • Alternatively, the mixture is rapidly filtered through a glass fiber filter, which traps the acini with the bound radioligand.

5. Measurement of Radioactivity:

  • The radioactivity of the pellet or the filter is measured using a gamma counter.

6. Data Analysis:

  • The amount of radioligand bound to the receptors is plotted against the concentration of the unlabeled competitor.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of this compound derivatives.

Experimental_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Source (e.g., Pancreatic Acini) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Radiolabeled Ligand (e.g., 125I-CCK-8) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (this compound Derivative) Competitor_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Measurement of Bound Radioactivity Separation->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways and Logical Relationships

The interaction of this compound derivatives with CCK receptors competitively inhibits the binding of the endogenous ligand, cholecystokinin. This antagonism blocks the downstream signaling pathways typically activated by CCK.

Signaling_Pathway CCK Receptor Antagonism by this compound Derivatives cluster_inhibition Inhibitory Action CCK Cholecystokinin (CCK) CCK_Receptor CCK Receptor (CCK-A or CCK-B) CCK->CCK_Receptor Binds to Proglumide_Derivative This compound Derivative Proglumide_Derivative->CCK_Receptor Competitively Binds to and Blocks Blocked_Response Blocked Cellular Response G_Protein Gq/11 G-protein Activation CCK_Receptor->G_Protein Activates CCK_Receptor->Blocked_Response No Activation PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Amylase Secretion) Ca_PKC->Cellular_Response

Caption: Antagonistic action of this compound derivatives on CCK receptor signaling.

References

Proglumide's Action on Pancreatic Acini: A Cross-Species Comparison (Rat, Mouse, Guinea Pig)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proglumide's Performance as a Cholecystokinin Receptor Antagonist.

This compound, a non-selective cholecystokinin (CCK) receptor antagonist, has been instrumental in elucidating the physiological roles of CCK in the pancreas across various species. This guide provides a comparative analysis of this compound's action on pancreatic acini from rats, mice, and guinea pigs, supported by experimental data.

Quantitative Comparison of this compound's Potency

This compound acts as a competitive antagonist at CCK receptors in all three species, albeit with a relatively low potency. Its inhibitory effects on CCK-stimulated amylase secretion and receptor binding have been characterized, with the most comprehensive quantitative data available for the mouse.

SpeciesParameterValueRemarks
Mouse Ki (Inhibition of Amylase Secretion)0.7 mM[1]Competitive and reversible inhibition of cholecystokinin (CCK)-stimulated amylase release.[1][2]
Ki (Receptor Binding)1.0 mM[1]Competitive inhibition of 125I-CCK binding to its receptor.[1]
Rat Potency (Relative)~3000x less potent than LoxiglumideThis compound is a competitive CCK antagonist in rat pancreatic acini. The analog loxiglumide is approximately 3000 times more potent than this compound in inhibiting CCK-stimulated amylase release.
Guinea Pig Potency (Relative)Lower than its derivativesThis compound is a competitive CCK receptor antagonist, causing a rightward shift in the dose-response curve for CCK-stimulated amylase secretion. Its derivatives have been shown to be more potent. The analog CR-1409 is about 1000 times more potent than this compound in vivo in the guinea pig biliary tract.

Experimental Protocols

The following methodologies are standard for investigating the effects of this compound on pancreatic acini.

Isolation of Pancreatic Acini

A common procedure for isolating pancreatic acini from rodents involves enzymatic digestion followed by mechanical dissociation.

experimental_workflow cluster_pancreas_prep Pancreas Preparation cluster_digestion Enzymatic Digestion cluster_dissociation Mechanical Dissociation cluster_purification Acinar Purification pancreas Euthanized Animal (Rat, Mouse, or Guinea Pig) excision Pancreas Excision pancreas->excision injection Collagenase Injection into Pancreatic Duct excision->injection incubation Incubation at 37°C injection->incubation trituration Gentle Trituration with Pipettes incubation->trituration filtration Filtration through Nylon Mesh trituration->filtration centrifugation Centrifugation and Washing filtration->centrifugation resuspension Resuspension in Experimental Buffer centrifugation->resuspension final_acini final_acini resuspension->final_acini Isolated Pancreatic Acini

Fig. 1: Experimental workflow for the isolation of pancreatic acini.
Measurement of Amylase Secretion

The functional consequence of CCK receptor antagonism by this compound is typically assessed by measuring its effect on amylase secretion from isolated acini.

  • Pre-incubation: Isolated acini are pre-incubated in a physiological buffer.

  • Stimulation: Acini are then incubated with varying concentrations of a CCK agonist (e.g., CCK-8) in the presence or absence of different concentrations of this compound.

  • Sample Collection: After a set incubation period, the acini are centrifuged, and the supernatant containing secreted amylase is collected.

  • Amylase Assay: The amylase activity in the supernatant is measured using a spectrophotometric assay.

  • Data Analysis: The results are typically expressed as a percentage of total amylase content and plotted as dose-response curves to determine inhibitory constants (e.g., IC50 or Ki).

Signaling Pathway of CCK in Pancreatic Acini and this compound's Point of Intervention

CCK initiates a signaling cascade upon binding to its G-protein coupled receptor on the surface of pancreatic acinar cells. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for the fusion of zymogen granules with the apical membrane, resulting in the secretion of digestive enzymes like amylase. This compound competitively binds to the CCK receptor, thereby preventing CCK from initiating this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKR CCK Receptor (GPCR) CCK->CCKR Binds and Activates This compound This compound This compound->CCKR Competitively Binds and Inhibits Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Zymogen Zymogen Granule Fusion Ca2->Zymogen PKC->Zymogen Phosphorylates Proteins Amylase Amylase Secretion Zymogen->Amylase

Fig. 2: CCK signaling pathway in pancreatic acini and this compound's inhibitory action.

Concluding Remarks

This compound serves as a specific, albeit weak, competitive antagonist of CCK receptors in the pancreatic acini of rats, mice, and guinea pigs. While quantitative data on its potency is most readily available for mice, qualitative and relative potency data from studies on its analogs in rats and guinea pigs suggest a similar mechanism and order of magnitude of action. The consistent antagonistic effect across these species underscores the conserved nature of the CCK signaling pathway in pancreatic exocrine secretion. Researchers should consider the relatively low potency of this compound when designing experiments and may opt for its more potent analogs for studies requiring a high degree of receptor blockade.

References

Proglumide Bioequivalence: A Comparative Pharmacokinetic Analysis in Healthy vs. Cirrhotic Patients

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of proglumide's pharmacokinetic profile reveals no significant differences between healthy individuals and patients with liver cirrhosis, supporting its potential for safe administration in this patient population. This guide provides a detailed comparison of key pharmacokinetic parameters, experimental methodologies, and the drug's mechanism of action.

A pivotal study assessing the safety and pharmacokinetics of orally administered this compound demonstrated comparable absorption and distribution profiles between healthy volunteers and individuals with Child-Pugh stage A or B cirrhosis.[1][2] The research indicates that the presence of hepatic impairment does not significantly alter the way the body processes this compound, a cholecystokinin (CCK) receptor antagonist investigated for its therapeutic potential in nonalcoholic steatohepatitis (NASH) and liver fibrosis.[1][2]

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in healthy control subjects and patients with varying degrees of liver cirrhosis. The data, summarized below, show no statistically significant differences in key metrics, suggesting bioequivalence across the study groups.[1]

Pharmacokinetic ParameterHealthy ControlsChild-Pugh A CirrhosisChild-Pugh B Cirrhosis
Peak Serum Concentration (Cmax) 7847 ng/mL9721 ng/mL10,635 ng/mL
Time to Peak Concentration (Tmax) ~1 hour~1 hour~1 hour
Serum Elimination Half-Life (T1/2) ~3.0 hours~3.0 hours~3.0 hours
Elimination Rate Constant (Kel) 0.22/h0.21/h0.24/h

Experimental Protocol

The bioequivalence of this compound was established through a single-dosing, translational study. The methodology employed is detailed below.

Study Design: A single-dosing study was conducted with cohorts of healthy controls and subjects with confirmed Child-Pugh stage A or B cirrhosis.

Drug Administration: A single oral dose of this compound was administered to all participants.

Sample Collection: Baseline blood and urine samples were collected prior to drug administration. Subsequent samples were collected at various time points up to 24 hours post-ingestion to analyze drug concentrations over time.

Analytical Method: this compound concentrations in serum and urine were quantified using mass spectroscopy.

G cluster_enrollment Participant Enrollment cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Pharmacokinetic Analysis Healthy Controls Healthy Controls Single Oral Dose of this compound Single Oral Dose of this compound Healthy Controls->Single Oral Dose of this compound Child-Pugh A Cirrhosis Child-Pugh A Cirrhosis Child-Pugh A Cirrhosis->Single Oral Dose of this compound Child-Pugh B Cirrhosis Child-Pugh B Cirrhosis Child-Pugh B Cirrhosis->Single Oral Dose of this compound Baseline Blood & Urine Samples Baseline Blood & Urine Samples Post-dose Blood & Urine Samples (up to 24h) Post-dose Blood & Urine Samples (up to 24h) Baseline Blood & Urine Samples->Post-dose Blood & Urine Samples (up to 24h) Mass Spectroscopy Analysis Mass Spectroscopy Analysis Post-dose Blood & Urine Samples (up to 24h)->Mass Spectroscopy Analysis Determination of Cmax, Tmax, T1/2, Kel Determination of Cmax, Tmax, T1/2, Kel Mass Spectroscopy Analysis->Determination of Cmax, Tmax, T1/2, Kel

Experimental workflow for the this compound pharmacokinetic study.

Mechanism of Action: this compound in Liver Disease

This compound functions as a cholecystokinin (CCK) receptor antagonist. In the context of liver disease, CCK receptors are overexpressed in nonalcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). By blocking these receptors, this compound is thought to interfere with the signaling pathways that contribute to liver fibrosis and inflammation. Animal models have shown that this compound can reduce fibrosis, inflammatory chemokines, and cytokines, thereby creating a less carcinogenic liver microenvironment.

G cluster_pathway This compound's Mechanism of Action in Liver Fibrosis This compound This compound CCK_Receptor CCK Receptor This compound->CCK_Receptor Antagonizes Stellate_Cells Hepatic Stellate Cells CCK_Receptor->Stellate_Cells Activates Fibrosis Liver Fibrosis Stellate_Cells->Fibrosis Promotes

Simplified signaling pathway of this compound in the liver.

The presented data strongly indicate that the pharmacokinetic profile of this compound is not significantly impacted by the presence of liver cirrhosis. This suggests that dose adjustments may not be necessary for this patient population, paving the way for further clinical trials to evaluate the efficacy of this compound as a therapeutic agent for cirrhotic patients and those with hepatocellular carcinoma.

References

Proglumide's Modulation of Morphine Analgesia: A Comparative Analysis of Preclinical and Clinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical research reveals a complex but promising role for the cholecystokinin (CCK) antagonist, Proglumide, in enhancing the analgesic effects of morphine. While preclinical studies in animal models consistently demonstrate a potentiation of morphine-induced pain relief and a reduction in tolerance, clinical findings in human subjects present a more nuanced picture, with outcomes varying by dosage and pain context. This guide provides an objective comparison of the existing data for researchers, scientists, and drug development professionals.

Executive Summary

This compound, by blocking the anti-opioid effects of the neuropeptide cholecystokinin, has been investigated as an adjunct to morphine therapy. The central hypothesis is that by inhibiting CCK, which is often released in response to opioids and can counteract their analgesic properties, this compound can increase the efficacy of morphine, potentially allowing for lower doses and mitigating the development of tolerance.

Preclinical evidence in rodent models is robust, showing that this compound can significantly enhance morphine's pain-relieving effects and prevent or even reverse acute tolerance.[1] Clinical trials, however, have yielded mixed results. Some studies report a significant potentiation of morphine analgesia at very specific, low doses of this compound in acute postoperative and experimental pain settings.[2][3] Conversely, other clinical investigations, particularly in postoperative settings using different dosing regimens, have found no significant enhancement of morphine's effects.[4] Studies in chronic pain patients have suggested a benefit for some individuals.[5]

This guide will dissect the experimental data, protocols, and underlying signaling pathways to provide a clear comparative framework.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from key preclinical and clinical studies, highlighting the differences in dosages, models, and efficacy.

Table 1: Preclinical Data Summary - this compound's Effect on Morphine Analgesia in Rats

Study FocusAnimal ModelPain AssayThis compound Administration (Dose)Morphine Administration (Dose)Key Quantitative Finding
Analgesic Potentiation RatTail-FlickIntrathecal (20 ng)Intrathecal (1 µg)Co-administration significantly enhanced the analgesic effect of morphine.
Tolerance Prevention RatTail-FlickIntrathecal (64 ng daily)Intrathecal (1 µg daily)Co-administration for 6 days inhibited the development of tolerance to morphine.
Tolerance Reversal RatNot SpecifiedNot SpecifiedSubcutaneous (4 mg/kg)This compound was shown to partially block or reverse acute tolerance to morphine.
Behavioral Effects RatMotility TestIntraperitoneal (0.02 mg/kg)Subcutaneous (5-45 mg/kg)This compound potentiated the hypokinesia (reduced movement) induced by morphine.

Table 2: Clinical Data Summary - this compound's Effect on Morphine Analgesia in Humans

Study FocusPatient PopulationPain ModelThis compound Administration (Dose)Morphine Administration (Dose)Key Quantitative Finding
Analgesic Potentiation Healthy VolunteersExperimental Heat Pain50-100 µg, IVSmall doses, IVPotentiated both the magnitude and duration of morphine analgesia.
Analgesic Potentiation 60 PatientsPostoperative (Dental)0.05 mg, IV (Higher doses ineffective)4 mg, IVThe 0.05 mg dose significantly increased the magnitude and duration of morphine analgesia without increasing side effects.
No Potentiation 80 PatientsPostoperative (Major)50 µg, 100 µg, or 50 mg per demand3 mg per demand (PCA)No statistically significant differences in morphine consumption, pain scores, or side effects were observed.
Chronic Pain 36 Patients with Chronic Benign PainChronic Pain2-week course (dose not specified)Sustained-release morphineMedian Visual Analog Scale (VAS) scores decreased from 7 (placebo) to 6 (this compound).
Cancer Pain 43 Patients with Cancer PainChronic Cancer Pain50 mgHalf of usual analgesic doseNo difference in pain perception was detected between half-dose morphine + this compound and full-dose morphine + placebo.

Experimental Protocols

Detailed methodologies are crucial for interpreting the divergent results between studies.

Preclinical Protocol: Rat Tail-Flick Assay for Tolerance

A common preclinical model to assess analgesic tolerance involves the following steps:

  • Animal Subjects: Male Sprague-Dawley rats are used.

  • Baseline Nociception: The rat's tail is exposed to a radiant heat source. The time taken for the rat to "flick" its tail away (tail-flick latency) is recorded as a baseline measure of its pain threshold. A cut-off time is established to prevent tissue damage.

  • Drug Administration:

    • Control Group: Receives daily intrathecal injections of morphine (e.g., 1 µg) for a set period (e.g., 6 days).

    • Treatment Group: Receives daily intrathecal co-administration of morphine (1 µg) and this compound (e.g., 64 ng).

  • Tolerance Assessment: On each day, following drug administration, the tail-flick latency is measured again.

  • Data Analysis: Tolerance is defined as a significant decrease in the tail-flick latency in the morphine-only group over the days of the experiment. The absence of this decrease in the this compound co-treatment group indicates prevention of tolerance.

Clinical Protocol: Postoperative Pain Study

A typical clinical trial evaluating this compound in a postoperative setting is structured as follows:

  • Patient Recruitment: Patients scheduled for a specific surgery (e.g., removal of impacted third molars) are enrolled.

  • Study Design: A randomized, double-blind, placebo-controlled design is employed.

  • Treatment Groups: Patients are randomly assigned to receive one of several intravenous treatments upon reporting pain, for example:

    • Group A: Morphine (4 mg) + Placebo

    • Group B: Morphine (8 mg) + Placebo

    • Group C: Morphine (4 mg) + this compound (0.05 mg)

    • Group D: Morphine (4 mg) + this compound (0.5 mg)

  • Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-administration using a validated scale, such as a Visual Analog Scale (VAS) or a numerical rating scale.

  • Outcome Measures: The primary outcomes are the change in pain scores over time and the duration of analgesia. Secondary outcomes may include the need for rescue medication and the incidence of side effects (e.g., respiratory depression, nausea).

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

G cluster_pre Phase 1: Baseline cluster_treat Phase 2: Daily Treatment (6 Days) cluster_assess Phase 3: Daily Assessment Rat Rat Subjects Heat Radiant Heat Source Measure1 Measure Baseline Tail-Flick Latency Group1 Group A: Morphine Only Measure1->Group1 Group2 Group B: Morphine + this compound Measure1->Group2 Measure2 Measure Post-Drug Tail-Flick Latency Group1->Measure2 Group2->Measure2 Compare Compare Latency vs. Baseline & Between Groups Measure2->Compare

Preclinical Workflow for a Morphine Tolerance Study.

G Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to Inhibition Inhibition of Pain Signal MOR->Inhibition Activates CCK Endogenous CCK (Anti-Opioid Peptide) MOR->CCK Stimulates Release of Analgesia Analgesia (Pain Relief) Inhibition->Analgesia Leads to This compound This compound CCK_R CCK Receptor This compound->CCK_R Blocks AntiAnalgesia Anti-Opioid Effect (Counteracts Analgesia) CCK_R->AntiAnalgesia Mediates CCK->CCK_R Activates AntiAnalgesia->Analgesia Opposes

References

A Comparative Guide to Proglumide Derivatives for Enhanced Pancreatic Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various Proglumide derivatives, focusing on their binding affinity for pancreatic cholecystokinin (CCK) receptors. This compound, a nonselective CCK receptor antagonist, has served as a lead compound for the development of more potent and selective antagonists.[1][2] This document summarizes key experimental data, outlines detailed methodologies for receptor binding assays, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation and selection of these compounds for research and therapeutic development.

Data Presentation: Comparative Binding Affinity of this compound Derivatives

The affinity of this compound and its derivatives for pancreatic CCK receptors, primarily the CCK-A (alimentary) subtype, is a critical determinant of their pharmacological activity. The following table summarizes the inhibitory potency of several key derivatives. The data, compiled from various studies, is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8). Lower IC50 values indicate higher binding affinity.

CompoundStructure-Activity Relationship HighlightsInhibitory Potency (IC50) for Pancreatic CCK-A ReceptorsRelative Potency vs. This compound
This compound Parent compound~1 mM1x
Lorglumide Di-n-pentyl groups and 3,4-dichloro substitution on the benzoyl ring~10⁻⁷ M~4,000x
Loxiglumide 3,4-dichloro substitution on the benzoyl ring and modified alkyl chain~195 nM (rat pancreatic membranes)~3,000x
Dexloxiglumide The R-isomer of loxiglumideMore potent than loxiglumide>3,000x
Di-n-pentyl, 3,4-dichloro derivative Optimal di-n-alkyl chain length (pentyl) and electron-withdrawing groups on the benzoyl moietyNot specified, but highly potent~1,300x

Note on Data Comparability: The presented values are compiled from multiple studies. Direct comparison should be made with caution as experimental conditions can vary. Structure-activity relationship studies have demonstrated that the potency of this compound derivatives is significantly influenced by the nature of the di-n-alkyl group and substitutions on the benzoyl moiety. Specifically, di-n-pentyl groups are more effective than n-hexyl, n-butyl, or n-propyl groups. Furthermore, the addition of two electron-withdrawing groups, such as in the 3,4-dichloro derivatives, substantially increases potency compared to single electron-withdrawing or electron-donating groups.

Experimental Protocols: Key Methodologies

The evaluation of this compound derivatives' affinity for pancreatic CCK receptors is predominantly carried out using competitive radioligand binding assays. Below is a detailed protocol for such an assay.

Competitive Radioligand Binding Assay for CCK-A Receptor Affinity

1. Preparation of Pancreatic Acinar Cell Membranes:

  • Tissue Source: Pancreatic tissue from a suitable animal model (e.g., rat, guinea pig).

  • Homogenization: The tissue is minced and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent receptor degradation.

  • Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the plasma membranes. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes containing the CCK receptors.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and can be stored at -80°C for future use. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8).

    • Varying concentrations of the unlabeled this compound derivative (the competitor).

    • A specific amount of the prepared pancreatic membrane protein.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bacitracin, and bovine serum albumin).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Measurement and Data Analysis:

  • Radioactivity Counting: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • Total Binding: Measured in the absence of any competitor.

    • Non-specific Binding: Measured in the presence of a high concentration of unlabeled CCK to saturate all specific binding sites.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

Signaling Pathway of the Pancreatic CCK-A Receptor

The binding of cholecystokinin (CCK) to its G-protein coupled receptor (GPCR) on pancreatic acinar cells initiates a signaling cascade that leads to the secretion of digestive enzymes. This compound and its derivatives act by competitively antagonizing this initial binding step.

CCK_Signaling_Pathway cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Enzyme_Secretion Digestive Enzyme Secretion PKC->Enzyme_Secretion Potentiates Ca_release->Enzyme_Secretion Triggers

Caption: CCK-A Receptor Signaling Pathway in Pancreatic Acinar Cells.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the experimental steps involved in determining the receptor affinity of a this compound derivative.

Experimental_Workflow start Start prep Pancreatic Membrane Preparation start->prep assay_setup Assay Setup: - Radioligand - Competitor (Derivative) - Membranes prep->assay_setup incubation Incubation (e.g., 60 min at 37°C) assay_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Filter Washing filtration->washing counting Gamma Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 counting->analysis end End analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Proglumide's Antipsychotic Potential in Schizophrenia: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: November 2025

An examination of clinical trial data reveals that proglumide, a cholecystokinin (CCK) antagonist, has not demonstrated significant antipsychotic activity when compared to placebo in patients with schizophrenia. This guide synthesizes findings from key clinical studies, presenting the experimental data, protocols, and proposed mechanisms of action to provide a comprehensive overview for researchers and drug development professionals.

Clinical Efficacy: this compound vs. Placebo

Clinical investigations into the efficacy of this compound as an adjunctive treatment for schizophrenia have consistently shown a lack of superiority over placebo. The primary outcome measures in these studies typically involved standardized psychiatric rating scales to assess changes in the positive and negative symptoms of schizophrenia.

A key double-blind, placebo-controlled, randomized study involving 32 patients with persistent schizophrenic symptoms found no significant difference between this compound and placebo. Although patients in both groups showed improvement over the 8-week trial, the addition of this compound to ongoing neuroleptic medication did not result in a greater reduction of symptoms compared to the placebo group.[1] Similarly, a preliminary dose-ranging trial with refractory schizophrenic patients reported no overall improvement at any tested dose of this compound.[2] Another double-blind, placebo-controlled study with four schizophrenic patients also concluded that this compound had no effect on their psychosis ratings.

StudyPatient PopulationInterventionDurationKey Findings
Bruno et al. (1992) [1]32 patients with persistent schizophrenic symptomsThis compound (15 mg/day) + neuroleptics vs. Placebo + neuroleptics8 weeksNo significant difference in improvement of positive and negative symptoms between the this compound and placebo groups. Both groups showed significant improvement over time.
Hicks et al. (1989) 11 refractory schizophrenic patientsThis compound (dose-ranging from 0.5-1024 mg/day) + neuroleptics4-8 weeksNo overall improvement was observed in the patient group at any dose. Modest improvement or worsening was seen in individual patients.
Cohen et al. (1985) 4 schizophrenic patientsThis compound + neuroleptics vs. Placebo + neurolepticsN/AThis compound was without effect on the patients' psychosis ratings.

Experimental Protocols

The clinical trials assessing this compound's antipsychotic effects have generally followed a robust double-blind, placebo-controlled design. The following provides a generalized experimental workflow based on the methodologies described in the cited studies.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_assessment Assessment cluster_analysis Data Analysis s1 Recruitment of patients with diagnosed schizophrenia and persistent symptoms a1 Baseline Assessment: Psychiatric Rating Scales (e.g., PANSS, BPRS) s1->a1 r1 Random assignment to treatment groups t1 Group A: This compound + Standard Neuroleptic Treatment r1->t1 t2 Group B: Placebo + Standard Neuroleptic Treatment r1->t2 a2 Assessments at regular intervals during the trial t1->a2 t2->a2 a1->r1 a3 Final Assessment at the end of the study period a2->a3 d1 Comparison of changes in psychiatric rating scores between Group A and Group B a3->d1

A generalized workflow for a double-blind, placebo-controlled clinical trial of this compound in schizophrenia.

Mechanism of Action: The CCK-Dopamine Hypothesis

This compound functions as a cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptor subtypes. The rationale for investigating this compound in schizophrenia stems from the co-localization of CCK and dopamine in mesolimbic and mesocortical neurons, which are implicated in the pathophysiology of the disorder. Preclinical research suggested that CCK might enhance central dopaminergic activity. Therefore, it was hypothesized that by antagonizing CCK receptors, this compound could potentially modulate dopamine hyperactivity, a key element of the dopamine hypothesis of schizophrenia.

G cluster_pathway Proposed Signaling Pathway in Schizophrenia Dopamine Dopamine DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binds to CCK Cholecystokinin (CCK) CCKReceptor CCK Receptor CCK->CCKReceptor Binds to NeuronalActivity Postsynaptic Neuronal Activity (Hyperactivity) DopamineReceptor->NeuronalActivity Stimulates CCKReceptor->NeuronalActivity Potentiates Dopaminergic Signaling This compound This compound This compound->CCKReceptor Antagonizes Psychosis Psychotic Symptoms NeuronalActivity->Psychosis Leads to

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Proglumide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of proglumide, a cholecystokinin antagonist. Adherence to these guidelines will help your institution remain compliant with safety regulations and build a culture of responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shieldsProtects against accidental splashes and dust formation.[2]
Hand Protection Chemical-impermeable glovesPrevents skin contact with the compound.[2]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation is experienced.[2]
Protective Clothing Fire/flame resistant and impervious clothingProvides an additional barrier against skin exposure.[2]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or vapors. In case of accidental contact, refer to the material's Safety Data Sheet (SDS) for specific first-aid measures.

Step-by-Step Disposal Protocol for this compound

This compound is not listed on the FDA's "flush list," meaning it should not be disposed of by flushing down a sink or toilet. The primary and most preferred method for the disposal of unused or expired medications is through a designated drug take-back program. If such a program is not accessible, the following procedure for disposal in household trash is recommended by the FDA and DEA.

Experimental Protocol: Deactivation and Disposal of this compound

  • Preparation: In a designated and well-ventilated area, assemble the this compound waste, a sealable plastic bag, and an unappealing, inert substance such as cat litter, used coffee grounds, or dirt. Do not crush tablets or capsules.

  • Deactivation: Carefully empty the this compound from its original container(s) into the sealable plastic bag. Add a substantial amount of the unappealing substance to the bag to mix with the chemical. This step makes the drug less attractive for accidental ingestion or intentional misuse and helps to absorb any residual moisture.

  • Sealing and Containment: Securely seal the plastic bag to prevent any leakage of the mixture.

  • Final Disposal: Place the sealed bag containing the this compound mixture into a durable, opaque trash receptacle that is inaccessible to unauthorized personnel or wildlife.

  • Container Decontamination: Before recycling or disposing of the empty this compound container, remove or scratch out all personal or identifying information from the label to protect privacy.

Environmental Considerations:

It is imperative to prevent this compound from entering soil, surface water, or drains. Improper disposal can lead to the contamination of ecosystems. Pharmaceuticals in surface waters have been shown to have potential impacts on aquatic organisms.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Proglumide_Disposal_Workflow start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_take_back Is a Drug Take-Back Program Available? ppe->check_take_back take_back Utilize Drug Take-Back Program check_take_back->take_back Yes prepare_disposal Prepare for In-Lab Disposal check_take_back->prepare_disposal No decontaminate_container Remove Personal Information from Empty Container take_back->decontaminate_container mix_waste Mix this compound with an Inert, Unappealing Substance (e.g., Cat Litter, Coffee Grounds) prepare_disposal->mix_waste seal_bag Place Mixture in a Sealed Plastic Bag mix_waste->seal_bag dispose_trash Dispose of Sealed Bag in Secure Trash seal_bag->dispose_trash dispose_trash->decontaminate_container recycle_container Recycle or Dispose of Empty Container decontaminate_container->recycle_container end End of Process recycle_container->end

This compound Disposal Workflow

References

Personal protective equipment for handling Proglumide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Proglumide. It is intended to be a primary resource for laboratory safety and chemical management, offering procedural guidance to ensure the safe and effective use of this compound in a research environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as a matter of standard laboratory practice and to mitigate any potential risks associated with handling a biologically active compound, the following personal protective equipment is recommended.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Impervious Laboratory CoatFire/flame resistant material is advised.
Chemical Resistant GlovesNitrile gloves are a suitable option.
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Ventilation: Handle this compound in a well-ventilated area.

  • Avoid Contact: Take measures to prevent contact with skin and eyes.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Storage Conditions:
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

While specific disposal guidelines for this compound are not extensively detailed, general principles for the disposal of non-hazardous pharmaceutical waste in a laboratory setting should be followed. The primary goal is to prevent environmental contamination and ensure the safety of personnel.

Waste Segregation and Collection:
  • Identify Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.

  • Containerize: Collect waste in a designated, clearly labeled, and sealed container. The container should be appropriate for chemical waste and prevent leakage.

Disposal Pathway:
  • Consult Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. This may involve an internal waste management team or a licensed external contractor.

  • Incineration: For many pharmaceutical compounds, incineration at a licensed facility is the preferred method of disposal to ensure complete destruction.[1][2]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain, as this can lead to environmental contamination.[2]

Quantitative Safety and Experimental Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established, clinical studies provide valuable insights into its safety profile in humans.

Table 3: Pharmacokinetic Data of this compound in Healthy Humans [3]

ParameterValue
Peak Plasma Concentration (Cmax) 7847 ng/mL
Time to Peak Plasma Concentration (Tmax) ~1 hour
Serum Elimination Half-life (T½) 3 hours

A study involving oral administration of this compound to healthy individuals and those with hepatic impairment reported no adverse events related to the drug.[3]

Experimental Protocol: Quantification of this compound in Biological Samples

A published study outlines a method for the quantification of this compound in serum and urine using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Sample Preparation:

  • Internal Standard Preparation: A 1 mg/mL stock solution of 4-nitrobenzoic acid (4-NBA) in methanol is prepared. A working solution is made by diluting this stock to a final concentration of 150 ng/mL in methanol.

  • This compound Standard Preparation: A 1 mg/mL stock solution of this compound in methanol is prepared. This is further diluted to create calibration standards.

  • Sample Extraction: The specific extraction procedure from serum or urine is not detailed in the abstract but would typically involve protein precipitation or liquid-liquid extraction.

UPLC-MS Analysis:

  • Instrumentation: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) coupled with a triple quadrupole mass spectrometer.

  • Detection: The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (4-NBA).

Safety and Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Proglumide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Inform Weighing Weigh this compound in Ventilated Area SelectPPE->Weighing Wear Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal Spill Spill Occurs Spill->Decontaminate Follow Spill Protocol Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proglumide
Reactant of Route 2
Reactant of Route 2
Proglumide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。